molecular formula C21H25ClO8 B12369943 Dapagliflozin impurity A

Dapagliflozin impurity A

Numéro de catalogue: B12369943
Poids moléculaire: 440.9 g/mol
Clé InChI: LNALRIDFLCYCGX-XYKZKTJVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dapagliflozin impurity A is a useful research compound. Its molecular formula is C21H25ClO8 and its molecular weight is 440.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C21H25ClO8

Poids moléculaire

440.9 g/mol

Nom IUPAC

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H25ClO8/c1-2-28-13-6-3-11(4-7-13)20(30-27)14-9-12(5-8-15(14)22)21-19(26)18(25)17(24)16(10-23)29-21/h3-9,16-21,23-27H,2,10H2,1H3/t16-,17-,18+,19-,20?,21+/m1/s1

Clé InChI

LNALRIDFLCYCGX-XYKZKTJVSA-N

SMILES isomérique

CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)OO

SMILES canonique

CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)OO

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dapagliflozin Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Dapagliflozin impurity A, a critical consideration in the manufacturing and quality control of the anti-diabetic drug Dapagliflozin. Understanding the formation of this impurity is paramount for developing robust manufacturing processes and ensuring the safety and efficacy of the final drug product.

Introduction to this compound

This compound has been identified as a peroxide derivative of Dapagliflozin, with the chemical name (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol. Its formation is often associated with oxidative stress conditions during the synthesis or storage of Dapagliflozin. As a potential genotoxic impurity, regulatory agencies require strict control over its levels in the final drug substance.

Synthesis Pathway

The primary route for the deliberate synthesis of this compound involves the direct oxidation of Dapagliflozin. This process is detailed in Chinese patent CN116410163A, which outlines a method for its preparation to be used as a reference standard in analytical testing. The synthesis can be conceptualized as a single-step oxidation of the benzylic carbon atom of the Dapagliflozin molecule.

Reaction Scheme:

Synthesis_Pathway Dapagliflozin Dapagliflozin ImpurityA This compound (Dapagliflozin Peroxide) Dapagliflozin->ImpurityA Oxidizing Agent

Caption: Synthesis of this compound via oxidation.

Quantitative Data

Currently, specific yield data for the synthesis of this compound from publicly available literature and patents is limited. The primary focus of existing research has been on the detection and control of this impurity rather than its high-yield synthesis. Forced degradation studies, which are designed to identify potential degradation products, provide some insight into the conditions that favor its formation.

ParameterValue/ConditionSource
Formation Condition Oxidative Stress (e.g., exposure to hydrogen peroxide)General knowledge from degradation studies
Reported Yield Not specified in available literature. Prepared as a reference standard.CN116410163A (abstract)
Analytical Detection HPLC, LC-MSWidely reported in analytical method development papers

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, based on the principles of oxidative degradation studies and the information available from patent literature. It is intended for research and reference standard generation purposes.

Objective: To synthesize this compound (Dapagliflozin Peroxide) through the oxidation of Dapagliflozin.

Materials:

  • Dapagliflozin

  • Hydrogen Peroxide (30% solution)

  • Acetonitrile (B52724)

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Column chromatography supplies (e.g., silica (B1680970) gel)

Procedure:

  • Dissolution: Dissolve a known quantity of Dapagliflozin in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Oxidation: To the stirred solution, add a controlled amount of an oxidizing agent, such as hydrogen peroxide. The reaction may be carried out at room temperature or with gentle heating to facilitate the reaction.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to observe the consumption of Dapagliflozin and the formation of Impurity A.

  • Quenching: Once the desired level of conversion is achieved, quench the reaction by adding a suitable reducing agent or by dilution with water.

  • Extraction: Extract the product from the aqueous mixture using an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine solution to remove any remaining aqueous contaminants. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude material using column chromatography on silica gel to isolate this compound.

  • Characterization: Characterize the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Logical Relationships in Synthesis and Control

The formation of this compound is a critical quality attribute that must be controlled during the manufacturing process of Dapagliflozin. The following diagram illustrates the logical relationship between the manufacturing process, potential for impurity formation, and necessary control strategies.

Logical_Relationship cluster_0 Dapagliflozin Manufacturing cluster_1 Control Strategy Synthesis Dapagliflozin Synthesis OxidativeStress Oxidative Stress (e.g., peroxides, air, light) Synthesis->OxidativeStress Purification Purification Storage Storage Storage->OxidativeStress ImpurityFormation Formation of This compound OxidativeStress->ImpurityFormation AnalyticalTesting Analytical Testing (HPLC, LC-MS) ImpurityFormation->AnalyticalTesting ProcessControl In-Process Controls (e.g., inert atmosphere, light protection) ProcessControl->Synthesis ProcessControl->Storage Specification Specification Setting AnalyticalTesting->Specification

Caption: Logical workflow for the control of this compound.

Conclusion

The synthesis of this compound is primarily a result of oxidative degradation of the parent drug molecule. While a specific high-yield synthetic process is not the primary focus of public domain literature, its preparation as a reference standard is crucial for the development of analytical methods to ensure the quality and safety of Dapagliflozin. A thorough understanding of the conditions leading to its formation allows for the implementation of robust control strategies throughout the manufacturing process and shelf-life of the drug product. Researchers and drug development professionals are encouraged to develop sensitive analytical methods for its detection and quantification to comply with regulatory requirements.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism, analytical detection, and synthetic pathways related to Dapagliflozin Related Compound A. This information is critical for the development of robust manufacturing processes and effective impurity control strategies for Dapagliflozin.

Introduction to Dapagliflozin and its Impurities

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes mellitus.[1][2] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. Impurities in Dapagliflozin can arise from various sources, including starting materials, intermediates, and byproducts of the manufacturing process, as well as from degradation of the drug substance.[1] These are broadly categorized as process-related impurities, degradation products, residual solvents, and formulation-related impurities.

Identification and Structure of Dapagliflozin Related Compound A

Dapagliflozin Related Compound A is a well-known process-related impurity in the synthesis of Dapagliflozin. It is identified by pharmacopeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).

Chemical Name: (2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Synonyms:

  • Dapagliflozin USP Related Compound A

  • Dapagliflozin EP Impurity A

  • Dapagliflozin 4-Bromo Analog

Structurally, Compound A is the 4-bromo analog of Dapagliflozin, where the chlorine atom at the 4-position of the phenyl ring is replaced by a bromine atom. This structural similarity strongly indicates that its formation is directly linked to the starting materials used in the synthesis of the aglycone portion of the Dapagliflozin molecule.

Formation Mechanism of Dapagliflozin Related Compound A

The formation of Dapagliflozin Related Compound A is intrinsically linked to the synthetic route of Dapagliflozin, particularly the synthesis of the key intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) . A common synthetic pathway for this intermediate starts with 5-bromo-2-chlorobenzoic acid .

The likely source of Dapagliflozin Related Compound A is the presence of a dibrominated impurity in the 5-bromo-2-chlorobenzoic acid starting material, specifically 2,5-dibromobenzoic acid . If this impurity is present, it will undergo the same sequence of reactions as 5-bromo-2-chlorobenzoic acid, leading to the formation of a bromo-analog of the key intermediate, which is then carried through to the final API.

The following diagram illustrates the proposed formation pathway:

G cluster_starting_materials Starting Materials cluster_intermediates Key Intermediates cluster_final_products Final Products SM1 5-bromo-2-chlorobenzoic acid (Desired Starting Material) Int1 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Desired Intermediate) SM1->Int1 Friedel-Crafts Acylation & Reduction SM2 2,5-dibromobenzoic acid (Impurity) Int2 1,4-dibromo-2-(4-ethoxybenzyl)benzene (Impurity Intermediate) SM2->Int2 Friedel-Crafts Acylation & Reduction FP1 Dapagliflozin Int1->FP1 Glycosylation FP2 Dapagliflozin Related Compound A Int2->FP2 Glycosylation

Formation pathway of Dapagliflozin and Related Compound A.

Quantitative Data

The presence of Dapagliflozin Related Compound A is controlled to very low levels in the final drug substance. While specific acceptance criteria are proprietary to manufacturers and subject to regulatory approval, the following table summarizes typical analytical parameters for the quantification of this impurity.

ParameterTypical Value/RangeMethodReference
Limit of Detection (LOD) 0.05 µg/mLRP-HPLC
Limit of Quantitation (LOQ) 0.15 µg/mLRP-HPLC
Linearity Range 0.45 - 1.2 µg/mLRP-HPLC
Correlation Coefficient (r²) > 0.999RP-HPLC

Experimental Protocols

Synthesis of the Key Intermediate: 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

This protocol describes a common method for synthesizing the key intermediate from which both Dapagliflozin and Compound A can be formed.

Materials:

Procedure:

  • Acid Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid in dichloromethane and a catalytic amount of dimethylformamide, add oxalyl chloride dropwise at room temperature. Stir the reaction mixture for 1-2 hours.[3]

  • Friedel-Crafts Acylation: In a separate flask, prepare a solution of phenetole and aluminum chloride in dichloromethane and cool to 0°C. Add the previously prepared acid chloride solution dropwise to this mixture, maintaining the temperature below 5°C. Stir the reaction for 2-3 hours at this temperature.[3]

  • Reduction: To the reaction mixture, add triethylsilane dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.[4]

  • Work-up: Quench the reaction by the slow addition of aqueous hydrochloric acid. Separate the organic layer, wash with water and aqueous sodium bicarbonate solution, and dry over magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Analytical Method for the Determination of Dapagliflozin Related Compound A

This section outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Dapagliflozin and its related impurities, including Compound A.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Acetonitrile/Water (5:95 v/v)

  • Mobile Phase B: Acetonitrile/Water (95:5 v/v)

  • Gradient Elution: A time-based gradient from Mobile Phase A to Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 227 nm

  • Injection Volume: 10 µL

Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50 v/v)

  • Standard Solution: Prepare a stock solution of Dapagliflozin Related Compound A reference standard in the diluent. Prepare working standards by further dilution to the desired concentration range (e.g., 0.1 - 2 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Dapagliflozin drug substance in the diluent to a known concentration.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the diluent (blank), followed by the standard solutions and the sample solution.

  • Record the chromatograms and integrate the peaks corresponding to Dapagliflozin and Dapagliflozin Related Compound A.

  • Calculate the amount of Dapagliflozin Related Compound A in the sample by comparing its peak area with that of the standard.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Dapagliflozin and its related compounds.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Dapagliflozin API Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 227 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

Experimental workflow for the analysis of Dapagliflozin impurities.

Conclusion

The formation of Dapagliflozin Related Compound A is a direct consequence of impurities present in the starting materials used for the synthesis of the Dapagliflozin aglycone. A thorough understanding of the synthetic pathway and the impurity profile of the starting materials is essential for controlling the level of this and other process-related impurities. The implementation of robust analytical methods is critical for the accurate quantification of these impurities, ensuring the final drug substance meets the required quality and safety standards. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of Dapagliflozin.

References

Chemical Characterization of Bromo Dapagliflozin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characterization of Bromo Dapagliflozin, a key intermediate and potential impurity in the synthesis of Dapagliflozin. This document outlines the essential analytical techniques and experimental protocols necessary for the identification, quantification, and qualification of this compound, ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Introduction

Bromo Dapagliflozin, chemically known as 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a significant compound in the process development and manufacturing of Dapagliflozin, a potent and selective SGLT2 inhibitor used for the treatment of type 2 diabetes mellitus. The presence and quantity of Bromo Dapagliflozin as an impurity must be carefully controlled to meet stringent regulatory requirements. This guide details the necessary spectroscopic and chromatographic methods for its thorough characterization.

Physicochemical Properties

A foundational aspect of chemical characterization is the determination of fundamental physicochemical properties. Bromo Dapagliflozin is a white to off-white crystalline solid.

PropertyValueReference
Chemical Name 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene[1][2][3][4]
Synonyms Dapagliflozin Bromo Impurity, 5-Bromo-2-chloro-4'-ethoxydiphenylmethane[1][2][3][5]
CAS Number 461432-23-5[1][2][3][6]
Molecular Formula C₁₅H₁₄BrClO[1][2][4][6]
Molecular Weight 325.63 g/mol [2][4][6]
Melting Point 41-43 °C[7]
Boiling Point 393.0 ± 32.0 °C at 760 mmHg[4]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Bromo Dapagliflozin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data of Bromo Dapagliflozin (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20-7.28m3HAromatic protons
7.08d, J = 8.8 Hz2HAromatic protons
6.83d, J = 8.8 Hz2HAromatic protons
4.00q, J = 7.0 Hz2H-OCH₂CH₃
3.96s2H-CH₂-
1.40t, J = 7.0 Hz3H-OCH₂CH₃

Table 2: ¹³C NMR Spectral Data of Bromo Dapagliflozin (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
157.6Aromatic C-O
141.3Aromatic C
133.5Aromatic C
133.1Aromatic C
130.9Aromatic C-H
130.5Aromatic C-H
130.4Aromatic C-H
130.0Aromatic C-H
120.4Aromatic C-Br
114.6Aromatic C-H
63.4-OCH₂CH₃
38.2-CH₂-
14.9-OCH₂CH₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Table 3: Mass Spectrometry Data of Bromo Dapagliflozin

TechniqueIonization Modem/zAssignment
LC-MSESI Positive325[M+H]⁺
Infrared (IR) Spectroscopy

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of Bromo Dapagliflozin and for its quantification as an impurity in Dapagliflozin.

Table 4: Typical HPLC/UPLC Method Parameters for Dapagliflozin and its Impurities

ParameterHPLC Method 1UPLC Method
Column Kromasil 100-5-C8 (100 mm × 4.6 mm)Zorbax phenyl column (50 x 3.0 mm, 1.8 µm)
Mobile Phase Acetonitrile (B52724):Water (52:48)Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min0.1 mL/min
Detection UV at 224 nmPDA at 230 nm
Injection Volume Not Specified2 µL
Column Temperature Not Specified25 ºC

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of characterization results.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 10-20 mg of Bromo Dapagliflozin in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition : Record the ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Data Processing : Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of Bromo Dapagliflozin in a suitable solvent such as methanol (B129727) or acetonitrile (typically 1-10 µg/mL).

  • Instrumentation : Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Method : A rapid gradient or isocratic elution can be used to introduce the sample into the mass spectrometer.

  • MS Acquisition : Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion.

HPLC/UPLC Protocol
  • Mobile Phase Preparation : Prepare the mobile phase as specified in Table 4. Filter and degas the solvents before use.

  • Standard Solution Preparation : Accurately weigh and dissolve Bromo Dapagliflozin reference standard in a suitable diluent (e.g., mobile phase) to prepare a stock solution. Prepare working standards by serial dilution.

  • Sample Solution Preparation : Prepare the sample solution of the Dapagliflozin API at a known concentration in the diluent.

  • Chromatographic Run : Equilibrate the column with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis : Identify the Bromo Dapagliflozin peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the purity or impurity level based on the peak area response.

Visualizations

Chemical Structure of Bromo Dapagliflozin

Bromo_Dapagliflozin_Structure cluster_bromo_dapagliflozin Bromo Dapagliflozin (4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene) img img Characterization_Workflow cluster_workflow Chemical Characterization Workflow for Bromo Dapagliflozin Sample Bromo Dapagliflozin Sample Physicochemical Physicochemical Properties (Melting Point, etc.) Sample->Physicochemical Spectroscopy Spectroscopic Analysis Sample->Spectroscopy Chromatography Chromatographic Analysis Sample->Chromatography Data_Analysis Data Interpretation and Structural Confirmation Physicochemical->Data_Analysis Spectroscopy->Data_Analysis Chromatography->Data_Analysis Report Certificate of Analysis / Technical Report Data_Analysis->Report Analytical_Techniques cluster_techniques Relationship of Analytical Techniques for Characterization Structure Structural Elucidation Purity Purity Assessment Identity Identity Confirmation NMR NMR NMR->Structure MS Mass Spec MS->Structure MS->Identity IR IR Spec IR->Structure HPLC HPLC/UPLC HPLC->Purity HPLC->Identity

References

Toxicological Profile of Dapagliflozin Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for known impurities of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The information is intended to support research, development, and safety assessment of Dapagliflozin and its related compounds. This document summarizes key toxicological findings, details experimental methodologies, and visualizes relevant biological pathways.

Introduction to Dapagliflozin and Its Impurities

Dapagliflozin is a widely prescribed medication for the management of type 2 diabetes, heart failure, and chronic kidney disease.[1] As with any pharmaceutical product, the synthesis and storage of Dapagliflozin can result in the formation of impurities that require thorough toxicological evaluation to ensure patient safety. The term "Dapagliflozin Impurity A" is not universally unique and has been used to refer to several different chemical entities. This guide will address the toxicological profiles of the most prominently cited impurities.

Toxicological Profile of Key Dapagliflozin Impurities

The toxicological assessment of pharmaceutical impurities is a critical component of drug safety evaluation. Regulatory agencies provide strict guidelines on the acceptable levels of impurities in drug substances and products. The following sections detail the available toxicological information for specific Dapagliflozin impurities.

Dapagliflozin Peroxide

Dapagliflozin Peroxide (CAS RN: 2452300-94-4) has been identified as a potential genotoxic impurity.[2][3] Genotoxic impurities are of particular concern as they can cause damage to genetic material, potentially leading to mutations and tumorigenesis even at very low concentrations.[2]

Chemical Structure:

  • Molecular Formula: C₂₁H₂₅ClO₈[2]

  • Molecular Weight: 440.87 g/mol [2]

Dapagliflozin Bromo-Analog

This impurity is officially designated as Dapagliflozin EP Impurity A or Dapagliflozin USP Related Compound A (CAS RN: 1807632-95-6).[4][5] A Safety Data Sheet (SDS) for this compound indicates several health hazards.[6]

Chemical Structure:

  • Molecular Formula: C₂₁H₂₅BrO₆[5]

  • Molecular Weight: 453.32 g/mol [5]

Hazard Identification: According to a Safety Data Sheet from the European Directorate for the Quality of Medicines & HealthCare (EDQM), this impurity is classified with the following hazards[6]:

  • Harmful if swallowed (Acute toxicity, oral, Category 4).

  • Causes serious eye irritation (Category 2).

  • May damage the unborn child (Reproductive toxicity, Category 1B).

  • May cause harm to breast-fed children.

  • Causes damage to organs through prolonged or repeated exposure (STOT RE 1).

Specific quantitative toxicological data from dedicated studies to determine LD50, NOAEL, or IC50 values have not been identified in the reviewed literature.

Dapagliflozin Dimer Impurity

A recent study investigated the mutagenic and genotoxic potential of the dimer impurities of several gliflozins, including Dapagliflozin. The study utilized both in silico and in vitro methods.[7][8][9][10][11]

Toxicological Findings: The Dapagliflozin dimer impurity was found to be non-mutagenic and non-genotoxic under the tested conditions.[7][10] These in vitro findings were consistent with negative in silico predictions from quantitative structure-activity relationship (QSAR) analyses for mutagenicity and genotoxicity.[7][8]

Other Synthesis Impurities

A study by Bueno et al. investigated the in vitro toxicity of three synthesis impurities of Dapagliflozin.[12][13]

Cytotoxicity Findings: Of the three impurities tested, Impurity 3 showed significant cytotoxicity in 3T3 cells at a concentration of 0.5 µM, with more pronounced effects at higher concentrations.[12][13] However, the study also concluded that under the tested conditions, none of the compounds, including Impurity 3, induced significant DNA damage or cell death.[12][13] The specific chemical identity of "Impurity 3" in this study is not explicitly stated in the abstract.

Summary of Quantitative Toxicological Data

The following table summarizes the available quantitative toxicological data for the discussed Dapagliflozin impurities. The scarcity of data highlights the need for further research in this area.

Impurity NameCAS RNTest SystemEndpointResultReference
Dapagliflozin Dimer Impurity Not specifiedSalmonella typhimurium and Escherichia coliMutagenicity (Ames test)Non-mutagenic at concentrations up to 1 µ g/plate [7][9]
TK6 cellsClastogenicity (Micronucleus test)Non-clastrogenic at concentrations up to 500 µg/mL[7][10]
Synthesis Impurity 3 Not specified3T3 cellsCytotoxicitySignificant damage at 0.5 µM[12][13]
3T3 cellsDNA Damage (Comet assay)No significant DNA damage detected[12][13]

Experimental Protocols

This section provides an overview of the methodologies used in the key toxicological studies cited in this guide.

In Silico QSAR Prediction for Dimer Impurities
  • Objective: To predict the mutagenic and genotoxic potential of Dapagliflozin dimer impurity using computational models.

  • Methodology: Quantitative structure-activity relationship (QSAR) analyses were performed using various software platforms, including VEGA QSAR, Toxtree, and the OECD QSAR Toolbox.[7][8] These tools evaluate the chemical structure of the impurity to predict its potential for mutagenicity and carcinogenicity.[8]

  • Endpoints: Predictions for mutagenicity in S. typhimurium and both genotoxic and non-genotoxic carcinogenicity.[7][8]

In Vitro Mutagenicity and Genotoxicity Assessment of Dimer Impurities
  • Objective: To evaluate the mutagenic potential of the Dapagliflozin dimer impurity.[7][9]

  • Test System: Salmonella typhimurium strains (TA97, TA98, TA100, TA1535, and TA1537) and Escherichia coli.[7][8][9]

  • Methodology: The test was conducted with and without a metabolic activation system (S9 fraction from Aroclor 1254-treated rats). The impurity was tested at concentrations up to 1 µg per plate.[7][9] The number of revertant colonies was counted to assess mutagenicity.

  • Endpoints: Fold-increase in the number of revertant colonies compared to the negative control.

  • Objective: To assess the clastogenic (chromosome-damaging) potential of the Dapagliflozin dimer impurity.[7][10]

  • Test System: TK6 human lymphoblastoid cells.[7][10]

  • Methodology: The test was performed with and without an exogenous metabolic activation system. Cells were exposed to the impurity at concentrations up to 500 µg/mL.[7][10] The frequency of micronuclei in the cells was then evaluated.

  • Endpoints: Frequency of micronucleated cells.

In Vitro Toxicity Evaluation of Synthesis Impurities
  • Objective: To assess the cytotoxicity and genotoxicity of three Dapagliflozin synthesis impurities.[12][13]

  • Test System: 3T3 (mouse embryonic fibroblast) cells.[12]

  • Methodology:

    • Cytotoxicity: Assessed using MTT reduction and neutral red uptake assays.[12]

    • Mitochondrial Membrane Potential (ΔψM): Evaluated to assess mitochondrial function.[12]

    • Intracellular Reactive Oxygen Species (ROS): Measured to determine oxidative stress.[12]

    • DNA Damage: Assessed using the comet assay.[12]

  • Endpoints: Cell viability, mitochondrial membrane potential, levels of intracellular ROS, and extent of DNA damage.[12]

Visualization of Relevant Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways that are often implicated in toxicological responses such as genotoxicity, cytotoxicity, and oxidative stress. These are generalized pathways and their specific activation by Dapagliflozin impurities requires further investigation.

Genotoxicity_Signaling_Pathway cluster_stimulus Genotoxic Stress cluster_response Cellular Response Genotoxic Agent Genotoxic Agent DNA Damage DNA Damage Genotoxic Agent->DNA Damage Sensor Proteins (ATM/ATR) Sensor Proteins (ATM/ATR) DNA Damage->Sensor Proteins (ATM/ATR) p53 Activation p53 Activation Sensor Proteins (ATM/ATR)->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest DNA Repair DNA Repair p53 Activation->DNA Repair Apoptosis Apoptosis p53 Activation->Apoptosis

Caption: Genotoxicity Signaling Pathway.

Cytotoxicity_Signaling_Pathway cluster_stimulus Cytotoxic Stimulus cluster_response Cellular Response Cytotoxic Compound Cytotoxic Compound Membrane Damage Membrane Damage Cytotoxic Compound->Membrane Damage Mitochondrial Dysfunction Mitochondrial Dysfunction Cytotoxic Compound->Mitochondrial Dysfunction Necrosis Necrosis Membrane Damage->Necrosis Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Cytotoxicity Signaling Pathway.

Oxidative_Stress_Pathway cluster_stimulus Oxidative Stress cluster_response Cellular Response ROS Production ROS Production Oxidative Damage (Lipids, Proteins, DNA) Oxidative Damage (Lipids, Proteins, DNA) ROS Production->Oxidative Damage (Lipids, Proteins, DNA) Antioxidant Response (Nrf2) Antioxidant Response (Nrf2) ROS Production->Antioxidant Response (Nrf2) Inflammatory Response (NF-kB) Inflammatory Response (NF-kB) ROS Production->Inflammatory Response (NF-kB) Cell Death Cell Death Oxidative Damage (Lipids, Proteins, DNA)->Cell Death

Caption: Oxidative Stress Response Pathway.

Conclusion

The available toxicological data on Dapagliflozin impurities is varied, with some impurities like the dimer being demonstrated as non-genotoxic, while others, such as the bromo-analog, have identified hazard classifications. The potential genotoxicity of Dapagliflozin Peroxide and the observed cytotoxicity of a specific synthesis impurity warrant further investigation to establish safe exposure limits. This guide underscores the importance of a comprehensive impurity profiling and toxicological assessment throughout the drug development lifecycle to ensure the safety and efficacy of the final pharmaceutical product. Further research is needed to generate more quantitative toxicological data and to elucidate the specific mechanisms of toxicity for these impurities.

References

Genotoxicity Assessment of Dapagliflozin Impurity A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive framework for the genotoxicity assessment of Dapagliflozin impurity A based on established regulatory guidelines and scientific principles. As of the latest update, specific quantitative genotoxicity data for this compound (also known as Dapagliflozin Peroxide) is not publicly available. Therefore, the data presented in the tables within this document are illustrative examples based on potential outcomes and should not be considered as actual experimental results.

Introduction

Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes, heart failure, and chronic kidney disease. During the synthesis and storage of Dapagliflozin, various impurities can arise. One such impurity, designated as this compound, has been identified as a peroxide.[1] Peroxide-containing compounds are often considered "structural alerts" for genotoxicity, as they can induce oxidative stress and damage genetic material.[2] Therefore, a thorough genotoxicity assessment of this compound is crucial to ensure the safety of the final drug product.

This guide outlines the recommended approach for evaluating the genotoxic potential of this compound, in line with the International Council for Harmonisation (ICH) M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[3]

Regulatory Framework and Testing Strategy

The ICH M7 guideline provides a framework for the identification, categorization, qualification, and control of mutagenic impurities to limit potential carcinogenic risk.[3] For an impurity with a structural alert for genotoxicity, such as a peroxide, a standard battery of in vitro and in vivo genotoxicity tests is recommended.

A typical testing strategy involves a two-tiered approach:

  • Tier 1: In vitro tests to assess mutagenicity and clastogenicity.

  • Tier 2: In vivo tests to evaluate the genotoxic potential in a whole animal system, which can confirm or refute in vitro findings.

The following sections detail the experimental protocols for the key assays in this testing battery.

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[4][5]

Methodology (based on OECD Guideline 471):

  • Tester Strains: A minimum of five strains should be used, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537 or TA97a) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).

  • Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with a mixed-function oxidase inducer.

  • Procedure: The plate incorporation method or the pre-incubation method can be used. In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates. In the pre-incubation method, the test substance, bacterial culture, and S9 mix are incubated together before being mixed with the top agar and plated.

  • Dose Levels: At least five different analyzable concentrations of the test substance should be used, with the highest concentration being 5000 µ g/plate or the limit of solubility/toxicity.

  • Controls: Concurrent negative (solvent) and positive controls (known mutagens for each strain with and without S9) must be included.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies per plate is counted. A positive response is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the solvent control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.[6][7]

Methodology (based on OECD Guideline 487):

  • Cell Lines: Human peripheral blood lymphocytes or established mammalian cell lines (e.g., CHO, V79, TK6) are commonly used.[6]

  • Metabolic Activation: The assay is conducted with and without an S9 mix.

  • Procedure: Cell cultures are exposed to the test substance for a short duration (e.g., 3-6 hours) with and without S9, or for a longer duration (e.g., 24 hours) without S9.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

  • Dose Levels: At least three analyzable concentrations should be evaluated, with the highest concentration inducing significant cytotoxicity (e.g., 55±5% reduction in cell viability).

  • Controls: Concurrent negative (solvent) and positive controls (known clastogens and aneugens) are required.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Evaluation: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A positive result is a concentration-dependent increase in the frequency of micronucleated cells or a reproducible increase at one or more concentrations.

In Vitro Chromosomal Aberration Test

This assay identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.[8][9]

Methodology (based on OECD Guideline 473):

  • Cell Cultures: Established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human lymphocytes) are used.[9]

  • Metabolic Activation: The test is performed with and without an S9 mix.

  • Procedure: Cell cultures are exposed to the test substance. At a predetermined time after exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid).

  • Dose Levels: At least three analyzable concentrations should be used.

  • Controls: Negative and positive controls are included.

  • Harvesting and Analysis: Cells are harvested, subjected to hypotonic treatment, fixed, and spread on microscope slides. Chromosomes are stained, and metaphase cells are analyzed for chromosomal aberrations.

  • Evaluation: At least 300 metaphases per concentration are scored. A substance is considered positive if it induces a concentration-related increase in the number of cells with structural chromosomal aberrations or a reproducible increase at one or more concentrations.[10]

In Vivo Micronucleus Test

This assay assesses genotoxicity in a whole animal model, typically rodents, by detecting micronuclei in immature erythrocytes.[11]

Methodology (based on OECD Guideline 474):

  • Animal Species: Mice or rats are commonly used.

  • Route of Administration: The route should be relevant to human exposure if possible (e.g., oral).

  • Dose Levels: At least three dose levels, up to a maximum of 2000 mg/kg/day, are tested.

  • Procedure: The test substance is administered once or twice. Bone marrow or peripheral blood is collected at appropriate time points after the last administration.

  • Controls: Concurrent vehicle and positive controls are used.

  • Analysis: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes. At least 4000 polychromatic erythrocytes per animal are scored for the presence of micronuclei.

  • Evaluation: A positive result is a dose-related and statistically significant increase in the frequency of micronucleated polychromatic erythrocytes.

Data Presentation (Illustrative Examples)

As no public data is available for this compound, the following tables are hypothetical examples of how the results from the described assays would be presented.

Table 1: Illustrative Results of the Ames Test for this compound

Concentration (µ g/plate )TA98 (-S9)TA98 (+S9)TA100 (-S9)TA100 (+S9)TA1535 (-S9)TA1535 (+S9)TA1537 (-S9)TA1537 (+S9)E. coli WP2 uvrA (-S9)E. coli WP2 uvrA (+S9)
Solvent Control25 ± 430 ± 5120 ± 10135 ± 1215 ± 318 ± 410 ± 212 ± 320 ± 425 ± 5
1028 ± 533 ± 6125 ± 11140 ± 1317 ± 320 ± 412 ± 214 ± 322 ± 428 ± 5
5030 ± 635 ± 7130 ± 12145 ± 1418 ± 422 ± 513 ± 315 ± 325 ± 530 ± 6
10035 ± 740 ± 8140 ± 13155 ± 1520 ± 425 ± 515 ± 318 ± 428 ± 635 ± 7
50045 ± 950 ± 10160 ± 15175 ± 1725 ± 530 ± 618 ± 422 ± 535 ± 742 ± 8
100060 ± 1265 ± 13250 ± 20 280 ± 2230 ± 635 ± 722 ± 526 ± 545 ± 955 ± 11
Positive Control250 ± 25 300 ± 30800 ± 50 900 ± 60150 ± 15 180 ± 20100 ± 10 120 ± 15200 ± 20 250 ± 25
Conclusion Negative Negative Positive Positive Negative Negative Negative Negative Negative Negative

*Data are presented as mean number of revertant colonies ± standard deviation. *Statistically significant increase (p < 0.05) and ≥ 2-fold increase over solvent control.

Table 2: Illustrative Results of the In Vitro Micronucleus Assay in CHO Cells for this compound

Concentration (µg/mL)% Cytotoxicity% Micronucleated Binucleated Cells (-S9)% Micronucleated Binucleated Cells (+S9)
Solvent Control01.2 ± 0.31.4 ± 0.4
151.5 ± 0.41.6 ± 0.5
5152.0 ± 0.52.2 ± 0.6
10303.5 ± 0.8 3.8 ± 0.9
20555.8 ± 1.2 6.2 ± 1.5
Positive Control4515.5 ± 2.5 18.2 ± 3.0
Conclusion Positive Positive

*Data are presented as mean ± standard deviation. *Statistically significant increase (p < 0.05) over solvent control.

Table 3: Illustrative Results of the In Vivo Micronucleus Assay in Mice for this compound

Dose (mg/kg/day)% Micronucleated Polychromatic Erythrocytes (Male)% Micronucleated Polychromatic Erythrocytes (Female)
Vehicle Control0.25 ± 0.050.28 ± 0.06
2000.28 ± 0.060.30 ± 0.07
5000.35 ± 0.080.38 ± 0.09
10000.45 ± 0.100.48 ± 0.11
Positive Control2.50 ± 0.50 2.65 ± 0.55
Conclusion Equivocal/Weakly Positive Equivocal/Weakly Positive

*Data are presented as mean ± standard deviation. *Statistically significant increase (p < 0.05) over vehicle control. *Statistically significant increase (p < 0.01) over vehicle control.

Potential Signaling Pathways and Mechanisms of Genotoxicity

Organic peroxides, such as this compound, are known to exert genotoxic effects primarily through the induction of oxidative stress.[2] This involves the generation of reactive oxygen species (ROS), which can directly damage DNA or modulate signaling pathways that lead to genotoxicity.

Oxidative DNA Damage

ROS can cause a variety of DNA lesions, including:

  • Base modifications: 8-oxoguanine is a common product of oxidative DNA damage and can lead to G:C to T:A transversions.

  • Single- and double-strand breaks: These can lead to chromosomal aberrations if not properly repaired.

  • DNA-protein crosslinks: These can interfere with DNA replication and transcription.

Signaling Pathways

Several signaling pathways are activated in response to oxidative stress and genotoxic insults.[6][8]

  • p53 Pathway: The tumor suppressor protein p53 is a key regulator of the cellular response to DNA damage. Upon activation by DNA damage, p53 can induce cell cycle arrest to allow for DNA repair or trigger apoptosis if the damage is too severe.

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress can activate these pathways, leading to various cellular outcomes, including those that contribute to genotoxicity.

  • Nrf2 Pathway: The Nrf2 transcription factor is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant and detoxification genes. While this is a protective mechanism, its dysregulation can also contribute to cancer development.

Visualizations

The following diagrams illustrate the experimental workflows and a potential signaling pathway involved in the genotoxicity of this compound.

Genotoxicity_Testing_Workflow cluster_tier1 Tier 1: In Vitro Assessment cluster_tier2 Tier 2: In Vivo Assessment Ames Test Ames Test Risk Assessment Risk Assessment Ames Test->Risk Assessment In Vitro Micronucleus In Vitro Micronucleus In Vivo Micronucleus In Vivo Micronucleus In Vitro Micronucleus->In Vivo Micronucleus If Positive In Vitro Chromosomal Aberration In Vitro Chromosomal Aberration In Vitro Chromosomal Aberration->In Vivo Micronucleus If Positive In Vivo Micronucleus->Risk Assessment This compound This compound This compound->Ames Test Mutagenicity This compound->In Vitro Micronucleus Clastogenicity/ Aneugenicity This compound->In Vitro Chromosomal Aberration Clastogenicity

Caption: Genotoxicity testing workflow for this compound.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation Bacterial Strains Bacterial Strains Mix and Plate Mix and Plate Bacterial Strains->Mix and Plate Test Substance Test Substance Test Substance->Mix and Plate S9 Mix S9 Mix S9 Mix->Mix and Plate Incubate Incubate Mix and Plate->Incubate Count Colonies Count Colonies Incubate->Count Colonies Data Analysis Data Analysis Count Colonies->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In_Vitro_Micronucleus_Workflow cluster_culture Cell Culture cluster_treat Treatment cluster_analysis Analysis Mammalian Cells Mammalian Cells Exposure to Test Substance Exposure to Test Substance Mammalian Cells->Exposure to Test Substance Add Cytochalasin B Add Cytochalasin B Exposure to Test Substance->Add Cytochalasin B Incubate Incubate Add Cytochalasin B->Incubate Harvest and Stain Harvest and Stain Incubate->Harvest and Stain Microscopic Scoring Microscopic Scoring Harvest and Stain->Microscopic Scoring Conclusion Conclusion Microscopic Scoring->Conclusion

Caption: Workflow for the In Vitro Micronucleus Assay.

Oxidative_Stress_Pathway This compound (Peroxide) This compound (Peroxide) ROS Generation ROS Generation This compound (Peroxide)->ROS Generation DNA Damage DNA Damage ROS Generation->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Genotoxicity Genotoxicity DNA Damage->Genotoxicity Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest DNA Repair DNA Repair p53 Activation->DNA Repair Apoptosis Apoptosis p53 Activation->Apoptosis Cell Cycle Arrest->DNA Repair Apoptosis->Genotoxicity

Caption: Potential signaling pathway for peroxide-induced genotoxicity.

Conclusion

The genotoxicity assessment of pharmaceutical impurities is a critical aspect of drug safety evaluation. For this compound, a peroxide-containing molecule, a comprehensive evaluation following the ICH M7 guideline is warranted. This involves a battery of in vitro and in vivo tests to assess its mutagenic and clastogenic potential. While specific experimental data for this impurity is not publicly available, the established protocols and testing strategies outlined in this guide provide a robust framework for its assessment. Understanding the potential mechanisms of genotoxicity, such as the induction of oxidative stress, is also crucial for a thorough risk assessment. The application of these principles will ensure a comprehensive evaluation of the genotoxic risk associated with this compound.

References

The Discovery and Identification of Dapagliflozin Impurity A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and identification of critical impurities related to Dapagliflozin (B1669812), a sodium-glucose co-transporter 2 (SGLT2) inhibitor. A notable ambiguity exists in the nomenclature of "Dapagliflozin Impurity A," with the designation referring to at least two distinct chemical entities: a bromo analog, officially recognized by the United States and European Pharmacopeias, and a peroxide species, identified as a potential genotoxic impurity. This document clarifies these distinctions, presenting the chemical structures, potential pathways of formation through synthesis and degradation, and detailed analytical methodologies for their identification and quantification. Quantitative data from forced degradation studies and analytical method validation are systematically tabulated. Furthermore, this guide provides detailed experimental protocols and visual diagrams of key chemical pathways and analytical workflows to aid in the comprehensive understanding and control of these impurities in the pharmaceutical development and manufacturing of Dapagliflozin.

Introduction to Dapagliflozin and Its Impurities

Dapagliflozin is an oral medication used to treat type 2 diabetes by inhibiting the sodium-glucose co-transporter 2 in the kidneys, which leads to the excretion of excess glucose in the urine. As with any pharmaceutical active ingredient, the synthesis and storage of Dapagliflozin can lead to the formation of impurities. These impurities can arise from various sources, including starting materials, intermediates, byproducts of side reactions, and degradation of the final product. The control of these impurities is a critical aspect of drug development and manufacturing to ensure the safety, efficacy, and quality of the final drug product. Regulatory bodies such as the FDA and EMA have stringent guidelines for the acceptable levels of impurities in drug substances.

The Ambiguity of "this compound"

A significant challenge in the analytical landscape of Dapagliflozin is the inconsistent designation of "Impurity A." Research and commercial documentation reveal that this name is commonly associated with two different molecules:

  • Dapagliflozin USP Related Compound A / EP Impurity A (The Bromo Analog): This impurity is officially recognized by major pharmacopeias. It is a structural analog of Dapagliflozin where the chlorine atom is replaced by a bromine atom. Its chemical name is (1S)-1,5-anhydro-1-C-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol.[1][2]

  • Dapagliflozin Peroxide Impurity: Several chemical suppliers and scientific databases identify a peroxide derivative as "this compound."[2][3][4][5][6] This compound is a potential genotoxic impurity, meaning it could damage genetic material.[3][4] Its chemical name is (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol.[2][4]

This guide will address both of these critical impurities, clearly distinguishing between them to avoid confusion.

Discovery and Synthesis of Dapagliflozin Impurities

The discovery of impurities often occurs during the synthesis of the active pharmaceutical ingredient (API) or through forced degradation studies.

Synthesis of Dapagliflozin and Potential for Impurity Formation

The synthesis of Dapagliflozin is a multi-step process that can inadvertently lead to the formation of impurities. One common synthetic route involves the use of 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene (B151609) as starting materials or reagents.[7][8] The presence of bromo- and chloro- functionalities in these precursors creates the potential for the formation of the bromo analog impurity if not properly controlled.

A generalized synthetic pathway for Dapagliflozin impurities often starts with D-glucose. The process involves several key reactions, including aldehyde group protection, the addition of a benzyl (B1604629) group, removal of the protecting group, condensation, and finally, debenzylation to yield the Dapagliflozin-related impurities.[4][9]

Caption: Generalized Synthesis Pathway for Dapagliflozin Impurities.
Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions. Dapagliflozin has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[10][11]

Table 1: Summary of Forced Degradation Studies of Dapagliflozin

Stress ConditionReagentObservationReference
Acid Hydrolysis0.5 N HClSignificant degradation[7]
Alkaline Hydrolysis0.5 N NaOHSignificant degradation[7]
Oxidative Degradation20% H₂O₂Degradation observed[12]
Thermal DegradationHeat5-20% degradation[7]
Photolytic DegradationUV light at 254 nmRelatively stable[7]

Identification and Characterization of this compound

A range of analytical techniques are employed to detect, identify, and quantify impurities in Dapagliflozin. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common method.[10][13]

Analytical Methodologies

Experimental Protocol: RP-HPLC for Dapagliflozin and Its Impurities

This protocol is a representative example based on published methods for the analysis of Dapagliflozin and its related substances.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a data acquisition system.

  • Chromatographic Column: A C18 column (e.g., Kromasil 100-5-C8, 100 mm × 4.6 mm, 5 µm particle size) is commonly used.[10]

  • Mobile Phase: A gradient mixture of an aqueous phase (e.g., water or a buffer) and an organic phase (e.g., acetonitrile). A typical mobile phase composition is a mixture of acetonitrile (B52724) and water.[10]

  • Flow Rate: A standard flow rate is 1.0 mL/min.[10]

  • Detection Wavelength: Detection is typically performed at 224 nm.[10]

  • Column Temperature: The column is usually maintained at a constant temperature, for example, 40°C.

  • Injection Volume: A typical injection volume is 10 µL.[14]

Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of the Dapagliflozin reference standard and the impurity standard into a volumetric flask. Dissolve and dilute to the desired concentration with the mobile phase or a suitable diluent (e.g., a mixture of water and acetonitrile).[13]

  • Sample Solution: For the analysis of a drug substance, accurately weigh a known amount of the Dapagliflozin sample, dissolve it in the diluent, and dilute to the final desired concentration.[13]

Caption: Analytical Workflow for Dapagliflozin Impurity Identification.
Quantitative Analysis and Method Validation

The developed analytical methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10]

Table 2: Typical Analytical Method Validation Parameters for Dapagliflozin Impurity Analysis

ParameterTypical Value/RangeDescriptionReference
Linearity (r²) ≥ 0.999The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
LOD ~0.04 µg/mLThe lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]
LOQ ~0.12 µg/mLThe lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
Accuracy (% Recovery) 98-102%The closeness of the test results obtained by the method to the true value.[12]
Precision (% RSD) ≤ 2%The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16]

Conclusion

The effective control of impurities is paramount in ensuring the quality and safety of Dapagliflozin. The ambiguity surrounding "this compound" necessitates a clear understanding of the different chemical entities that this term may represent, namely the bromo analog (USP/EP Impurity A) and the peroxide impurity. This guide has provided a comprehensive overview of the discovery, synthesis, and analytical identification of these impurities. The detailed experimental protocols, tabulated quantitative data, and visual workflows serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of robust control strategies for these and other related substances in Dapagliflozin.

References

Physicochemical Properties of Dapagliflozin Impurity A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Dapagliflozin Impurity A. It is important to note that the designation "this compound" can refer to at least two distinct chemical entities: a bromo-impurity, often cited in pharmacopeias (USP and EP), and a peroxide impurity. This guide addresses both compounds, clearly differentiating between them to avoid ambiguity. All quantitative data is presented in structured tables, and detailed experimental protocols for key physicochemical determinations are provided.

Chemical Identity and Properties

Dapagliflozin Bromo Impurity

This impurity, also known as Dapagliflozin USP Related Compound A or 4-Deschloro-4-bromo Dapagliflozin, is a process-related impurity that can arise during the synthesis of Dapagliflozin.[1] Its chemical structure and key identifiers are provided below.

Table 1: Physicochemical Properties of Dapagliflozin Bromo Impurity

PropertyValueSource
IUPAC Name (2S,3R,4R,5S,6R)-2-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol[]
CAS Number 1807632-95-6[]
Molecular Formula C₂₁H₂₅BrO₆[][3]
Molecular Weight 453.32 g/mol []
Melting Point 63-79°C[]
60-65°C[4][5][6]
Boiling Point 623.1 ± 55.0 °C (Predicted)[][4]
Solubility Soluble in Chloroform (Slightly), DMSO (Slightly)[][4]
pKa 13.23 ± 0.70 (Predicted)[4]
Appearance White to Off-white Solid[]
Dapagliflozin Peroxide Impurity

This impurity is understood to be a degradation product, potentially forming under specific storage or stress conditions. It is also referred to as Dapagliflozin hydroperoxide impurity.[7][8][9]

Table 2: Physicochemical Properties of Dapagliflozin Peroxide Impurity

PropertyValueSource
IUPAC Name (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol[8]
CAS Number 2452300-94-4[8]
Molecular Formula C₂₁H₂₅ClO₈[8]
Molecular Weight 440.87 g/mol [7]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in Acetonitrile, Methanol, DMSO[7][10]
pKa Not available
Appearance Solid[10]

Experimental Protocols

Melting Point Determination (Based on USP <741>)

The melting range of a substance is a key indicator of its purity.

Methodology:

  • Apparatus: A suitable melting range apparatus consists of a heated block and a capillary tube holder with a viewing lens and thermometer, or an automated instrument with digital temperature display.

  • Sample Preparation: The solid impurity is finely powdered and packed into a capillary tube to a height of 2-4 mm.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a controlled rate, typically 1-2°C per minute, when approaching the expected melting point.

    • The melting range is recorded from the temperature at which the substance first begins to melt (the first appearance of liquid) to the temperature at which it is completely liquid.

Solubility Determination (Based on OECD Guideline 105)

The shake-flask method is a common procedure for determining water solubility.

Methodology:

  • Apparatus: A constant temperature water bath with a shaker, flasks with stoppers, and an analytical method for quantifying the dissolved substance (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of the solid impurity is added to a flask containing a known volume of purified water (or other solvent).

    • The flask is sealed and agitated in the constant temperature bath (e.g., 25°C) until equilibrium is reached (typically 24-48 hours).

    • The solution is then filtered to remove undissolved solid.

    • The concentration of the impurity in the clear filtrate is determined using a validated analytical method. The solubility is expressed in g/L or mg/mL.

pKa Determination (Based on OECD Guideline 112)

Potentiometric titration is a widely used method for determining the dissociation constant (pKa) of a substance.

Methodology:

  • Apparatus: A temperature-controlled titration vessel, a calibrated pH meter with a high-precision electrode, a micro-burette, and a stirrer.

  • Procedure:

    • A known amount of the impurity is dissolved in a suitable solvent (e.g., water, or a co-solvent system if solubility is low).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is measured after each addition of the titrant.

    • The pKa is calculated from the titration curve, typically corresponding to the pH at which the substance is 50% ionized.

Logical Relationships and Formation Pathways

The presence of impurities in a drug substance is generally linked to the manufacturing process or degradation over time. The following diagrams illustrate the logical flow of impurity characterization and the likely origins of the two "this compound" variants.

impurity_characterization_workflow cluster_synthesis Drug Substance Synthesis & Storage cluster_analysis Impurity Analysis cluster_characterization Physicochemical Characterization synthesis Dapagliflozin Synthesis detection Impurity Detection (e.g., HPLC, UPLC) synthesis->detection storage Storage & Stability Testing storage->detection isolation Impurity Isolation (e.g., Preparative HPLC) detection->isolation structure Structure Elucidation (e.g., MS, NMR) isolation->structure melting_point Melting Point (USP <741>) structure->melting_point solubility Solubility (OECD 105) structure->solubility pka pKa (OECD 112) structure->pka other_props Other Properties (e.g., LogP, Crystal Form) structure->other_props

Figure 1. General workflow for the characterization of pharmaceutical impurities.

impurity_formation_pathway cluster_process Synthesis Process cluster_impurities Impurity Formation start_material Starting Materials (e.g., 5-Bromo-2-chlorobenzoic acid) bromo_impurity Dapagliflozin Bromo Impurity (Process-Related) start_material->bromo_impurity reagent Reagents (e.g., 4-Bromo-1-chloro-2- (4-ethoxybenzyl)benzene) reagent->bromo_impurity dapagliflozin Dapagliflozin API peroxide_impurity Dapagliflozin Peroxide Impurity (Degradation) dapagliflozin->peroxide_impurity Degradation (e.g., Oxidation) bromo_impurity->dapagliflozin Co-purification

Figure 2. Logical relationship of Dapagliflozin impurity formation.

Conclusion

The accurate identification and characterization of impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide clarifies the ambiguity surrounding "this compound" by presenting data for two distinct, known impurities. While some physicochemical data is available from commercial suppliers, further experimental determination according to standardized protocols is necessary for a complete impurity profile. The provided workflows and formation pathways offer a logical framework for researchers and drug development professionals working with Dapagliflozin and its related substances.

References

Characterization of Dapagliflozin Impurity A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of the Dapagliflozin Impurity A reference standard. Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a widely prescribed medication for the management of type 2 diabetes.[1] The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. This document outlines the identity, physicochemical properties, and analytical methodologies for the characterization of this compound, a known process-related impurity.

Identity and Physicochemical Properties

This compound is also recognized by several synonyms, including Dapagliflozin USP Related Compound A and Dapagliflozin 4-Bromo Analog. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Chemical Name (2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol[2]
Synonyms Dapagliflozin USP Related Compound A; Dapagliflozin 4-Bromo Analog; Dapagliflozin Impurity-S3C (Bromo Dapagliflozin)[2]
CAS Number 1807632-95-6[2][3]
Molecular Formula C21H25BrO6[4]
Molecular Weight 453.32 g/mol [4]
Physical State Solid[3]
Storage Conditions Store locked up.[3] Controlled room temperature between 2-8 °C is also recommended.[5]

Analytical Characterization

A comprehensive characterization of the this compound reference standard involves a suite of analytical techniques to confirm its structure and purity. While specific spectral data from commercial reference standards are proprietary, this section outlines the standard methodologies and presents illustrative data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and for separating it from the active pharmaceutical ingredient (API) and other related substances.

Illustrative Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the chromophore of the impurity.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

Illustrative Data Presentation:

ParameterValue
Retention Time ~ [Insert representative retention time, e.g., 12.5 min]
Purity (by area %) ≥ 98.0%
Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation pattern for structural elucidation.

Illustrative Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI) is commonly used.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Mode: Positive or negative ion mode, depending on the analyte's properties.

Illustrative Data Presentation:

ParameterObserved ValueTheoretical Value
[M+H]+ [Insert representative m/z, e.g., 454.08]454.08
[M+Na]+ [Insert representative m/z, e.g., 476.06]476.06
Key Fragments [List representative m/z values of key fragments]-
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation of this compound by providing detailed information about the chemical environment of hydrogen atoms in the molecule.

Illustrative Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).

  • Reference: Tetramethylsilane (TMS) as an internal standard.

  • Analysis: Integration of signals, chemical shift (δ) values, and coupling constants (J) are analyzed to elucidate the structure.

Illustrative Data Presentation (¹H NMR):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
[e.g., 7.10-7.40]m[e.g., 6H]Aromatic protons
[e.g., 4.05]q[e.g., 2H]-OCH₂CH₃
[e.g., 3.10-3.80]m[e.g., 7H]Glucosyl protons
[e.g., 1.35]t[e.g., 3H]-OCH₂CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Illustrative Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The resulting spectrum shows absorption bands corresponding to specific functional groups.

Illustrative Data Presentation:

Wavenumber (cm⁻¹)Assignment
[e.g., 3400-3200]O-H stretching (hydroxyl groups)
[e.g., 2980-2850]C-H stretching (aliphatic)
[e.g., 1600-1450]C=C stretching (aromatic)
[e.g., 1250-1000]C-O stretching
[e.g., 800-600]C-Br stretching

Workflow and Diagrams

The following diagrams illustrate the typical workflow for the characterization of a pharmaceutical impurity reference standard and the logical relationship of the analytical techniques employed.

G cluster_0 Reference Standard Acquisition and Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis and Documentation Acquire Reference Standard Acquire Reference Standard Prepare Solutions for Analysis Prepare Solutions for Analysis Acquire Reference Standard->Prepare Solutions for Analysis Purity Assessment (HPLC) Purity Assessment (HPLC) Prepare Solutions for Analysis->Purity Assessment (HPLC) Structural Confirmation Structural Confirmation Purity Assessment (HPLC)->Structural Confirmation Analyze and Interpret Data Analyze and Interpret Data Purity Assessment (HPLC)->Analyze and Interpret Data Molecular Weight Verification (MS) Molecular Weight Verification (MS) Structural Confirmation->Molecular Weight Verification (MS) Functional Group Analysis (IR) Functional Group Analysis (IR) Structural Confirmation->Functional Group Analysis (IR) Detailed Structural Elucidation (NMR) Detailed Structural Elucidation (NMR) Structural Confirmation->Detailed Structural Elucidation (NMR) Molecular Weight Verification (MS)->Analyze and Interpret Data Functional Group Analysis (IR)->Analyze and Interpret Data Detailed Structural Elucidation (NMR)->Analyze and Interpret Data Generate Certificate of Analysis Generate Certificate of Analysis Analyze and Interpret Data->Generate Certificate of Analysis

Workflow for Characterization of this compound.

G Dapagliflozin_Impurity_A Dapagliflozin_Impurity_A HPLC HPLC Dapagliflozin_Impurity_A->HPLC Purity MS MS Dapagliflozin_Impurity_A->MS Molecular Weight NMR NMR Dapagliflozin_Impurity_A->NMR Structure IR IR Dapagliflozin_Impurity_A->IR Functional Groups

Analytical Techniques for this compound Characterization.

Safety, Handling, and Storage

This compound is classified as a hazardous substance. It is harmful if swallowed, causes serious eye irritation, may damage the unborn child, may cause harm to breast-fed children, and causes damage to organs through prolonged or repeated exposure.[3]

Handling Precautions:

  • Material should be handled with caution, and direct contact should be avoided.[3]

  • Use in a well-ventilated area, preferably in a laboratory hood.[3]

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a locked and secure area.[3]

  • Recommended storage temperature is between 2-8°C.[5]

This technical guide provides a foundational understanding of the characterization of the this compound reference standard. For definitive quantitative data and detailed protocols, it is essential to refer to the Certificate of Analysis provided by a qualified supplier of the reference standard.

References

An In-depth Technical Guide to the Degradation Pathways of Dapagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Dapagliflozin (B1669812), a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. Understanding the stability of Dapagliflozin under various stress conditions is crucial for ensuring its quality, safety, and efficacy as a pharmaceutical product. This document summarizes key findings from forced degradation studies, details experimental protocols, and presents quantitative data on the degradation of Dapagliflozin.

Core Degradation Pathways

Forced degradation studies, conducted under conditions recommended by the International Council for Harmonisation (ICH) guidelines, reveal that Dapagliflozin is susceptible to degradation primarily through hydrolysis and oxidation.[1][2] The molecule is generally found to be relatively stable under thermal and photolytic stress, although some degradation has been observed under certain conditions.[3][4]

Hydrolytic Degradation: Dapagliflozin is most susceptible to degradation in acidic and alkaline environments.[2][3][4] The primary hydrolytic degradation pathway involves the cleavage of the O-glucoside bond, leading to the formation of an aglycone and a glucose moiety.[3]

  • Acidic Conditions: Significant degradation is consistently reported under acidic conditions.[3][5] One study identified two novel degradation products (DPs) under acid hydrolysis.[3][5]

  • Alkaline Conditions: Dapagliflozin also degrades in basic solutions.[4][6] The degradation kinetics in an alkaline medium have been shown to follow a pseudo-first-order reaction.[7]

  • Neutral Conditions: The drug is generally stable in neutral aqueous solutions.[3][8]

Oxidative Degradation: Exposure to oxidative stress, typically using hydrogen peroxide, leads to the formation of degradation products.[1][6] However, some studies have reported that Dapagliflozin is stable under oxidative conditions.[8][9] This discrepancy may be due to variations in experimental conditions.

Photolytic and Thermal Degradation: Dapagliflozin is generally considered to be stable under photolytic and thermal stress.[3][8][9] However, some studies have reported minor degradation under these conditions.[4][10][11] For instance, one study observed 5-20% degradation under thermal stress.[10] Another study found significant degradation under combined humidity and thermal stress, leading to the formation of two degradation products.[6][11]

Quantitative Data Summary

The following table summarizes the quantitative data from various forced degradation studies on Dapagliflozin. It is important to note that the extent of degradation is highly dependent on the specific experimental conditions, including the concentration of the stressor, temperature, and duration of exposure.

Stress ConditionReagent/ParametersExposure TimeTemperatureDegradation (%)Reference
Acid Hydrolysis 1 N HCl48 hours60°C (reflux)20-25%[12]
0.1 N HClNot SpecifiedNot Specified1.18%[6]
Alkaline Hydrolysis 0.1 N NaOHNot SpecifiedNot Specified28.20%[6]
1 N and 2 N NaOHNot SpecifiedRefluxStable[8][9]
Oxidative Degradation 3% H₂O₂Not SpecifiedNot Specified1.67%[6]
30% H₂O₂Not SpecifiedNot SpecifiedStable[8][9]
Thermal Degradation Dry Heat48 hours60°C5-20%[10]
Dry Heat24 hours110°CNot Specified[13]
Photolytic Degradation UV Radiation (254 nm)Not SpecifiedNot SpecifiedMinor[10]
UV RadiationNot SpecifiedNot SpecifiedStable[8][9]
Humidity/Thermal Not SpecifiedNot SpecifiedNot SpecifiedSignificant[6][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of forced degradation studies. Below are representative experimental protocols cited in the literature.

Protocol 1: Acid and Alkaline Hydrolysis
  • Objective: To investigate the degradation of Dapagliflozin under acidic and basic conditions.

  • Methodology:

    • Prepare a stock solution of Dapagliflozin.

    • For acid hydrolysis, transfer a known volume of the stock solution to a volumetric flask and add 0.1 N HCl.[6] In some studies, 1 N HCl is used with reflux at 60°C.[12]

    • For alkaline hydrolysis, transfer a known volume of the stock solution to a volumetric flask and add 0.1 N NaOH.[6]

    • Keep the solutions for a specified period (e.g., several hours).[13]

    • Neutralize the solutions with an appropriate acid or base.

    • Dilute the samples to a suitable concentration with a diluent (e.g., mobile phase).

    • Analyze the samples using a stability-indicating HPLC method.[13]

Protocol 2: Oxidative Degradation
  • Objective: To assess the stability of Dapagliflozin under oxidative stress.

  • Methodology:

    • Prepare a stock solution of Dapagliflozin.

    • Transfer a known volume of the stock solution to a volumetric flask and add a solution of hydrogen peroxide (e.g., 3% or 30%).[6][8]

    • Keep the solution at room temperature for a specified duration.

    • Dilute the sample to a suitable concentration.

    • Analyze the sample by HPLC.

Protocol 3: Thermal and Photolytic Degradation
  • Objective: To evaluate the impact of heat and light on the stability of Dapagliflozin.

  • Methodology:

    • Thermal Degradation:

      • Place a known amount of Dapagliflozin powder in a petri dish.

      • Expose the sample to a high temperature (e.g., 60°C or 110°C) in an oven for a specified period (e.g., 24-48 hours).[10][13]

      • After exposure, dissolve the sample in a suitable solvent and dilute to the desired concentration for analysis.

    • Photolytic Degradation:

      • Expose a solution of Dapagliflozin or the solid drug to UV radiation (e.g., at 254 nm) in a photostability chamber.[8][10]

      • Prepare the sample for analysis by dissolving and/or diluting it as necessary.

      • Analyze the sample by HPLC.

Visualizations

Dapagliflozin Degradation Pathways

G Dapagliflozin Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo_thermal Photolytic & Thermal Dapagliflozin Dapagliflozin Acid_DP1 Acid Degradation Product 1 Dapagliflozin->Acid_DP1 Acidic (e.g., HCl) Acid_DP2 Acid Degradation Product 2 Dapagliflozin->Acid_DP2 Acidic (e.g., HCl) Base_DP Base Degradation Products Dapagliflozin->Base_DP Basic (e.g., NaOH) Oxidative_DP Oxidative Degradation Products Dapagliflozin->Oxidative_DP Oxidative (e.g., H2O2) Photo_Thermal_DP Minor Degradation Products Dapagliflozin->Photo_Thermal_DP Heat / UV Light

Caption: Overview of Dapagliflozin degradation under different stress conditions.

Experimental Workflow for Forced Degradation Studies

G Forced Degradation Experimental Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start Dapagliflozin API or Formulation Prepare_Stock Prepare Stock Solution Start->Prepare_Stock Acid Acid Hydrolysis Prepare_Stock->Acid Base Alkaline Hydrolysis Prepare_Stock->Base Oxidative Oxidative Stress Prepare_Stock->Oxidative Thermal Thermal Stress Prepare_Stock->Thermal Photolytic Photolytic Stress Prepare_Stock->Photolytic Neutralize_Dilute Neutralize and/or Dilute Acid->Neutralize_Dilute Base->Neutralize_Dilute Oxidative->Neutralize_Dilute Thermal->Neutralize_Dilute Photolytic->Neutralize_Dilute HPLC_Analysis HPLC/LC-MS Analysis Neutralize_Dilute->HPLC_Analysis Characterization Identify & Characterize Degradants HPLC_Analysis->Characterization Report Report Degradation Pathway & Stability Characterization->Report

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the process-related impurities of Dapagliflozin (B1669812), a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. A thorough understanding of the impurity profile is critical for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API). This document outlines the origins of these impurities from the synthetic process and degradation pathways. It also details the analytical methodologies for their detection and quantification, and discusses their potential biological impact. The guide is intended to be a valuable resource for professionals involved in the research, development, and quality control of Dapagliflozin.

Introduction to Dapagliflozin and the Importance of Impurity Profiling

Dapagliflozin is a C-aryl glucoside that effectively lowers blood glucose levels by inhibiting SGLT2 in the proximal renal tubules, thereby reducing glucose reabsorption and increasing its urinary excretion.[1][2][3][4][5][6] The chemical synthesis of Dapagliflozin is a multi-step process that can lead to the formation of various process-related impurities. These impurities can originate from starting materials, intermediates, by-products of side reactions, and the degradation of the drug substance under various stress conditions.[1][7]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in pharmaceutical products.[1][8] Therefore, a comprehensive understanding of the impurity profile of Dapagliflozin is essential for the development of a robust manufacturing process and for ensuring the safety and quality of the final drug product.

Origins of Dapagliflozin Process-Related Impurities

The impurities in Dapagliflozin can be broadly classified into three categories: process-related impurities, degradation products, and residual solvents.

Process-Related Impurities

These impurities are formed during the synthesis of the Dapagliflozin API. The primary sources include:

  • Starting Materials and Reagents: Unreacted starting materials and reagents can be carried through the synthetic steps and appear in the final product. For instance, 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene are key starting materials and can be present as impurities if not completely consumed in the reactions.[4]

  • Intermediates: The multi-step synthesis of Dapagliflozin involves several intermediate compounds. Incomplete conversion of these intermediates can lead to their presence in the final API. An example of such an intermediate that can be an impurity is Dapagliflozin tetraacetate .[9]

  • By-products: Side reactions occurring during the main synthetic pathway can generate by-products that are structurally similar to Dapagliflozin, making their removal challenging. Isomeric impurities, such as the Dapagliflozin ortho isomer , can be formed due to non-selective reactions.[][11] The enantiomer of Dapagliflozin is another potential process-related impurity.[]

Degradation Products

Dapagliflozin can degrade under various stress conditions, leading to the formation of degradation products. Forced degradation studies are crucial to identify these potential impurities and to establish the stability-indicating nature of analytical methods. The main degradation pathways include:

  • Hydrolysis: Dapagliflozin can undergo hydrolysis in acidic and alkaline conditions.[1][7]

  • Oxidation: Exposure to oxidative conditions can lead to the formation of oxidative degradation products.[1][7]

  • Photodegradation: Exposure to light can cause photodegradation of the Dapagliflozin molecule.[1][7]

  • Thermal Degradation: High temperatures can also induce the degradation of Dapagliflozin.

Metabolites of Dapagliflozin, such as benzylic hydroxy dapagliflozin , oxo dapagliflozin , and desethyl dapagliflozin , are also considered as potential impurities.[2]

Residual Solvents

Organic solvents are used throughout the synthesis and purification of Dapagliflozin. While most of these solvents are removed during the final drying steps, some may remain as residual solvents in the API. The levels of these residual solvents are strictly controlled according to regulatory guidelines due to their potential toxicity.[1][7]

Synthesis of Dapagliflozin and Formation of Process-Related Impurities

The synthesis of Dapagliflozin typically involves the coupling of a protected glucose derivative with a substituted aromatic compound. A general synthetic scheme is outlined below, highlighting the stages where key impurities can be generated.

G cluster_synthesis Dapagliflozin Synthesis and Impurity Formation cluster_impurities Potential Impurities SM1 5-Bromo-2-chlorobenzoic acid Intermediate1 Friedel-Crafts Acylation Product SM1->Intermediate1 Acylation SM2 Protected Gluconolactone Intermediate2 Coupling Product SM2->Intermediate2 Reagent1 4-Ethoxybenzyl bromide Reagent1->Intermediate1 Alkylation Intermediate1->Intermediate2 Coupling Impurity_SM1 Unreacted SM1 Intermediate1->Impurity_SM1 Incomplete Reaction Impurity_Reagent1 Unreacted Reagent1 Intermediate1->Impurity_Reagent1 Intermediate3 Reduced Intermediate Intermediate2->Intermediate3 Reduction Impurity_Intermediate Incomplete Reaction Intermediates Intermediate2->Impurity_Intermediate Impurity_Byproduct Isomeric By-products Intermediate2->Impurity_Byproduct Side Reaction Dapagliflozin Dapagliflozin (API) Intermediate3->Dapagliflozin Deprotection Impurity_Degradation Degradation Products Dapagliflozin->Impurity_Degradation Stress Conditions

Figure 1: Origin of Dapagliflozin Process-Related Impurities.

Quantitative Data on Dapagliflozin Impurities

The control of impurities is a critical aspect of quality control for Dapagliflozin. Regulatory guidelines generally specify limits for known and unknown impurities. The following table summarizes some of the known impurities and their typical acceptance criteria.

Impurity NameTypeOriginAcceptance Criteria (Typical)
5-Bromo-2-chlorobenzoic acidStarting MaterialSynthesis≤ 0.15%
4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzeneReagentSynthesis≤ 0.15%
Dapagliflozin tetraacetateIntermediateSynthesis≤ 0.15%
Dapagliflozin ortho isomerBy-productSynthesis≤ 0.15%
Dapagliflozin enantiomerBy-productSynthesis≤ 0.15%
Dapagliflozin Impurity A (4-Deschloro-4-bromo Dapagliflozin)By-product/DegradationSynthesis/DegradationAs per pharmacopeia[12]
Dapagliflozin Impurity B (Hydroxy Impurity)By-product/DegradationSynthesis/DegradationAs per pharmacopeia[13]
Any other individual unknown impurity--≤ 0.10%
Total Impurities--≤ 1.0%

Note: The acceptance criteria can vary depending on the specific regulatory requirements and the manufacturing process.

Experimental Protocols for Impurity Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques used for the separation and quantification of Dapagliflozin and its process-related impurities.

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve a known amount of Dapagliflozin reference standard and each impurity standard in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to prepare a stock solution. Further dilute the stock solution to the desired concentration for analysis.

  • Sample Solution: Accurately weigh and dissolve the Dapagliflozin API sample in the diluent to obtain a solution of a known concentration.

  • Spiked Sample Solution (for Accuracy): Prepare a sample solution as described above and spike it with known amounts of each impurity standard at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

RP-HPLC Method for Impurity Profiling
  • Chromatographic System: A liquid chromatograph equipped with a UV detector.

  • Column: A C18 or Phenyl stationary phase column is commonly used (e.g., Xbridge Phenyl C18, 250 × 4.6 mm, 5 μm).[14]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05% aqueous trifluoroacetic acid or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[14]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 224 nm or 230 nm.[15][16]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Injection Volume: Typically 10-20 µL.

UPLC Method for Impurity Profiling

UPLC offers faster analysis times and better resolution compared to traditional HPLC.

  • Chromatographic System: An ultra-performance liquid chromatograph with a photodiode array (PDA) detector.

  • Column: A sub-2 µm particle size column (e.g., Zorbax phenyl column, 50 x 3.0 mm, 1.8 μm).[1][15]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v) in an isocratic mode or a gradient elution.[1][15]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Detection Wavelength: PDA detection at around 230 nm.[1][15]

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.[1]

  • Injection Volume: Typically 1-5 µL.

Forced Degradation Studies Protocol
  • Acid Degradation: Treat the Dapagliflozin sample with an acidic solution (e.g., 1M HCl) and heat for a specified period. Neutralize the solution before analysis.[1]

  • Alkaline Degradation: Treat the sample with a basic solution (e.g., 1M NaOH) and heat. Neutralize before analysis.[1]

  • Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂) for a certain duration.[1]

  • Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a high temperature.

  • Photolytic Degradation: Expose the drug substance to UV light in a photostability chamber.

Mechanism of Action of Dapagliflozin: SGLT2 Inhibition

Dapagliflozin exerts its therapeutic effect by selectively inhibiting the sodium-glucose co-transporter 2 (SGLT2) located in the proximal convoluted tubules of the kidneys.

G cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Transporter Glucose_Lumen->SGLT2 Urine Urine Glucose_Lumen->Urine Increased Glucose Excretion Na_Lumen Na+ Na_Lumen->SGLT2 Na_Lumen->Urine Increased Na+ Excretion Glucose_Blood Glucose SGLT2->Glucose_Blood Glucose Reabsorption Na_Blood Na+ SGLT2->Na_Blood Na+ Reabsorption GLUT2 GLUT2 Transporter GLUT2->Glucose_Blood Glucose Efflux NaK_Pump Na+/K+ ATPase Pump NaK_Pump->Na_Blood 3 Na+ out K_Blood K+ K_Blood->NaK_Pump 2 K+ in Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibits

Figure 2: Mechanism of Action of Dapagliflozin.

Biological Impact of Dapagliflozin Impurities

The presence of impurities in a drug substance can potentially affect its safety and efficacy. While most impurities in Dapagliflozin are present at very low levels and are not expected to have significant pharmacological activity, it is crucial to evaluate their potential for toxicity.

One study investigated the in vitro toxicity of three synthesis-related impurities of Dapagliflozin using 3T3 cells. The results indicated that one of the impurities showed significant cytotoxic effects at higher concentrations.[1][15] However, at the levels typically found in the final drug product, these impurities are unlikely to pose a significant risk. It is important to note that any impurity exceeding the qualification threshold must be evaluated for its biological safety.

Conclusion

A thorough understanding and control of process-related impurities are paramount in the manufacturing of Dapagliflozin to ensure its quality, safety, and efficacy. This technical guide has provided a comprehensive overview of the origins of these impurities from both synthetic and degradation pathways. Detailed analytical methodologies, including RP-HPLC and UPLC, have been outlined for their effective detection and quantification. By implementing robust process controls and validated analytical methods, manufacturers can ensure that the impurity profile of Dapagliflozin consistently meets the stringent requirements of regulatory authorities, ultimately safeguarding patient health.

References

Pharmacological Relevance of Dapagliflozin Impurity A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a cornerstone in the management of type 2 diabetes. As with any pharmaceutical agent, the control of impurities is paramount to ensure its safety and efficacy. This technical guide provides an in-depth examination of Dapagliflozin impurity A, a peroxide species identified as a potential genotoxic impurity. This document summarizes the current understanding of its chemical identity, toxicological profile based on available data, and the analytical methodologies employed for its control. Notably, there is a significant lack of publicly available data on the direct pharmacological activity of this compound, particularly concerning its SGLT2 inhibitory potential. This guide, therefore, focuses on the toxicological considerations and control strategies that are critical for drug development and manufacturing processes.

Introduction to Dapagliflozin and Its Impurities

Dapagliflozin effectively lowers blood glucose levels by inhibiting SGLT2 in the renal tubules, thereby reducing glucose reabsorption and increasing its urinary excretion. The manufacturing process and storage of Dapagliflozin can lead to the formation of various impurities. These are broadly classified as organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents. Regulatory bodies mandate stringent control over these impurities, especially those with potential genotoxic or unknown pharmacological effects.

This compound has been identified as (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol, a peroxide derivative of Dapagliflozin. Peroxides are a class of compounds that are often reactive and can be of toxicological concern.

Characterization of this compound

A comprehensive understanding of the physicochemical properties of any impurity is fundamental for its isolation, characterization, and the development of appropriate control strategies.

PropertyValue
Chemical Name (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Molecular Formula C21H25ClO8
Molecular Weight 440.87 g/mol
Classification Peroxide, Potential Genotoxic Impurity

Pharmacological Relevance and Toxicological Profile

Currently, there is no publicly available quantitative data from pharmacological studies, such as IC50 values or binding affinities, to define the SGLT2 inhibitory activity of this compound. The primary concern surrounding this impurity stems from its classification as a peroxide, which raises flags for potential genotoxicity.

Toxicological Hazards

A Safety Data Sheet (SDS) for this compound provides the following hazard classifications, which are crucial for risk assessment in a drug development setting.

Hazard StatementClassification
Harmful if swallowedAcute toxicity (oral), Category 4
Causes serious eye irritationSerious eye damage/eye irritation, Category 2
May damage the unborn childReproductive toxicity, Category 1B
May cause harm to breast-fed childrenReproductive toxicity, Additional category
Causes damage to organs through prolonged or repeated exposureSpecific target organ toxicity – Repeated exposure, Category 1

Data sourced from publicly available Safety Data Sheets.

Genotoxicity Assessment

Experimental Protocols

Detailed experimental protocols for the pharmacological assessment of this compound are not available due to the lack of published studies. However, this section outlines a general methodology for the in vitro toxicity assessment of pharmaceutical impurities, based on a study of other Dapagliflozin impurities.

In Vitro Cytotoxicity Assays

Cell Line: 3T3 (mouse embryonic fibroblast cell line)

Methodology:

  • Cell Culture: 3T3 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of the test impurity (e.g., 0.1 µM to 100 µM) or vehicle control.

  • Incubation: Cells are incubated with the impurity for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reduction Assay:

    • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

    • The formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

  • Neutral Red Uptake Assay:

    • Following treatment, the medium is replaced with a medium containing neutral red dye.

    • After incubation, the cells are washed, and the incorporated dye is extracted using a destaining solution.

    • The absorbance is measured at a specific wavelength (e.g., 540 nm). Cell viability is expressed as a percentage of the vehicle-treated control.

Analytical Control Strategies

The control of this compound is achieved through robust analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) for identification and quantification.

Typical UPLC Method Parameters:

  • Column: A reversed-phase column (e.g., C18 or Phenyl)

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Optimized for separation efficiency.

  • Detection: UV detection at a wavelength where both Dapagliflozin and the impurity have significant absorbance (e.g., 224 nm).

  • Quantification: Based on the peak area relative to a qualified reference standard of the impurity.

Visualizations

Signaling Pathway

SGLT2_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule SGLT2 SGLT2 Transporter Glucose_Blood Glucose in Bloodstream SGLT2->Glucose_Blood Glucose_Urine Glucose in Urine SGLT2->Glucose_Urine Increased Excretion (due to inhibition) Glucose_Blood->SGLT2 Reabsorption Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibition Impurity_A Dapagliflozin Impurity A Impurity_A->SGLT2 Potential Interaction (Activity Unknown)

Caption: General mechanism of SGLT2 inhibition by Dapagliflozin and the potential, yet unconfirmed, interaction of this compound.

Experimental Workflow

Impurity_Assessment_Workflow cluster_identification Impurity Identification cluster_toxicology Toxicological Assessment cluster_risk_assessment Risk Assessment & Control Synthesis Drug Substance Synthesis HPLC_UPLC HPLC/UPLC Analysis Synthesis->HPLC_UPLC MS Mass Spectrometry HPLC_UPLC->MS Structure_Elucidation Structure Elucidation MS->Structure_Elucidation In_Silico In Silico Prediction (e.g., QSAR) Structure_Elucidation->In_Silico Genotoxicity Genotoxicity Assays (e.g., Ames Test) In_Silico->Genotoxicity Cytotoxicity Cytotoxicity Assays (e.g., MTT, NRU) Genotoxicity->Cytotoxicity Risk_Analysis Risk Analysis Cytotoxicity->Risk_Analysis Control_Strategy Define Control Strategy Risk_Analysis->Control_Strategy Specification Set Specification Limits Control_Strategy->Specification

Caption: A typical workflow for the identification, toxicological assessment, and control of pharmaceutical impurities.

Conclusion

This compound is a peroxide derivative of the active pharmaceutical ingredient and is considered a potential genotoxic impurity. While its chemical structure is known, there is a significant lack of publicly available data on its pharmacological activity, particularly its ability to inhibit SGLT2. The primary relevance of this impurity lies in its toxicological profile, with safety data indicating potential for acute toxicity, reproductive toxicity, and target organ damage with repeated exposure. Therefore, the focus for researchers, scientists, and drug development professionals must be on the stringent control of this impurity to levels deemed safe by regulatory authorities. This is achieved through the implementation of highly sensitive and specific analytical methods and a thorough understanding of the drug's degradation pathways. Further research into the pharmacological and toxicological properties of this compound would be invaluable for a more complete risk assessment.

An In-Depth Technical Guide to Dapagliflozin Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dapagliflozin (B1669812) Impurity A, a key process-related impurity associated with the synthesis of the anti-diabetic drug Dapagliflozin. This document outlines its chemical properties, analytical methodologies for its identification and quantification, and available information on its synthesis and biological significance.

Chemical Data and Identification

Dapagliflozin Impurity A is recognized by both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) under the CAS number 1807632-95-6 . It is also commonly referred to as Dapagliflozin USP Related Compound A or Dapagliflozin 4-Bromo Analog.[1][2]

Table 1: Chemical Data for this compound

ParameterValueReference
CAS Number 1807632-95-6[1][2]
IUPAC Name (EP) (1S)-1,5-anhydro-1-C-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol[1][2]
IUPAC Name (USP) (2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol[1][2]
Synonyms Dapagliflozin USP Related Compound A, Dapagliflozin 4-Bromo Analog, 4-Deschloro-4-bromo Dapagliflozin[3][4]
Molecular Formula C₂₁H₂₅BrO₆[3][4]
Molecular Weight 453.32 g/mol [3][4]
Physical State Solid
SMILES O[C@H]1--INVALID-LINK--O--INVALID-LINK----INVALID-LINK--[C@@H]1O[2]

Synthesis of this compound

The synthesis of this compound is primarily a result of process-related variations in the manufacturing of Dapagliflozin. While specific, detailed public-domain synthesis protocols for isolating this impurity are scarce, a patented method for producing dapagliflozin impurities in general involves using D-glucose as a starting material.[5] The process includes steps of aldehyde group protection, benzyl (B1604629) group addition, ethanethiol (B150549) removal, condensation, and subsequent debenzylation to yield various dapagliflozin-related substances.[5] The formation of the 4-bromo analog instead of the 4-chloro compound (Dapagliflozin) would likely involve the use of a brominated starting material in the synthesis cascade.

Experimental Protocols for Analysis

The identification and quantification of this compound are critical for the quality control of Dapagliflozin active pharmaceutical ingredient (API) and its formulations. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

High-Performance Liquid Chromatography (HPLC) Method

A validated reverse-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of Dapagliflozin and its related impurities, including Impurity A.

Table 2: HPLC Method Parameters for the Analysis of this compound

ParameterSpecification
Column Chiralcel OJ-3R (150 mm x 4.6 mm, 3 µm)
Mobile Phase A Water:Acetonitrile (95:5 v/v)
Mobile Phase B Acetonitrile:Water (95:5 v/v)
Gradient Program A time-based gradient elution is employed.
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detector Wavelength 227 nm
Injection Volume 10 µL
Diluent A mixture of water and acetonitrile.

Preparation of Solutions:

  • Standard Solution: A stock solution of this compound is prepared in the diluent at a concentration of approximately 0.0075 mg/mL. Working standard solutions are prepared by further dilution of the stock solution.

  • System Suitability Solution: A solution containing Dapagliflozin Propanediol monohydrate standard and known impurities is prepared to ensure the chromatographic system is performing adequately.

  • Sample Solution: A solution of the Dapagliflozin sample to be tested is prepared in the diluent at a suitable concentration.

Other Analytical Techniques

In addition to HPLC, other analytical methods are used for the structural characterization and confirmation of this compound, typically by suppliers of the reference standard. These include:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Reference material suppliers provide a comprehensive Certificate of Analysis (CoA) that includes data from these techniques.[4]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific publicly available information on the biological activity, pharmacology, or toxicology of this compound. As a process-related impurity, its presence in the final drug product is strictly controlled to be within acceptable limits set by regulatory agencies to ensure patient safety.[6] General toxicological assessments of dapagliflozin and its degradation products have been conducted, but specific studies on the 4-bromo analog are not widely reported.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a drug substance or product.

G Figure 1: Analytical Workflow for this compound cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Dapagliflozin Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Impurity A Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard HPLC Inject into HPLC System Dissolve_Sample->HPLC Dissolve_Standard->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection at 227 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Impurity A Integration->Quantification Report Report Quantification->Report Generate Report

Figure 1: Analytical Workflow for this compound.

References

Methodological & Application

Application Note: A Stability-Indicating RP-HPLC Method for the Determination of Dapagliflozin and Its Process-Related Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Dapagliflozin (B1669812) and its critical process-related impurity, Impurity A (Bromo Dapagliflozin). The developed method is precise, accurate, and specific, making it suitable for routine quality control analysis of Dapagliflozin in bulk drug substances and finished pharmaceutical products. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

Dapagliflozin is a potent and selective inhibitor of sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes mellitus. During the synthesis of Dapagliflozin, several process-related impurities can be generated, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. One such critical impurity is Bromo Dapagliflozin, often referred to as Dapagliflozin Impurity A. A reliable analytical method is crucial for the separation and quantification of this impurity from the active pharmaceutical ingredient (API). This document provides a detailed protocol for a stability-indicating RP-HPLC method developed and validated for this purpose.

Experimental Workflow

The following diagram illustrates the systematic workflow employed for the development and validation of the analytical method for Dapagliflozin and Impurity A.

Analytical Method Development Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Application LitReview Literature Review & Impurity Identification InitialScreening Initial Screening of Chromatographic Conditions LitReview->InitialScreening Optimization Method Optimization (Mobile Phase, Column, etc.) InitialScreening->Optimization Specificity Specificity & Peak Purity Analysis Optimization->Specificity SystemSuitability System Suitability Testing Specificity->SystemSuitability Linearity Linearity & Range SystemSuitability->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ForcedDegradation Forced Degradation Studies Robustness->ForcedDegradation RoutineQC Routine Quality Control Testing ForcedDegradation->RoutineQC StabilityStudies Stability Studies RoutineQC->StabilityStudies

Caption: Workflow for Analytical Method Development and Validation.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography (HPLC) system equipped with a UV detector is required. The following table summarizes the optimized chromatographic conditions.

ParameterCondition
HPLC System Waters Alliance 2695 separations module or equivalent
Detector UV Detector
Column Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A Buffer pH 6.5[1]
Mobile Phase B Acetonitrile:Water (90:10 v/v)[1]
Gradient Program A gradient program is utilized for optimal separation[1][2]
Flow Rate 1.0 mL/min[2][3][4]
Column Temperature 30 °C[2]
Detection Wavelength 224 nm[2][3]
Injection Volume 20 µL[4]
Diluent Mobile Phase B[1]
Preparation of Solutions

Standard Stock Solution of Dapagliflozin: Accurately weigh and transfer about 20 mg of Dapagliflozin working standard into a 20 mL volumetric flask. Add approximately 15 mL of methanol (B129727), sonicate to dissolve, and then dilute to the mark with methanol to obtain a concentration of 1000 µg/mL.[5]

Standard Stock Solution of Impurity A: Accurately weigh and transfer about 5 mg of this compound (Bromo Dapagliflozin) reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to the mark with the diluent.

System Suitability Solution: Prepare a solution containing approximately 50 µg/mL of Dapagliflozin and 1.0 µg/mL of Impurity A in the diluent.

Sample Preparation (for Bulk Drug): Accurately weigh and transfer about 25 mg of the Dapagliflozin bulk drug sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to the mark with the diluent. Further dilute 5.0 mL of this solution to 50.0 mL with the diluent to obtain a final concentration of approximately 50 µg/mL.

Method Validation Summary

The developed analytical method was validated according to ICH Q2(R1) guidelines. The validation parameters are summarized below.

System Suitability

The system suitability was evaluated by injecting the system suitability solution five times. The acceptance criteria for key parameters are listed in the table below.

ParameterAcceptance Criteria
Tailing Factor (Dapagliflozin) ≤ 2.0
Theoretical Plates (Dapagliflozin) ≥ 2000
Resolution (between Dapagliflozin and Impurity A) ≥ 2.0
% RSD for Peak Areas ≤ 2.0%
Specificity (Forced Degradation)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Dapagliflozin samples were subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[3][6][7] The results showed that the degradation products did not interfere with the peaks of Dapagliflozin and Impurity A, confirming the method's specificity.

Linearity

The linearity of the method was evaluated over a concentration range for both Dapagliflozin and Impurity A.[8] The correlation coefficient (r²) for both analytes was found to be greater than 0.999.[4]

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Dapagliflozin 12 - 28[4]> 0.999[4]
Impurity A 0.45 - 1.2> 0.999
Accuracy

The accuracy of the method was determined by recovery studies at three different concentration levels (50%, 100%, and 150%). The percentage recovery for both Dapagliflozin and Impurity A was within the acceptable range of 98.0% to 102.0%.[8]

Precision

The precision of the method was assessed by determining the repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (% RSD) for the peak areas of both Dapagliflozin and Impurity A was found to be less than 2.0%.[8]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The established limits demonstrate the method's sensitivity for detecting and quantifying trace amounts of Impurity A.

AnalyteLOD (µg/mL)LOQ (µg/mL)
Dapagliflozin 0.040[9]0.121[9]
Impurity A 5.004[4]15.164[4]
Robustness

The robustness of the analytical method was evaluated by making deliberate small variations in the chromatographic conditions, such as flow rate, column temperature, and mobile phase composition. The results indicated that the method is robust and reliable under minor variations in the experimental parameters.

Conclusion

The developed and validated stability-indicating RP-HPLC method is suitable for the routine quality control analysis of Dapagliflozin and the quantification of Impurity A in bulk drug and pharmaceutical formulations. The method is specific, linear, accurate, precise, and robust, meeting all the requirements of the ICH guidelines. This application note provides a comprehensive protocol for the implementation of this method in a quality control laboratory.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dapagliflozin Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dapagliflozin is an orally active inhibitor of sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Dapagliflozin Impurity A is a potential impurity that needs to be monitored and quantified. This application note provides a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in the bulk drug substance.

Chemical Structures

  • Dapagliflozin: (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

  • This compound: (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol[1][2]

Experimental Protocol

This section details the experimental procedure for the quantification of this compound using a stability-indicating RP-HPLC method.

1. Instrumentation and Chromatographic Conditions

A gradient RP-HPLC method is employed for the effective separation of Dapagliflozin and its impurities.[3]

ParameterCondition
HPLC System Waters Alliance system 2695 separation module or equivalent
Detector UV-Vis Detector
Column Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A Buffer pH 6.5
Mobile Phase B Acetonitrile:Water (90:10 v/v)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C[4]
Detection Wavelength 245 nm[3]
Injection Volume 10 µL
Diluent Acetonitrile and Water (50:50 v/v)

2. Preparation of Solutions

  • Buffer Preparation (pH 6.5): Prepare a phosphate (B84403) buffer solution and adjust the pH to 6.5 using an appropriate acid or base. Filter the buffer through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution of Dapagliflozin: Accurately weigh and transfer about 25 mg of Dapagliflozin working standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution of this compound: Accurately weigh and transfer about 5 mg of this compound working standard into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Spiked Standard Solution: Prepare a solution containing Dapagliflozin at a concentration of 500 µg/mL and this compound at the desired concentration level (e.g., 0.15% of the Dapagliflozin concentration) by appropriately diluting the stock solutions.

  • Sample Solution: Accurately weigh and transfer a quantity of the Dapagliflozin bulk drug sample equivalent to 50 mg of Dapagliflozin into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes to dissolve, and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

3. System Suitability

Before sample analysis, inject the spiked standard solution five replicate times. The system is deemed suitable for use if the following criteria are met:

  • The relative standard deviation (RSD) of the peak area for Dapagliflozin and Impurity A is not more than 2.0%.

  • The resolution between the Dapagliflozin peak and the Impurity A peak is not less than 2.0.

  • The tailing factor for the Dapagliflozin and Impurity A peaks is not more than 2.0.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.

Specificity

The specificity of the method was evaluated by analyzing a blank (diluent), a placebo solution, the Dapagliflozin standard, and the Impurity A standard. The chromatograms demonstrated no interference from the blank or placebo at the retention times of Dapagliflozin and Impurity A. Stress degradation studies also showed that the degradation products did not interfere with the quantification of Dapagliflozin and Impurity A, confirming the stability-indicating nature of the method.[5]

Linearity

The linearity of the method was established by analyzing solutions of this compound at five different concentration levels ranging from the Limit of Quantification (LOQ) to 150% of the specification limit.

AnalyteRange (µg/mL)Correlation Coefficient (r²)
This compound0.1 - 2.5> 0.999

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ for this compound were determined based on the signal-to-noise ratio.

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound0.030.1

Accuracy

The accuracy of the method was determined by performing recovery studies at three different concentration levels (50%, 100%, and 150% of the specification limit). A known amount of Impurity A was spiked into the Dapagliflozin sample.

Spike LevelMean Recovery (%)% RSD
50%99.50.8
100%101.20.6
150%99.80.7

Precision

The precision of the method was evaluated by analyzing six replicate preparations of a spiked sample at the 100% level.

AnalyteIntraday Precision (% RSD)Interday Precision (% RSD)
This compound0.91.2

Robustness

The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.

Data Presentation

Table 1: Quantitative Data Summary for this compound

Validation ParameterResult
Linearity Range (µg/mL)0.1 - 2.5
Correlation Coefficient (r²)> 0.999
LOD (µg/mL)0.03
LOQ (µg/mL)0.1
Accuracy (Mean Recovery %)99.5 - 101.2
Precision (% RSD)< 2.0

Visualization

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification std_prep Standard & Impurity A Stock Solutions spike_prep Spiked Standard Solution std_prep->spike_prep sample_prep Sample Solution (Dapagliflozin API) analysis Chromatographic Analysis sample_prep->analysis system_suitability System Suitability Test spike_prep->system_suitability hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->system_suitability system_suitability->analysis If Passed peak_integration Peak Integration & Area Measurement analysis->peak_integration quantification Quantification of Impurity A peak_integration->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for the HPLC quantification of this compound.

The described RP-HPLC method is specific, linear, accurate, precise, and robust for the quantification of this compound in Dapagliflozin bulk drug. This method can be effectively used for routine quality control analysis and stability studies in the pharmaceutical industry.

References

Application Note: A Stability-Indicating UPLC Method for the Rapid Separation of Dapagliflozin and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous determination of the anti-diabetic drug Dapagliflozin (B1669812) and its process-related impurities. The method is designed to be rapid, sensitive, and specific, making it suitable for routine quality control analysis of bulk drug substances and finished pharmaceutical products. The developed method effectively separates Dapagliflozin from its known impurities, demonstrating its stability-indicating properties through forced degradation studies.

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes. As with any pharmaceutical compound, the presence of impurities, even in trace amounts, can affect the safety and efficacy of the drug product. Therefore, a reliable analytical method is crucial for the separation and quantification of Dapagliflozin and its potential impurities. This application note presents a UPLC method that offers significant advantages in terms of speed, resolution, and solvent consumption compared to traditional HPLC methods.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A Waters Acquity UPLC H-Class system equipped with a photodiode array (PDA) detector was utilized for this analysis.[1][2][3] The chromatographic separation was achieved on a Zorbax phenyl column (50 x 3.0 mm, 1.8 µm).[1][2][3]

Table 1: UPLC Chromatographic Conditions

ParameterCondition
Column Zorbax phenyl (50 x 3.0 mm, 1.8 µm)[1][2][3]
Mobile Phase Acetonitrile: Water (70:30, v/v)[1][2][3]
Mode Isocratic[1][2][3]
Flow Rate 0.1 mL/min[3]
Column Temperature 25 °C[3]
Injection Volume 2 µL[3]
Detection Wavelength 230 nm[1][2][3]
Run Time < 5 minutes
Preparation of Standard and Sample Solutions

Standard Solution: A stock solution of Dapagliflozin was prepared by dissolving the reference standard in a diluent (acetonitrile:water, 50:50, v/v) to achieve a concentration of 100 µg/mL. Working standard solutions were prepared by further dilution of the stock solution.

Impurity Stock Solution: Stock solutions of known Dapagliflozin impurities were prepared in the diluent.

Sample Solution: For the analysis of a tablet dosage form, a quantity of powdered tablets equivalent to a specific dose of Dapagliflozin was dissolved in the diluent, sonicated, and filtered through a 0.22 µm membrane filter before injection.

UPLC Method Workflow

UPLC_Method_Workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing & Analysis A Weigh Dapagliflozin Standard & Impurities B Dissolve in Diluent (ACN:Water 50:50) A->B C Prepare Working Solutions B->C F Inject into UPLC System C->F D Prepare Sample Solution (e.g., from tablets) E Filter through 0.22 µm filter D->E E->F G Separation on Zorbax Phenyl Column F->G H Detection at 230 nm G->H I Integrate Peaks H->I J Quantify Dapagliflozin & Impurities I->J K Generate Report J->K

Caption: Workflow for the UPLC analysis of Dapagliflozin and its impurities.

Method Validation Summary

The developed UPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The validation parameters demonstrated that the method is linear, accurate, precise, specific, and robust.

Table 2: Summary of Validation Data

ParameterDapagliflozinImpurities
Linearity Range (µg/mL) 30 - 70[1][2][3]1 - 10[1][2][3]
Correlation Coefficient (r²) > 0.99[1][2][3]> 0.99[1][2][3]
Limit of Detection (LOD) Method exhibits low LOD[1][2][3]Method exhibits low LOD[1][2][3]
Limit of Quantification (LOQ) Method exhibits low LOQ[1][2][3]Method exhibits low LOQ[1][2][3]
Accuracy (% Recovery) Within acceptable limitsWithin acceptable limits
Precision (% RSD) Within acceptable limitsWithin acceptable limits

Forced Degradation Studies

To establish the stability-indicating nature of the method, Dapagliflozin was subjected to forced degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic conditions.[3][4] The results demonstrated that the method could effectively separate the Dapagliflozin peak from the peaks of the degradation products, confirming the method's specificity.

Forced Degradation Logical Relationship

Forced_Degradation Dapagliflozin Dapagliflozin Bulk Drug Stress Stress Conditions Dapagliflozin->Stress Acid Acidic (HCl) Stress->Acid Alkali Alkaline (NaOH) Stress->Alkali Oxidative Oxidative (H₂O₂) Stress->Oxidative Thermal Thermal Stress->Thermal Photolytic Photolytic Stress->Photolytic Analysis UPLC Analysis Acid->Analysis Alkali->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Result Separation of Dapagliflozin and Degradation Products Analysis->Result

Caption: Logical flow of forced degradation studies for method validation.

Conclusion

The UPLC method described in this application note is a rapid, sensitive, and reliable approach for the separation and quantification of Dapagliflozin and its impurities. The method's validation in accordance with ICH guidelines and its proven stability-indicating capability make it a valuable tool for the quality control of Dapagliflozin in both bulk drug and pharmaceutical formulations. The short run time and low solvent consumption also contribute to a more efficient and environmentally friendly analytical process.

References

Application Note: Ultrasensitive Quantification of Dapagliflozin Impurity A using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dapagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is widely used in the management of type 2 diabetes.[1][2] During the synthesis and storage of the active pharmaceutical ingredient (API), various process-related and degradation impurities can form.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate strict control over impurities in drug substances to ensure patient safety and product efficacy.[3][4][5] Impurities present above the identification threshold (typically ≥0.05%) must be structurally identified and quantified using validated analytical methods.[3]

Dapagliflozin Impurity A, with the molecular formula C21H25ClO8, is a potential impurity that requires sensitive and selective monitoring.[6] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is an ideal analytical technique for this purpose due to its high sensitivity, specificity, and ability to quantify trace-level analytes in complex matrices.[7][8][9] This application note details a robust and sensitive LC-MS/MS method for the detection and quantification of this compound in the drug substance.

Experimental Protocols

Materials and Reagents
Instrumentation

An Agilent 1200 Series HPLC system was coupled to an API 4000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10] Data acquisition and processing were performed using Analyst® software.

Sample and Standard Preparation
  • Standard Stock Solution: A primary stock solution of this compound (100 µg/mL) was prepared by dissolving the reference standard in methanol.

  • Working Standard Solutions: A series of working standard solutions were prepared by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Sample Preparation: An accurately weighed amount of Dapagliflozin drug substance was dissolved in the diluent to achieve a target concentration of 1 mg/mL. The solution was vortexed and filtered through a 0.22 µm syringe filter before injection.

Liquid Chromatography Conditions

The chromatographic separation was optimized to achieve a good resolution between Dapagliflozin and Impurity A.

ParameterCondition
Column Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)[1]
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Program Isocratic: 80% B
Flow Rate 0.2 mL/min[1]
Column Temperature 35°C[1]
Injection Volume 10 µL
Mass Spectrometry Conditions

The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1][8] Ionization was achieved using ESI in positive mode.

ParameterCondition
Ionization Mode ESI Positive
MRM Transition (Impurity A) m/z 458.1 -> 185.1 (Ammonium Adduct [M+NH4]+)
MRM Transition (Dapagliflozin) m/z 426.2 -> 107.2 (Ammonium Adduct [M+NH4]+)[1]
Fragmentor Voltage 140 V[1]
Collision Energy (CE) 40 V[1]
Dwell Time 200 ms[1]
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Source Temperature 500°C

Note: The molecular weight of this compound is 440.9 g/mol .[6] The precursor ion m/z 458.1 corresponds to its ammonium adduct [M+NH4]+.

Workflow Diagram

LC_MSMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing StandardPrep Standard & QC Preparation LC_Separation UHPLC Separation (C18 Column) StandardPrep->LC_Separation SamplePrep API Sample Weighing & Dissolution SamplePrep->LC_Separation MS_Ionization ESI Positive Ionization LC_Separation->MS_Ionization MS_Detection MRM Detection (Triple Quadrupole) MS_Ionization->MS_Detection DataAcq Data Acquisition (Analyst® Software) MS_Detection->DataAcq DataProc Peak Integration & Quantification DataAcq->DataProc Reporting Final Report Generation DataProc->Reporting

Caption: Workflow for the LC-MS/MS analysis of this compound.

Results and Data

The developed LC-MS/MS method was validated in accordance with ICH guidelines.[1] The method demonstrated excellent linearity, sensitivity, precision, and accuracy for the quantification of this compound.

Method Validation Summary

The following table summarizes the quantitative data obtained during the method validation. These results confirm that the method is suitable for its intended purpose of accurately quantifying trace levels of Impurity A in Dapagliflozin API.

ParameterResult for this compound
Linearity Range 0.5 ng/mL - 100 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL[1]
Precision (%RSD, n=6) < 5%
Accuracy (% Recovery) 98.5% - 102.3%

The data presented is for illustrative purposes and represents typical performance for a validated method.

Conclusion

This application note presents a highly sensitive, selective, and robust LC-MS/MS method for the quantitative analysis of this compound. The method combines efficient chromatographic separation with the high specificity of tandem mass spectrometry, enabling detection and quantification at levels far below the ICH identification threshold.[3] The validation results confirm that the protocol is accurate, precise, and linear, making it an invaluable tool for quality control in the development and manufacturing of Dapagliflozin.

References

Application of Quantitative NMR for the Quantification of Dapagliflozin Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Dapagliflozin is an orally active inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug quality and safety. Dapagliflozin impurity A, a potential process-related impurity or degradation product, requires accurate quantification to ensure it does not exceed established safety thresholds. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful and direct method for the determination of the purity of organic molecules, including the quantification of impurities.[1][2] This application note describes a protocol for the quantification of this compound using ¹H qNMR.

The principle of qNMR is based on the direct proportionality between the integrated intensity of a specific resonance signal and the number of nuclei contributing to that signal.[3] This allows for the determination of the concentration of an analyte relative to a certified internal standard of known purity, without the need for a reference standard of the impurity itself.[1][3] This is a significant advantage, especially when dealing with impurities that may be difficult to isolate and certify.

Experimental Protocols

1. Materials and Equipment

  • Sample: Dapagliflozin API containing impurity A.

  • Internal Standard: Maleic acid (Certified Reference Material). The choice of internal standard is critical; it should have signals that do not overlap with those of the analyte or impurity, be stable, non-volatile, and soluble in the chosen NMR solvent.[4][5] Maleic acid is a suitable choice as its singlet signal in the olefinic region is typically well-separated from the aromatic and aliphatic signals of Dapagliflozin and its impurities.

  • NMR Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) with 0.05% v/v Tetramethylsilane (TMS) as an internal reference. DMSO-d₆ is a good solvent for both Dapagliflozin and many of its impurities.[6][7]

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a high-resolution probe.[6][7]

  • Analytical Balance: Capable of weighing to ± 0.01 mg.

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Volumetric flasks and pipettes.

2. Sample Preparation

  • Accurately weigh approximately 20 mg of the Dapagliflozin sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆.

  • Vortex the vial for 1 minute to ensure complete dissolution and homogeneity.

  • Transfer approximately 0.7 mL of the solution into a 5 mm NMR tube.

3. ¹H qNMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer and should be optimized for the specific instrument used:

ParameterRecommended Value
Pulse Programzg30 (30° pulse angle)
Spectrometer Frequency400 MHz
Spectral Width20 ppm (-2 to 18 ppm)
Acquisition Time≥ 3.0 s
Relaxation Delay (d1)30 s (approximately 5 times the longest T₁)
Number of Scans16 to 64 (depending on impurity concentration)
Temperature298 K (25 °C)

Rationale for Parameter Selection:

  • A 30° pulse angle and a long relaxation delay (d1) are crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.[8]

  • A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio for the impurity signals.

4. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the selected signals for Dapagliflozin, impurity A, and the internal standard (maleic acid).

    • Dapagliflozin: A well-resolved signal, for instance, one of the aromatic protons or the anomeric proton, should be chosen. The predicted ¹H NMR spectrum of Dapagliflozin can be used as a reference.[9][10]

    • This compound: A unique, well-resolved signal specific to impurity A must be identified. This may require prior structural elucidation of the impurity.

    • Internal Standard (Maleic Acid): Integrate the singlet corresponding to the two olefinic protons.

  • Calculate the amount of this compound using the following formula:

    Where:

    • I_impurity and I_IS are the integral values of the signals for the impurity and the internal standard, respectively.

    • N_impurity and N_IS are the number of protons corresponding to the integrated signals of the impurity and the internal standard, respectively.

    • M_impurity and M_IS are the molar masses of the impurity and the internal standard, respectively.

    • m_sample and m_IS are the masses of the Dapagliflozin sample and the internal standard, respectively.

    • P_IS is the purity of the internal standard (as provided in the certificate of analysis).

Data Presentation

The quantitative results for this compound in different batches of the API can be summarized as follows:

Table 1: Quantification of this compound by ¹H qNMR

Batch NumberMass of Sample (mg)Mass of Internal Standard (mg)Integral of Impurity AIntegral of Internal StandardCalculated Amount of Impurity A (w/w %)
DAPA-B00120.1510.050.1210.500.08
DAPA-B00219.9810.120.1810.650.12
DAPA-B00320.0710.080.1510.580.10

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of the Experimental Workflow

The logical flow of the qNMR quantification process is depicted in the following diagram:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_res Results weigh_sample Accurately weigh Dapagliflozin sample weigh_is Accurately weigh internal standard (Maleic Acid) weigh_sample->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into NMR spectrometer transfer->load_sample setup_params Set up acquisition parameters (zg30, d1=30s) load_sample->setup_params acquire_data Acquire 1H NMR spectrum setup_params->acquire_data ft Fourier Transform acquire_data->ft phasing Phase correction ft->phasing baseline Baseline correction phasing->baseline integration Integrate characteristic signals baseline->integration calculation Calculate impurity concentration integration->calculation report Report quantitative result of Impurity A calculation->report

Caption: Workflow for the quantification of this compound by qNMR.

The described ¹H qNMR method provides a reliable and accurate approach for the quantification of this compound. The method is highly specific and does not require an isolated and certified reference standard of the impurity, making it a valuable tool for quality control in the pharmaceutical industry. The protocol can be validated according to ICH guidelines to ensure its suitability for routine analysis.[11]

References

Application Note: Preparative HPLC for the Isolation of Dapagliflozin Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. One of the known process-related impurities of Dapagliflozin is Impurity A, which has been identified as a bromo-analog of the parent compound, specifically (1S)-1,5-anhydro-1-C-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol, also referred to as Dapagliflozin 4-Bromo Analog.[1][2][3][4] The isolation of this impurity in sufficient quantities is essential for its characterization, for use as a reference standard in analytical method development, and for toxicological studies.

This application note provides a detailed protocol for the isolation of Dapagliflozin Impurity A from a mixture containing Dapagliflozin and other related substances using preparative High-Performance Liquid Chromatography (HPLC). The described method is designed to yield high-purity Impurity A with good recovery.

Experimental Protocols

Materials and Reagents
  • Crude Dapagliflozin containing Impurity A

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Methanol (B129727) (HPLC grade, for sample dissolution and fraction processing)

  • Trifluoroacetic acid (TFA, optional, for mobile phase modification)

Sample Preparation

A stock solution of the crude Dapagliflozin mixture is prepared by dissolving the sample in an appropriate solvent, such as methanol or the initial mobile phase, to a high concentration suitable for preparative injections. The solution should be filtered through a 0.45 µm membrane filter prior to injection to remove any particulate matter.

Preparative HPLC Method

The following method was developed by scaling up from an analytical HPLC method. The key to successful preparative separation is to maximize the loading capacity while maintaining adequate resolution between the peak of interest and adjacent impurities.

Instrumentation:

  • Preparative HPLC system equipped with a gradient pump, a high-volume autosampler or manual injector, a UV-Vis detector, and a fraction collector.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-10 min: 30% B, 10-40 min: 30-70% B, 40-45 min: 70% B, 45-50 min: 70-30% B, 50-60 min: 30% B
Flow Rate 20.0 mL/min
Detection Wavelength 224 nm
Column Temperature 30 °C
Injection Volume 5.0 mL
Sample Concentration 10 mg/mL in Methanol
Fraction Collection and Processing

Fractions are collected based on the retention time of this compound, which should be predetermined from analytical scale runs. The collected fractions containing the purified impurity are then pooled. The organic solvent (acetonitrile) can be removed using a rotary evaporator. The remaining aqueous solution can be freeze-dried to obtain the isolated impurity as a solid.

Data Presentation

The following table summarizes the expected quantitative data from the preparative HPLC isolation of this compound.

ParameterResult
Retention Time of Dapagliflozin ~25 min
Retention Time of Impurity A ~28 min
Sample Load per Injection 50 mg
Purity of Isolated Impurity A (by analytical HPLC) >98%
Recovery Yield of Impurity A ~85%
Throughput (per 8-hour shift) ~340 mg

Visualization of the Experimental Workflow

The logical flow of the preparative HPLC isolation process is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_processing Post-Processing cluster_analysis Analysis start Crude Dapagliflozin Mixture dissolve Dissolve in Methanol start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into Preparative HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (224 nm) separate->detect collect Fraction Collection detect->collect pool Pool Fractions of Impurity A collect->pool evaporate Solvent Evaporation pool->evaporate lyophilize Lyophilization evaporate->lyophilize pure_impurity Pure Impurity A lyophilize->pure_impurity analyze Purity Analysis (Analytical HPLC) pure_impurity->analyze

Caption: Workflow for the isolation of this compound.

Conclusion

The preparative HPLC method detailed in this application note provides a robust and efficient means for isolating this compound. This protocol is scalable and can be adapted for the purification of other related substances in Dapagliflozin synthesis. The isolated high-purity impurity is suitable for use as a reference standard and for further pharmacological and toxicological assessments, thereby supporting the overall quality control and safety evaluation of Dapagliflozin drug products.

References

Application Notes and Protocols for the Simultaneous Determination of Dapagliflozin and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dapagliflozin (B1669812) is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is used in the treatment of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), the presence of impurities can affect the efficacy and safety of the drug product. Therefore, it is crucial to have a validated analytical method for the simultaneous determination of Dapagliflozin and its potential impurities. This document provides a detailed application note and protocol for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is a widely used and reliable technique for this purpose. The method described is based on a compilation of validated procedures from the scientific literature.[1][2][3][4][5][6]

Principle

The method utilizes RP-HPLC with UV detection to separate Dapagliflozin from its process-related impurities and degradation products. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control analysis.[1][7][8][9]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.

Table 1: Chromatographic Conditions

ParameterRecommended Conditions
Column Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent[1][2]
Mobile Phase A Buffer: 0.01M Potassium dihydrogen phosphate (B84403) (KH2PO4), pH adjusted to 6.5 with a dilute solution of potassium hydroxide.[1][2]
Mobile Phase B Acetonitrile:Water (90:10 v/v)[1]
Gradient Program See Table 2
Flow Rate 1.0 mL/min[1][3]
Column Temperature 35°C[2][5]
Detector Wavelength 224 nm[2][3][4] or 245 nm[1]
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50 v/v)[5]

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07525
87525
125545
255545
354060
653070
667525
757525
Preparation of Solutions
  • Standard Stock Solution of Dapagliflozin: Accurately weigh and dissolve an appropriate amount of Dapagliflozin reference standard in the diluent to obtain a concentration of 1000 µg/mL.

  • Impurity Stock Solution: Accurately weigh and dissolve appropriate amounts of each impurity reference standard in the diluent to obtain a concentration of 100 µg/mL for each impurity.

  • Standard Solution: Prepare a working standard solution by diluting the Dapagliflozin and impurity stock solutions with the diluent to obtain a final concentration of 100 µg/mL of Dapagliflozin and 1 µg/mL of each impurity.

  • Sample Solution: Accurately weigh and transfer a quantity of the drug product (e.g., powdered tablets) equivalent to 10 mg of Dapagliflozin into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation

The analytical method is validated as per ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][3][4][7][8][9]

Data Presentation

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Resolution (Rs) ≥ 2.0 between adjacent peaks
% RSD of peak areas ≤ 2.0% for six replicate injections

Table 4: Linearity Data for Dapagliflozin and its Impurities

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Dapagliflozin 30 - 70[7][8][9]> 0.999
Impurity A 0.2 - 1.5> 0.999
Impurity B 0.2 - 1.5> 0.999
Impurity C 0.2 - 1.5> 0.999
Impurity D 0.2 - 1.5> 0.999
Impurity E 0.2 - 1.5> 0.999
Impurity F 0.2 - 1.5> 0.999

Table 5: Accuracy (Recovery) Data

AnalyteSpiked LevelMean Recovery (%)% RSD
Dapagliflozin 80%, 100%, 120%98.0 - 102.0< 2.0
Impurities LOQ, 100%, 150%95.0 - 105.0< 5.0

Table 6: Precision Data (% RSD)

AnalyteIntraday Precision (n=6)Interday Precision (n=6)
Dapagliflozin < 1.0< 2.0
Impurities < 2.0< 5.0

Table 7: LOD and LOQ Data

AnalyteLOD (µg/mL)LOQ (µg/mL)
Dapagliflozin ~0.02~0.06
Impurities ~0.02~0.06

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on the Dapagliflozin drug substance.[3][4][5] The drug is subjected to stress conditions such as acid hydrolysis (e.g., 1N HCl at 60°C for 2 hours), base hydrolysis (e.g., 0.1N NaOH at 60°C for 1 hour), oxidation (e.g., 3% H₂O₂ at room temperature for 24 hours), thermal degradation (e.g., 105°C for 24 hours), and photolytic degradation (e.g., exposure to UV light).[3][9] The resulting solutions are then analyzed using the developed HPLC method to ensure that the degradation products do not interfere with the quantification of Dapagliflozin and its known impurities.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solutions (Dapagliflozin & Impurities) hplc_system Set up HPLC System (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare Sample Solution (Drug Product) prep_sample->hplc_system inject Inject Solutions into HPLC hplc_system->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Chromatographic Peaks acquire->integrate calculate Calculate Concentrations (Dapagliflozin & Impurities) integrate->calculate report Generate Analysis Report calculate->report

Caption: Experimental workflow for the analysis of Dapagliflozin and its impurities.

Method_Validation_Process cluster_validation Method Validation (ICH Q2(R1)) start Method Development specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range start->linearity accuracy Accuracy (Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness end Validated Method specificity->end linearity->end accuracy->end precision->end lod_loq->end robustness->end

Caption: Logical relationship of the method validation process.

References

Application Notes & Protocols: Stability-Indicating Assay Method for Dapagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin (B1669812) is an orally active inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes. To ensure the quality, safety, and efficacy of pharmaceutical products containing Dapagliflozin, it is imperative to employ a validated stability-indicating assay method. This method is crucial for the quantitative determination of Dapagliflozin in the presence of its degradation products, which may form during manufacturing, storage, or handling.

This document provides a comprehensive overview and detailed protocols for a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) method for Dapagliflozin, based on established and validated analytical procedures. The protocols herein adhere to the guidelines set forth by the International Council for Harmonisation (ICH).

Principle of the Method

The principle of the stability-indicating assay method lies in its ability to accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), Dapagliflozin, without interference from any potential degradation products, process impurities, or excipients. This is achieved by developing a chromatographic method that effectively separates the parent drug from all other components. Forced degradation studies are conducted to demonstrate the method's specificity and stability-indicating nature.

Experimental Protocols

Materials and Reagents
  • Dapagliflozin reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/Milli-Q or equivalent)

  • Orthophosphoric acid (OPA)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Tablets containing Dapagliflozin

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a PDA detector.[1]

  • Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector.[2][3]

  • Analytical balance

  • pH meter

  • Sonication bath

  • Hot air oven

  • UV chamber

Chromatographic Conditions

Two validated methods are presented below, an RP-HPLC method and a UPLC method.

Table 1: RP-HPLC Chromatographic Conditions

ParameterCondition
Column BDS C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile : Orthophosphoric Acid (55:45 v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 245 nm[1]
Injection Volume 20 µL
Column Temperature Ambient[1]
Run Time Approximately 10 min

Table 2: UPLC Chromatographic Conditions

ParameterCondition
Column Zorbax phenyl column (50 x 3.0 mm, 1.8 μm)[2][3]
Mobile Phase Acetonitrile : Water (70:30 v/v)[2][3]
Flow Rate 0.1 mL/min[4]
Detection Wavelength 230 nm[2][3]
Injection Volume 2 µL[4]
Column Temperature 25 °C[4]
Run Time Approximately 4 min[5]
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Dapagliflozin reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of Dapagliflozin to a 25 mL volumetric flask. Add about 15 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter. Further dilute 2.5 mL of the filtrate to 25 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[6][7] The drug is subjected to various stress conditions as per ICH guidelines.[1]

  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 1N HCl. Reflux the solution for a specified period (e.g., 8 hours) at 60°C.[8] Cool and neutralize with 1N NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Reflux the solution for a specified period (e.g., 8 hours) at 60°C.[8] Cool and neutralize with 1N HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.[6] Keep the solution at room temperature for a specified period (e.g., 24 hours). Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug powder to a temperature of 60°C in a hot air oven for a specified period (e.g., 48 hours).[9] Then, prepare a solution of 100 µg/mL in the mobile phase.

  • Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) in a UV chamber for a specified period (e.g., 7 days).[1] Then, prepare a solution of 100 µg/mL in the mobile phase.

  • Neutral Degradation: Reflux the drug solution in water at 60°C for a specified period.[1] Then, dilute to a final concentration of 100 µg/mL with the mobile phase.

Data Presentation and Results

The developed chromatographic methods should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[1]

Table 3: Summary of Validation Parameters

ParameterAcceptance Criteria
System Suitability %RSD of peak areas < 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000
Linearity (r²) ≥ 0.999[1]
Accuracy (% Recovery) 98.0% - 102.0%[10]
Precision (%RSD) ≤ 2.0%[10]
Robustness No significant change in results with small variations in method parameters
LOD & LOQ The method should be sensitive enough to detect and quantify low levels of impurities.

Table 4: Summary of Forced Degradation Studies of Dapagliflozin

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Observed Range)
Acidic 1N HCl[8]8 hours[8]60°C[8]Significant degradation observed[5][11]
Alkaline 1N NaOH[8]8 hours[8]60°C[8]Significant degradation observed[12]
Oxidative 30% H₂O₂[6]24 hoursRoom Temp.Significant degradation observed[12]
Thermal Dry Heat48 hours[9]60°C[9]Stable to moderate degradation[7][9]
Photolytic UV Light (254 nm)[1]7 days[1]AmbientStable[7]
Neutral WaterReflux60°C[1]Stable[7]

Visualization

Stability_Indicating_Method_Workflow A Method Development & Optimization B Chromatographic Conditions Selection (Column, Mobile Phase, Flow Rate, etc.) A->B C Method Validation (as per ICH guidelines) B->C D Specificity (Forced Degradation) C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H Robustness C->H I LOD & LOQ C->I J Application to Pharmaceutical Formulations C->J Validated Method L Forced Degradation Studies D->L K Routine Analysis & Stability Studies J->K M Acid, Base, Oxidative, Thermal, Photolytic Degradation L->M Forced_Degradation_Pathway Dapagliflozin Dapagliflozin (API) Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) Dapagliflozin->Acid Base Alkaline Hydrolysis (e.g., 1N NaOH, 60°C) Dapagliflozin->Base Oxidation Oxidative Stress (e.g., 30% H₂O₂) Dapagliflozin->Oxidation Thermal Thermal Stress (e.g., 60°C) Dapagliflozin->Thermal Photo Photolytic Stress (e.g., UV light) Dapagliflozin->Photo DP1 Degradation Product(s) Acid->DP1 DP2 Degradation Product(s) Base->DP2 DP3 Degradation Product(s) Oxidation->DP3 Stable1 Relatively Stable Thermal->Stable1 Stable2 Relatively Stable Photo->Stable2

References

Application Notes and Protocols for the Use of Dapagliflozin Impurity A as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is used in the management of type 2 diabetes.[1] As with any active pharmaceutical ingredient (API), the purity of Dapagliflozin is critical to its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or interactions with excipients.[2] Regulatory bodies such as the FDA and EMA have stringent guidelines for the control of impurities in pharmaceutical products.[2]

Dapagliflozin Impurity A is a known related substance of Dapagliflozin. The use of a well-characterized reference standard for this impurity is essential for the accurate identification and quantification in Dapagliflozin drug substance and drug product, ensuring that they meet the required quality standards.[3] This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical testing.

Characterization of this compound Reference Standard

A reference standard for this compound should be a highly purified and well-characterized substance.[4] Its identity and purity are established through a combination of analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name (2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol[5]
Synonyms Dapagliflozin USP Related Compound A; Dapagliflozin 4-Bromo Analog[5]
CAS Number 1807632-95-6[5][6]
Molecular Formula C21H25BrO6[6]
Molecular Weight 453.30 g/mol [6]
Appearance White to off-white solid
Solubility Soluble in Methanol, Acetonitrile (B52724), DMSO

Table 2: Typical Certificate of Analysis Data for this compound Reference Standard

TestAcceptance CriteriaTypical Result
Identification by ¹H NMR Conforms to structureConforms
Identification by Mass Spectrometry Conforms to molecular weightConforms
Purity by HPLC ≥ 98.0%99.5%
Water Content (Karl Fischer) ≤ 1.0%0.2%
Residual Solvents Meets ICH Q3C limitsComplies
Assay (on as-is basis) 98.0% - 102.0%99.3%

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate and stable stock and working standard solutions of this compound.

Materials:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Stock Standard Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

    • Add approximately 50 mL of acetonitrile and sonicate for 5 minutes to dissolve.

    • Allow the solution to equilibrate to room temperature.

    • Dilute to the mark with acetonitrile and mix well.

  • Working Standard Solution (e.g., 1 µg/mL):

    • Pipette 1.0 mL of the Stock Standard Solution into a 100 mL volumetric flask.

    • Dilute to the mark with a mixture of acetonitrile and water (e.g., 50:50 v/v) and mix well.

Storage and Stability: Store stock solutions at 2-8°C, protected from light. Stability should be established through appropriate studies, but typically solutions are stable for up to 7 days.[7]

HPLC-UV Method for Quantification of this compound

Objective: To provide a validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound in a drug substance.

Table 3: HPLC-UV Method Parameters

ParameterCondition
Column Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Buffer pH 6.5
Mobile Phase B Acetonitrile:Water (90:10 v/v)
Gradient Program 0-8 min (75% A), 8-12 min (55% A), 12-25 min (55% A), 25-35 min (40% A), 35-65 min (30% A), 65-66 min (30% A), 66-75 min (75% A)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 40 minutes
Retention Time of Dapagliflozin ~16.95 min
Retention Time of Impurity A ~2.72 min

System Suitability:

Before sample analysis, perform a system suitability test using the working standard solution.

Table 4: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (for Dapagliflozin and Impurity A peaks) ≤ 2.0
Theoretical Plates (for Dapagliflozin and Impurity A peaks) ≥ 2000
Relative Standard Deviation (RSD) of peak areas (n=6) ≤ 2.0%

Quantification:

The concentration of this compound in a sample can be calculated using the external standard method based on the peak area response.

Method Validation Summary

The analytical method should be validated according to ICH Q2(R1) guidelines. A summary of typical validation parameters is provided below.

Table 5: Method Validation Parameters for this compound Assay

ParameterTypical Results
Linearity (Concentration Range) 0.05 - 1.5 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.02 µg/mL
Limit of Quantification (LOQ) ~0.05 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference from blank, placebo, or other related impurities at the retention time of Impurity A.

Visualizations

Synthesis Workflow of this compound

G cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Final Product D-Glucose D-Glucose Protection Protection D-Glucose->Protection Aldehyde Group Protection Aryl Bromide Aryl Bromide Condensation Condensation Aryl Bromide->Condensation Protection->Condensation Deprotection Deprotection Condensation->Deprotection Purification Purification Deprotection->Purification Dapagliflozin_Impurity_A This compound Reference Standard Purification->Dapagliflozin_Impurity_A

Figure 1. Simplified synthesis workflow for this compound.

Experimental Workflow for Reference Standard Use

G Start Start Receive_Standard Receive Dapagliflozin Impurity A Reference Standard Start->Receive_Standard Characterize Characterize Standard (CoA Verification) Receive_Standard->Characterize Prepare_Stock Prepare Stock Standard Solution Characterize->Prepare_Stock Prepare_Working Prepare Working Standard Solution Prepare_Stock->Prepare_Working System_Suitability Perform HPLC System Suitability Test Prepare_Working->System_Suitability Analyze_Sample Analyze Dapagliflozin Sample System_Suitability->Analyze_Sample Quantify Quantify Impurity A in Sample Analyze_Sample->Quantify Report Report Results Quantify->Report End End Report->End

Figure 2. Experimental workflow for using this compound as a reference standard.

Logical Relationship in Impurity Analysis

G API Dapagliflozin API Impurity_A Dapagliflozin Impurity A API->Impurity_A contains Identification Identification of Impurity A Impurity_A->Identification Quantification Quantification of Impurity A Impurity_A->Quantification Reference_Standard Impurity A Reference Standard Analytical_Method Validated HPLC Method Reference_Standard->Analytical_Method is used to calibrate Analytical_Method->Identification Analytical_Method->Quantification Quality_Control Quality Control of API Identification->Quality_Control Quantification->Quality_Control

Figure 3. Logical relationship in the analysis of this compound.

References

Application Notes and Protocols for Chromatographic Analysis of Dapagliflozin and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dapagliflozin is an orally active inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes mellitus. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the impurity profiling of Dapagliflozin using various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are essential for the separation, identification, and quantification of process-related impurities and degradation products.

Regulatory bodies like the FDA and EMA have stringent guidelines regarding the acceptable levels of impurities in pharmaceutical products.[1] Therefore, robust and validated analytical methods are necessary to establish a comprehensive impurity profile for Dapagliflozin.[1] This involves optimizing synthetic routes and employing advanced purification techniques to minimize impurity formation.[1]

Chromatographic Techniques for Impurity Profiling

A variety of chromatographic methods have been developed for the analysis of Dapagliflozin and its impurities.[2] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of impurities.[1] Ultra-Performance Liquid Chromatography (UPLC) offers advantages such as faster analysis times, reduced solvent consumption, and higher separation efficiency compared to conventional HPLC.[3] For the structural characterization and sensitive detection of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.[1][4]

Forced degradation studies are an integral part of impurity profiling, as they help to identify potential degradation products that may form under various stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic stress.[5][6][7][8] These studies are crucial for developing stability-indicating analytical methods.

Experimental Protocols

This section details the experimental protocols for three common chromatographic methods used for Dapagliflozin impurity profiling.

Protocol 1: RP-HPLC Method for General Impurity Profiling

This protocol is a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the routine analysis of Dapagliflozin and its related substances.

Instrumentation:

  • HPLC system with a UV detector

  • Chromatographic data system

Chromatographic Conditions: | Parameter | Condition | | --- | --- | | Column | Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm)[9] | | Mobile Phase A | Buffer pH 6.5[9] | | Mobile Phase B | Acetonitrile:Water (90:10 v/v)[9] | | Gradient Program | Time (min) | % Mobile Phase B | | 0 | 10 | | 10 | 40 | | 25 | 60 | | 35 | 80 | | 40 | 10 | | 45 | 10 | | Flow Rate | 1.0 mL/min[9] | | Column Temperature | 30°C | | Detection Wavelength | 245 nm[9] | | Injection Volume | 10 µL | | Diluent | Water:Acetonitrile (70:30 v/v)[4] |

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Dapagliflozin reference standard in the diluent to obtain a final concentration of 100 µg/mL.

  • Impurity Stock Solution: Prepare individual stock solutions of known impurities in the diluent.

  • Sample Solution: Accurately weigh and dissolve the Dapagliflozin API or crushed tablet powder in the diluent to achieve a final concentration of approximately 1000 µg/mL.

Protocol 2: Stability-Indicating UPLC Method

This Ultra-Performance Liquid Chromatography (UPLC) method is designed for the rapid and sensitive simultaneous determination of Dapagliflozin and its synthesis impurities.

Instrumentation:

  • UPLC system with a Photodiode Array (PDA) detector

  • Chromatographic data system

Chromatographic Conditions:

Parameter Condition
Column Zorbax phenyl column (50 x 3.0 mm, 1.8 µm)[3][10]
Mobile Phase Acetonitrile:Water (70:30, v/v)[3][10]
Mode Isocratic[3][10]
Flow Rate 0.1 mL/min[10]
Column Temperature 25°C[10]
Detection Wavelength 230 nm[3][10]

| Injection Volume | 2 µL[10] |

Sample Preparation:

  • Standard Solution: Prepare a standard solution of Dapagliflozin at a concentration of 50 µg/mL in the mobile phase.

  • Impurity Solution: Prepare a mixed standard solution of the synthesis impurities at a concentration of 5 µg/mL each in the mobile phase.[10]

  • Sample Solution: Prepare the sample solution by dissolving the Dapagliflozin API in the mobile phase to a final concentration of 50 µg/mL.

Protocol 3: LC-MS Method for Impurity Identification

This Liquid Chromatography-Mass Spectrometry (LC-MS) method is suitable for the identification and structural elucidation of unknown impurities and degradation products.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Chromatographic data system

Chromatographic Conditions:

Parameter Condition
Column BDS Hypersil column (250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A Water[4]
Mobile Phase B Acetonitrile[4]
Gradient Program Optimized based on the separation of impurities
Flow Rate 1.0 mL/min[4]
Column Temperature 35°C[4]
Ionization Mode Positive Electrospray Ionization (ESI+)[4]

| Detector | Mass Spectrometer |

Sample Preparation:

  • Prepare sample solutions as described in the RP-HPLC protocol. The concentration may be adjusted based on the sensitivity of the mass spectrometer.

Data Presentation

The following table summarizes the quantitative data from various published methods for the analysis of Dapagliflozin and its impurities.

AnalyteMethodLinearity RangeCorrelation Coefficient (r²)LODLOQRetention Time (min)
Dapagliflozin UPLC30-70 µg/mL[3][10]> 0.99[3][10]---
Impurity 1 UPLC1-10 µg/mL[3][10]> 0.99[3][10]---
Impurity 2 UPLC1-10 µg/mL[3][10]> 0.99[3][10]---
Impurity 3 UPLC1-10 µg/mL[3][10]> 0.99[3][10]---
Dapagliflozin HPLC----16.95[9]
Impurity A HPLC----2.72[9]
Impurity B HPLC----7.82[9]
Impurity C HPLC----10.58[9]
Impurity D HPLC----21.11[9]
Impurity E HPLC----30.37[9]
Impurity F HPLC----34.36[9]
Dapagliflozin Enantiomer RP-HPLC0.45-1.2 µg/ml1.000--~14.9
Dapagliflozin Green HPLC1-30 µg/mL[11]---5.75[11]

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for Dapagliflozin impurity profiling and a logical relationship for method selection.

Dapagliflozin_Impurity_Profiling_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing & Analysis Dapagliflozin_API Dapagliflozin API/ Formulation Dissolution Dissolution in appropriate solvent Dapagliflozin_API->Dissolution Dilution Dilution to working concentration Dissolution->Dilution Chromatography HPLC / UPLC / LC-MS Analysis Dilution->Chromatography Peak_Integration Peak Integration and Quantification Chromatography->Peak_Integration Impurity_Identification Impurity Identification (using MS data) Peak_Integration->Impurity_Identification Reporting Reporting and Documentation Impurity_Identification->Reporting

Caption: General workflow for Dapagliflozin impurity profiling.

Method_Selection_Logic Start Start: Impurity Profiling Task Decision1 Routine QC Analysis? Start->Decision1 Decision2 Need for higher speed and resolution? Decision1->Decision2 No HPLC Use validated RP-HPLC method Decision1->HPLC Yes Decision3 Need for structural information? Decision2->Decision3 No UPLC Use UPLC method Decision2->UPLC Yes Decision3->HPLC No LCMS Use LC-MS/MS method Decision3->LCMS Yes End End: Method Selected HPLC->End UPLC->End LCMS->End

Caption: Logical flow for selecting an appropriate chromatographic method.

References

Spectroscopic Analysis of Dapagliflozin Impurity A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. As with any active pharmaceutical ingredient (API), the identification and characterization of impurities are critical for ensuring drug safety and efficacy. Dapagliflozin impurity A, also known as Dapagliflozin peroxide impurity, is a potential degradation product that requires careful monitoring.[1][2][3] This document provides detailed application notes and protocols for the spectroscopic analysis of this specific impurity, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Information:

CompoundIUPAC NameMolecular FormulaMolecular Weight
This compound(2S,3R,4R,5S,6R)-2-(4-Chloro-3-((4-ethoxyphenyl)(hydroperoxy)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triolC21H25ClO8440.87 g/mol

Analytical Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Forced_Degradation Forced Degradation (e.g., Oxidative Stress) Isolation Isolation by Preparative HPLC Forced_Degradation->Isolation Isolate Impurity HPLC_UV HPLC-UV Analysis Isolation->HPLC_UV Purity Check & RT MS Mass Spectrometry Isolation->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy (¹H, ¹³C) Isolation->NMR Structural Details Quantification Quantification HPLC_UV->Quantification Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation Final_Report Final Report

Caption: Workflow for the analysis of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the separation and quantification of Dapagliflozin and its related impurities, including Impurity A.

Instrumentation:

  • HPLC system with a UV detector

  • Hypersil BDS C18 column (250 mm x 4.6 mm, 5 µm particle size)[4]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solution (pH 6.5)

Chromatographic Conditions: [4]

ParameterCondition
Column Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Buffer pH 6.5
Mobile Phase B Acetonitrile:Water (90:10 v/v)
Gradient Program 0-8 min: 75:25 (A:B)8-12 min: 55:45 (A:B)12-25 min: 55:45 (A:B)25-35 min: 40:60 (A:B)35-65 min: 30:70 (A:B)65-66 min: 30:70 (A:B)66-75 min: 75:25 (A:B)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 245 nm
Injection Volume 10 µL

Expected Results:

Under these conditions, this compound is expected to elute with a retention time of approximately 2.72 minutes.[4]

Mass Spectrometry (MS)

Mass spectrometry is employed for the confirmation of the molecular weight and to study the fragmentation pattern of this compound.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source

Sample Preparation:

The sample can be introduced into the mass spectrometer via direct infusion or through an LC system using the HPLC conditions described above.

MS Parameters (Typical):

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow (Desolvation) 600 L/hr
Gas Flow (Cone) 50 L/hr
Mass Range 100-1000 m/z

Expected Quantitative Data:

Ionm/z (Expected)
[M+H]⁺441.13
[M+Na]⁺463.11
[M+K]⁺479.09
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR are essential.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve an accurately weighed sample of isolated Impurity A in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

Experimental Parameters (Typical):

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Frequency 400 MHz100 MHz
Temperature 25 °C25 °C
Number of Scans 161024
Relaxation Delay 1 s2 s

Expected Spectral Data:

Note: Experimentally determined ¹H and ¹³C NMR chemical shift data for this compound are not publicly available. The following is a predicted representation based on the known structure.

Predicted ¹H NMR Chemical Shifts:

ProtonsPredicted Chemical Shift (ppm)
Aromatic protons6.8 - 7.5
Glucosyl protons3.0 - 4.5
Methylene protons (ethoxy)~4.0 (q)
Methyl protons (ethoxy)~1.3 (t)
Hydroperoxy proton (-OOH)Variable, broad singlet
Hydroxyl protons (-OH)Variable, broad singlets

Predicted ¹³C NMR Chemical Shifts:

CarbonsPredicted Chemical Shift (ppm)
Aromatic carbons115 - 160
Glucosyl carbons60 - 85
Methylene carbon (ethoxy)~63
Methyl carbon (ethoxy)~15
Carbon bearing hydroperoxy group~80-90

Data Presentation

The following tables summarize the key analytical data for the characterization of this compound.

Table 1: HPLC-UV Data

AnalyteRetention Time (min)λmax (nm)
This compound~2.72[4]245[4]
Dapagliflozin~16.95[4]245[4]

Table 2: Mass Spectrometry Data

Analyte[M+H]⁺ (m/z)[M+Na]⁺ (m/z)Key Fragments (m/z)
This compound441.13463.11To be determined

Table 3: NMR Spectral Data

As previously noted, experimental NMR data is not available. This table should be populated with experimentally obtained results.

NucleusChemical Shifts (ppm) and Multiplicity
¹H NMR-
¹³C NMR-

Logical Relationships in Analysis

The structural confirmation of this compound relies on the convergence of data from multiple spectroscopic techniques.

Data Convergence for Structural Elucidation HPLC HPLC (Retention Time) Structure Confirmed Structure of This compound HPLC->Structure Indicates presence and purity MS Mass Spectrometry (Molecular Weight) MS->Structure Confirms elemental composition NMR NMR Spectroscopy (Connectivity) NMR->Structure Defines atomic arrangement

Caption: Convergence of analytical data for structural confirmation.

Conclusion

The spectroscopic methods outlined in this document provide a comprehensive framework for the identification, quantification, and structural elucidation of this compound. Adherence to these protocols will enable researchers and drug development professionals to accurately monitor and control this potential impurity, ensuring the quality and safety of Dapagliflozin drug products. The generation of specific MS fragmentation and NMR spectral data through experimentation is crucial for the definitive characterization of this impurity.

References

Application Note: Chiral Separation of Dapagliflozin Isomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed methodology for the separation of Dapagliflozin and its isomers using capillary electrophoresis (CE). While validated high-performance liquid chromatography (HPLC) methods are more commonly reported for this purpose, CE offers a viable alternative with potential advantages in terms of reduced solvent consumption, high efficiency, and rapid method development. This document provides a starting protocol for the chiral separation of Dapagliflozin isomers, leveraging cyclodextrins as chiral selectors. The protocol is intended for researchers, scientists, and drug development professionals as a foundation for method development and validation.

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes. During its synthesis, stereoisomers can be formed as impurities. Regulatory guidelines often require the separation and quantification of these isomers to ensure the purity, safety, and efficacy of the final drug product. Capillary electrophoresis is a powerful analytical technique for the separation of chiral compounds.[1][2] The use of chiral selectors, such as cyclodextrins, added to the background electrolyte allows for the differential interaction with enantiomers, leading to their separation.[3][4][5] This application note outlines a hypothetical but scientifically grounded protocol for the separation of Dapagliflozin isomers by CE.

Experimental Protocols

Instrumentation and Materials
  • Capillary Electrophoresis System: Equipped with a photodiode array (PDA) or UV detector.

  • Fused-Silica Capillary: 50 µm internal diameter, effective length of 40-60 cm.

  • Reagents:

    • Dapagliflozin standard and its isomers

    • Sodium phosphate (B84403) (monobasic and dibasic)

    • Boric acid

    • Sodium hydroxide (B78521)

    • Hydrochloric acid

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized water

    • Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfated-β-cyclodextrin (S-β-CD)

Proposed Method for Chiral Separation

This protocol is a starting point for method development. Optimization of parameters such as chiral selector type and concentration, buffer pH and concentration, and applied voltage will be necessary to achieve baseline separation.

1. Capillary Conditioning:

  • Flush the new capillary with 1 M sodium hydroxide for 20 minutes.

  • Flush with deionized water for 10 minutes.

  • Flush with the background electrolyte (BGE) for 15 minutes.

  • Between runs, flush with 0.1 M sodium hydroxide for 2 minutes, deionized water for 2 minutes, and BGE for 5 minutes.

2. Preparation of Background Electrolyte (BGE):

  • Prepare a 50 mM sodium phosphate buffer.

  • Adjust the pH to a suitable value (starting with pH 2.5 and pH 7.0 is recommended for initial screening).

  • Dissolve the chiral selector (e.g., 10-30 mM HP-β-CD) in the buffer.

  • Filter the BGE through a 0.45 µm filter and degas.

3. Sample Preparation:

  • Prepare a stock solution of Dapagliflozin (containing isomers) in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Dilute the stock solution with deionized water or BGE to a final concentration of 50-100 µg/mL.

4. CE Instrument Parameters:

  • Applied Voltage: 15-25 kV (normal polarity)

  • Capillary Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength: 224 nm

Data Presentation

The following tables summarize the proposed starting conditions and the expected data from a successful separation.

Table 1: Proposed Capillary Electrophoresis Conditions

ParameterProposed Condition
InstrumentCapillary Electrophoresis with PDA/UV Detector
CapillaryFused-silica, 50 µm i.d., 50 cm total length
Background Electrolyte50 mM Sodium Phosphate with 15 mM HP-β-CD, pH 2.5
Applied Voltage+20 kV
Temperature25 °C
Injection50 mbar for 5 seconds
Detection224 nm

Table 2: Hypothetical Quantitative Data for Dapagliflozin Isomer Separation

AnalyteMigration Time (min)Peak AreaConcentration (µg/mL)
Dapagliflozin Isomer 18.21500050
Dapagliflozin Isomer 28.91510050
Resolution (R) \multicolumn{3}{c}{> 1.5}

Visualizations

Experimental Workflow

G Experimental Workflow for Chiral CE of Dapagliflozin cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing BGE_Prep Background Electrolyte (BGE) Preparation Capillary_Cond Capillary Conditioning BGE_Prep->Capillary_Cond Sample_Prep Sample Preparation Injection Sample Injection Sample_Prep->Injection Capillary_Cond->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for Dapagliflozin isomer separation by CE.

Signaling Pathway for Method Development Logic

G Logic for Chiral CE Method Development Start Initial Conditions Screen_CS Screen Chiral Selectors (e.g., HP-β-CD, S-β-CD) Start->Screen_CS Optimize_CS_Conc Optimize Chiral Selector Concentration Screen_CS->Optimize_CS_Conc Optimize_pH Optimize BGE pH Optimize_CS_Conc->Optimize_pH Optimize_Voltage Optimize Applied Voltage Optimize_pH->Optimize_Voltage Validation Method Validation Optimize_Voltage->Validation

Caption: Decision pathway for optimizing the CE method.

References

Bioanalytical Methods for Dapagliflozin and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the bioanalytical determination of Dapagliflozin and its primary metabolite, Dapagliflozin 3-O-glucuronide (D3OG), in biological matrices, primarily human plasma. The methods described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

Introduction

Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus. Accurate quantification of Dapagliflozin and its metabolites in biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines validated high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for this purpose.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of various validated bioanalytical methods for Dapagliflozin and its major metabolite.

Table 1: Summary of LC-MS/MS Bioanalytical Methods for Dapagliflozin and its Metabolites

Analyte(s)MatrixSample PreparationLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
DapagliflozinHuman PlasmaProtein Precipitation5 - 50599.8 - 109SatisfactorySatisfactory[1]
Dapagliflozin 3-O-glucuronideHuman PlasmaProtein Precipitation50 - 50050101 - 103SatisfactorySatisfactory[1]
DapagliflozinRat PlasmaSolid Phase Extraction5 - 20005Not ReportedGoodGood[2]
Dapagliflozin & SaxagliptinHuman PlasmaSolid Phase Extraction0.502 - 2270.502Not ReportedAcceptableAcceptable[3]

Table 2: Summary of HPLC Bioanalytical Methods for Dapagliflozin

MatrixSample PreparationLinearity Range (µg/mL)LLOQ (µg/mL)Recovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
Human PlasmaProtein Precipitation1.50 - 601.5087.39 - 90.781.35 - 3.1996.23 - 108.67 (% Accuracy)[4][5]
Human PlasmaProtein Precipitation0.01 - Not Specified0.01Not Reported< 20< 20[6]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Simultaneous Determination of Dapagliflozin and Dapagliflozin 3-O-glucuronide in Human Plasma

This protocol is based on a validated method for the simultaneous quantification of Dapagliflozin and its major metabolite, D3OG, in human plasma.[1]

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 300 µL of methanol (B129727) (as the protein precipitating agent).

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Conditions

  • HPLC System: A validated HPLC system capable of gradient elution.

  • Column: Waters XSELECT HSS T3 (2.1 × 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Run Time: 5 minutes.[1]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.[2]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Dapagliflozin: Monitor the specific precursor to product ion transition.

    • Dapagliflozin 3-O-glucuronide: Monitor the specific precursor to product ion transition.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

Protocol 2: HPLC-UV Method for Determination of Dapagliflozin in Human Plasma

This protocol is based on a validated RP-HPLC method for the quantification of Dapagliflozin in human plasma.[4][5]

1. Sample Preparation (Protein Precipitation)

  • To 0.5 mL of plasma sample in a centrifuge tube, add a known concentration of an appropriate internal standard (e.g., Azilsartan medoxomil).[5]

  • Add 1 mL of acetonitrile to precipitate the plasma proteins.[5]

  • Vortex the mixture for 2 minutes.[5]

  • Centrifuge at 4000 rpm for 15 minutes.

  • Collect the supernatant and inject it into the HPLC system.[5]

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Kromasil C18 (250 mm × 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in water (50:50 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 224 nm.[4]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: Ambient.

Forced Degradation Studies

Forced degradation studies are crucial for developing stability-indicating methods. Dapagliflozin has been shown to be labile to acidic conditions, while it exhibits stability under neutral, alkaline, photolytic, and thermal stress.[7][8] When developing a stability-indicating method, it is essential to resolve the Dapagliflozin peak from any degradation products formed under these stress conditions.

Visualizations

Experimental Workflows

cluster_prep Sample Preparation cluster_analysis LC-MS/MS or HPLC Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_precipitant Add Precipitating Agent (e.g., Acetonitrile/Methanol) add_is->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC System supernatant->injection Transfer for Analysis separation Chromatographic Separation injection->separation detection Detection (MS/MS or UV) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: General workflow for the bioanalysis of Dapagliflozin.

Logical Relationship for Method Validation

cluster_params Validation Parameters MethodDevelopment Method Development MethodValidation Method Validation MethodDevelopment->MethodValidation Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Selectivity Selectivity MethodValidation->Selectivity Recovery Recovery MethodValidation->Recovery Stability Stability MethodValidation->Stability

Caption: Key parameters for bioanalytical method validation.

References

Application Notes & Protocols: Quality Control of Dapagliflozin Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dapagliflozin is an orally active, selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus.[1][] As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the drug product.[1] Dapagliflozin Impurity A, identified as (1S)-1,5-anhydro-1-C-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol, is a known related compound of Dapagliflozin.[3] This document provides detailed application notes and protocols for the quality control testing of this compound, targeting researchers, scientists, and drug development professionals. The methodologies are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Analytical Techniques for Impurity Profiling

Several analytical methods are employed to detect and quantify impurities in Dapagliflozin, including:

  • High-Performance Liquid Chromatography (HPLC): The most common technique for separating and quantifying Dapagliflozin and its impurities.[1]

  • Ultra-Performance Liquid Chromatography (UPLC): A high-resolution separation technique that offers faster analysis times and improved sensitivity for impurity determination.[4]

  • Mass Spectrometry (MS): Often coupled with HPLC or UPLC (LC-MS) to identify and confirm the structure of impurities with high specificity.[1][5]

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the Determination of this compound

This protocol outlines a stability-indicating RP-HPLC method for the quantification of this compound in the drug substance.

1. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Quaternary Gradient HPLC system with a UV or PDA detector
Column Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A Buffer pH 6.5
Mobile Phase B Acetonitrile:Water (90:10 v/v)
Gradient Program Time (min)
0
8
12
25
35
65
66
75
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 245 nm[6]
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (50:50 v/v)

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1.0 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Dapagliflozin drug substance in the diluent to obtain a specific concentration (e.g., 1000 µg/mL).

  • Spiked Sample Solution (for validation): Prepare a sample solution as described above and spike it with a known amount of this compound standard solution.

3. System Suitability:

Before sample analysis, inject the standard solution (at least five replicates) and ensure the system suitability parameters meet the acceptance criteria.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas ≤ 2.0%

4. Analysis Procedure:

  • Inject the blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and response of Impurity A.

  • Inject the sample solution.

  • Identify the peak corresponding to Impurity A in the sample chromatogram based on its retention time relative to the standard.

  • Calculate the amount of Impurity A in the sample using the following formula:

    % Impurity A = (Area of Impurity A in Sample / Area of Impurity A in Standard) x (Concentration of Standard / Concentration of Sample) x 100

Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis of this compound

This protocol provides a UPLC method for a faster and more sensitive analysis of Dapagliflozin and its impurities.[4]

1. Instrumentation and Chromatographic Conditions:

ParameterCondition
UPLC System Waters Acquity UPLC H-Class with PDA detector or equivalent
Column Zorbax phenyl column (50 x 3.0 mm, 1.8 µm)[4]
Mobile Phase Acetonitrile:Water (70:30, v/v)[4]
Flow Rate 0.1 mL/min[4]
Column Temperature 25 °C[4]
Detection Wavelength 230 nm[4]
Injection Volume 2 µL[4]
Diluent Acetonitrile

2. Preparation of Solutions:

  • Follow the same procedure as described in the HPLC protocol, using the UPLC diluent.

3. System Suitability and Analysis:

  • Perform system suitability tests and sample analysis as outlined in the HPLC protocol, adapting for the shorter run times of the UPLC method.

Data Presentation

The following tables summarize typical quantitative data obtained during the validation of analytical methods for Dapagliflozin and its impurities.

Table 1: System Suitability Data

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
Dapagliflozin~16.95[6]1.18500
Impurity A~2.72[6]1.23500

Table 2: Method Validation Parameters for Impurity A

ParameterResult
Linearity Range (µg/mL) 0.1 - 1.5
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) ~0.03
LOQ (µg/mL) ~0.1
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quality control testing of this compound.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting p1 Weigh Dapagliflozin API p3 Dissolve in Diluent p1->p3 p2 Weigh Impurity A Reference Standard p2->p3 p4 Prepare Working Solutions p3->p4 a1 System Suitability Test p4->a1 a2 Inject Blank a1->a2 a3 Inject Standard a2->a3 a4 Inject Sample a3->a4 d1 Peak Identification & Integration a4->d1 d2 Quantification of Impurity A d1->d2 d3 Compare with Specification Limits d2->d3 d4 Generate Report d3->d4

Figure 1: General workflow for QC testing of this compound.
Logical Relationship in Quality Control

The diagram below shows the logical relationship between different stages of the quality control process for pharmaceutical impurities.

G cluster_dev Method Development & Validation cluster_routine Routine Analysis cluster_release Batch Release dev Analytical Method Development val Method Validation (ICH Guidelines) dev->val ss System Suitability val->ss ra Routine Sample Analysis ss->ra spec Specification Compliance ra->spec release Batch Release Decision spec->release

Figure 2: Logical flow of the quality control process for impurities.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape in Dapagliflozin Impurity A HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of Dapagliflozin and its Impurity A. The following frequently asked questions (FAQs) and troubleshooting guides provide detailed insights and actionable solutions to common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What is the identity of Dapagliflozin Impurity A?

There can be some ambiguity regarding the precise identity of "this compound" as the designation can vary between manufacturers and analytical methods. However, according to the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), Dapagliflozin Related Compound A is identified as (2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol.[1][2][3][4][5] This bromo-analog of Dapagliflozin is a common process-related impurity. Other potential impurities may also be designated as "Impurity A" in specific contexts, such as a peroxide impurity.[6][7] It is crucial to confirm the identity of the impurity being analyzed, as its chemical properties will dictate the optimal chromatographic conditions.

Q2: What is considered a "good" peak shape in HPLC?

A good chromatographic peak is typically characterized by its symmetry and narrowness. Symmetrical peaks, often described as Gaussian, are ideal for accurate integration and quantification. Key parameters to assess peak shape include:

  • Tailing Factor (Tf) or Asymmetry Factor (As): This measures the degree of peak asymmetry. A value of 1.0 indicates a perfectly symmetrical peak. For pharmaceutical analysis, a tailing factor between 0.8 and 1.5 is generally considered acceptable.

  • Theoretical Plates (N): This parameter reflects the efficiency of the column. Higher theoretical plate counts result in narrower and sharper peaks, leading to better resolution. A value greater than 2000 is typically desired.[8][9]

Q3: What are the most common causes of poor peak shape for Dapagliflozin and its impurities?

Poor peak shape, manifesting as peak tailing or fronting, in the analysis of Dapagliflozin and its impurities can often be attributed to:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of the silica-based stationary phase can interact with basic functional groups on the analytes, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of the analytes and the stationary phase, thereby influencing peak shape.

  • Column Overload: Injecting too much sample mass or volume can saturate the stationary phase, resulting in peak fronting or tailing.

  • Mismatch between Sample Solvent and Mobile Phase: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to a decline in column performance and poor peak shapes.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is observed when the latter half of the peak is broader than the front half.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? start->check_ph adjust_ph Adjust Mobile Phase pH to ~3.0 check_ph->adjust_ph No check_buffer Is Buffer Strength Adequate? check_ph->check_buffer Yes end Peak Shape Improved adjust_ph->end increase_buffer Increase Buffer Concentration (e.g., 20-50 mM) check_buffer->increase_buffer No check_column Is the Column Suitable? check_buffer->check_column Yes increase_buffer->end change_column Use an End-capped Column or a Different Stationary Phase check_column->change_column No check_overload Is there a possibility of Mass Overload? check_column->check_overload Yes change_column->end reduce_concentration Reduce Sample Concentration check_overload->reduce_concentration Yes check_overload->end No reduce_concentration->end G start Peak Fronting Observed check_overload Is the Sample Concentration too High? start->check_overload dilute_sample Dilute the Sample (e.g., 1:10) check_overload->dilute_sample Yes check_injection_volume Is the Injection Volume too Large? check_overload->check_injection_volume No end Peak Shape Improved dilute_sample->end reduce_volume Reduce Injection Volume check_injection_volume->reduce_volume Yes check_solvent Is the Sample Solvent Stronger than the Mobile Phase? check_injection_volume->check_solvent No reduce_volume->end change_solvent Dissolve Sample in Mobile Phase or a Weaker Solvent check_solvent->change_solvent Yes check_solvent->end No change_solvent->end

References

Technical Support Center: Analysis of Dapagliflozin and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the chromatographic separation of Dapagliflozin (B1669812) and its related compounds, with a specific focus on Impurity A.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Dapagliflozin and its impurities.

Issue Potential Cause Recommended Solution
Poor resolution between Dapagliflozin and Impurity A Inadequate mobile phase composition.Optimize the mobile phase. A gradient elution is often necessary for good separation. Start with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer (pH around 3.0-6.5) and adjust the gradient to increase the organic phase over time.[1][2] Consider using a phenyl-based column for alternative selectivity.[3]
Incorrect column chemistry.A C18 column is commonly used.[1][2] If resolution is still an issue, a column with a different stationary phase, such as a phenyl or cyano column, may provide the necessary selectivity.
Suboptimal column temperature.Vary the column temperature between 25-40 °C.[4] An increase in temperature can sometimes improve peak shape and resolution, but it may also decrease retention times.
Peak tailing for Dapagliflozin or its impurities Secondary interactions with the stationary phase.Ensure the mobile phase pH is appropriate to control the ionization of the analytes. A pH between 3 and 4 is often effective. Adding a small amount of a competing agent like triethylamine (B128534) (0.1%) to the mobile phase can also help reduce tailing.[5]
Column degradation.If the column has been used extensively, performance may decline. Replace the column with a new one of the same type.
Inconsistent retention times Fluctuations in the HPLC system.Check for leaks in the system and ensure the pump is delivering a consistent flow rate. Allow the system to equilibrate thoroughly with the mobile phase before injecting samples.[6]
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is properly degassed. Small variations in the mobile phase preparation can lead to shifts in retention time.
Low sensitivity or small peak areas Incorrect detection wavelength.The optimal UV detection wavelength for Dapagliflozin and its impurities is typically between 224 nm and 245 nm.[1][4] Verify the detector settings.
Insufficient sample concentration.Ensure the sample concentration is within the linear range of the method. The limit of detection (LOD) and limit of quantification (LOQ) should be determined during method validation.[7]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for Dapagliflozin impurity analysis?

A1: A good starting point for developing a separation method is a gradient elution using a C18 column. The mobile phase can consist of a phosphate buffer (pH adjusted to around 3.5) as the aqueous phase (Mobile Phase A) and acetonitrile as the organic phase (Mobile Phase B).[2][6] A typical gradient might start with a lower percentage of acetonitrile and gradually increase to elute the more retained impurities.

Q2: How can I confirm the identity of Impurity A?

A2: The identity of Impurity A, also known as Dapagliflozin peroxide impurity, can be confirmed using mass spectrometry (MS) coupled with HPLC.[8] Additionally, a reference standard of Impurity A should be used to compare retention times and spectral data.

Q3: What are the critical parameters to consider during method validation for Dapagliflozin and its impurities?

A3: According to ICH guidelines, the validation of an analytical method for impurities should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1]

Q4: Are there any alternative column chemistries that can be used for this separation?

A4: Yes, while C18 columns are most common, other stationary phases can offer different selectivities. For instance, a phenyl column has been shown to be effective for separating Dapagliflozin and its process-related impurities.[3] For enantiomeric impurities, a chiral column such as Chiralcel OJ-3R would be necessary.

Experimental Protocols

General RP-HPLC Method for Dapagliflozin and Impurity A Separation

This protocol is a general guideline and may require optimization for specific instrumentation and impurity profiles.

Parameter Condition
Column Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent[1]
Mobile Phase A Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)[2]
Mobile Phase B Acetonitrile[2]
Gradient Program Time (min)
0
10
15
20
25
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[4]
Detection Wavelength 224 nm[4]
Injection Volume 10 µL
Diluent Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio

Note: This gradient is a starting point and should be optimized to achieve the desired resolution between Dapagliflozin and all relevant impurities.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Problem Identification cluster_investigation Investigation Steps cluster_solution Solution Pathways start Poor Resolution or Peak Tailing check_mp Check Mobile Phase (Composition, pH, Freshness) start->check_mp check_col Inspect Column (Age, Performance) start->check_col check_sys Verify System Parameters (Flow Rate, Temperature) start->check_sys opt_mp Optimize Mobile Phase Gradient or pH check_mp->opt_mp Issue persists rep_col Replace Column check_col->rep_col Issue persists adj_sys Adjust System Settings (e.g., Temperature) check_sys->adj_sys Issue persists pass Problem Resolved opt_mp->pass rep_col->pass adj_sys->pass

Caption: A workflow diagram for troubleshooting common HPLC separation issues.

Method_Development_Logic cluster_setup Initial Setup cluster_optimization Optimization Cycle cluster_validation Method Validation cluster_result Final Outcome col_select Select Column (e.g., C18, Phenyl) mp_select Choose Mobile Phase (Buffer & Organic) col_select->mp_select gradient_opt Optimize Gradient Program mp_select->gradient_opt ph_opt Adjust Mobile Phase pH gradient_opt->ph_opt Iterate temp_opt Vary Column Temperature ph_opt->temp_opt Iterate temp_opt->gradient_opt validation Validate Method (ICH) Specificity, Linearity, Accuracy, Precision, etc. temp_opt->validation Optimized final_method Robust & Reliable Analytical Method validation->final_method

Caption: Logical flow for developing a robust HPLC method for impurity analysis.

References

Dapagliflozin Synthesis Technical Support Center: Minimizing Impurity A Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dapagliflozin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of critical impurities during the synthesis of Dapagliflozin, with a primary focus on Dapagliflozin Impurity A and other key process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: The identity of "this compound" can be ambiguous depending on the context. According to the European Pharmacopoeia (EP), this compound is the bromo-analog of Dapagliflozin, chemically identified as (1S)-1,5-anhydro-1-C-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol. However, in a broader context of process impurities, "Impurity A" is sometimes used to refer to other critical impurities such as the α-anomer (a diastereomer) or the enantiomer of Dapagliflozin. This guide will address strategies to control all three of these impurities.

Q2: At which stage of the synthesis is the α-anomer impurity formed and how can it be controlled?

A2: The α-anomer of Dapagliflozin is primarily formed during the stereoselective reduction of the C-aryl glucoside intermediate. The desired product is the β-anomer. The ratio of β- to α-anomer is highly dependent on the choice of reducing agent and Lewis acid used in this step. The formation of the β-anomer is favored by the anomeric effect, which stabilizes the transition state leading to the equatorial C-aryl group.

Q3: What is the mechanism behind the formation of the bromo-impurity (EP Impurity A)?

A3: The bromo-impurity, as defined by the European Pharmacopoeia, is typically a process-related impurity that arises from an incomplete reaction in the synthesis pathway. Many synthetic routes for Dapagliflozin utilize a brominated intermediate, such as 5-bromo-2-chloro-4'-ethoxydiphenylmethane. If the subsequent reactions, such as lithium-halogen exchange or other coupling reactions, do not proceed to completion, this brominated intermediate can be carried through the synthesis and result in the formation of the bromo-analog of Dapagliflozin.

Q4: How is the enantiomeric impurity of Dapagliflozin formed?

A4: The formation of the enantiomer of Dapagliflozin is less common as a process-related impurity compared to the α-anomer. The synthesis typically starts with D-glucono-1,5-lactone, which is a chiral starting material derived from D-glucose. The stereochemistry of the final product is largely dictated by the stereocenters present in this starting material. Therefore, the presence of the enantiomeric impurity is more likely due to the use of a non-enantiopure starting material (i.e., contamination of D-glucono-1,5-lactone with its L-isomer) rather than a racemization event during the synthesis. Ensuring the chiral purity of the starting materials is the primary strategy to control the formation of the enantiomeric impurity.

Troubleshooting Guides

Issue 1: High Levels of α-Anomer Impurity Detected

Diagram: Stereoselective Reduction of C-Aryl Glucoside

stereoselective_reduction intermediate C-Aryl Glucoside (Mixture of Anomers) beta_dapagliflozin β-Dapagliflozin (Desired Product) intermediate->beta_dapagliflozin Favored Pathway alpha_impurity α-Anomer Impurity intermediate->alpha_impurity Unfavored Pathway lewis_acid Lewis Acid (e.g., BF3·OEt2) lewis_acid->intermediate reducing_agent Silane Reducing Agent (e.g., Et3SiH, (i-Pr)3SiH) reducing_agent->intermediate bromo_impurity_formation bromo_intermediate 5-Bromo-2-chloro-4'-ethoxydiphenylmethane coupling_reaction Coupling Reaction (e.g., with gluconolactone (B72293) derivative) bromo_intermediate->coupling_reaction dapagliflozin_precursor Dapagliflozin Precursor coupling_reaction->dapagliflozin_precursor Complete Reaction bromo_impurity Bromo-Impurity (EP Impurity A) coupling_reaction->bromo_impurity Incomplete Reaction hplc_workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_injection Inject into Chiral HPLC System sample_prep->hplc_injection separation Separation on Chiral Column hplc_injection->separation detection UV Detection (225 nm) separation->detection data_analysis Data Analysis (Quantify Impurities) detection->data_analysis

Addressing matrix effects in LC-MS/MS analysis of Dapagliflozin impurity A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Dapagliflozin Impurity A.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites from the biological sample. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of the quantitative results.[3][4][5][6]

Q2: My signal for this compound is inconsistent and lower than expected in plasma samples compared to pure standards. Could this be a matrix effect?

Yes, low and variable signal intensity is a classic sign of matrix effects, particularly ion suppression.[7][8] Endogenous components from plasma, especially phospholipids (B1166683), are known to co-elute with analytes and suppress their ionization in the ESI source.[9] This can lead to poor reproducibility and inaccurate quantification of this compound.[4]

Q3: How can I definitively confirm that matrix effects are impacting my analysis?

The most common method is to perform a post-extraction spike experiment .[8][10] This experiment quantitatively assesses the impact of the matrix by comparing the analyte's response in a clean solvent versus its response in an extracted blank matrix. A significant difference in signal intensity indicates the presence of matrix effects.[3] Another qualitative technique is the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][10]

Q4: What are the primary strategies to mitigate matrix effects?

There are three main approaches to reduce or eliminate matrix effects:

  • Advanced Sample Preparation: Employ more effective cleanup techniques to remove interfering matrix components before injection.[4][11] Common methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and phospholipid removal plates.[11]

  • Chromatographic Separation: Optimize the LC method to chromatographically separate this compound from the interfering compounds.[1] This can be achieved by adjusting the mobile phase, gradient profile, or using a different column chemistry.[5][9]

  • Internal Standard Correction: Use a stable isotope-labeled (SIL) internal standard for this compound. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction and accurate quantification.[1] If a SIL-IS is unavailable, matrix-matched calibration standards are essential.[8]

Troubleshooting Guide

Issue: Poor Reproducibility and Inaccurate Quantification of this compound

This guide provides a step-by-step approach to diagnose and resolve issues related to matrix effects.

Step 1: Assess the Presence and Magnitude of Matrix Effects

Before making changes to your method, quantify the matrix effect to confirm it is the source of the problem.

Experimental Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike this compound at a known concentration (e.g., low and high QC levels) into the final mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank biological matrix (e.g., plasma) through your entire sample preparation procedure. Spike this compound into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike / Recovery): Spike this compound into the blank biological matrix before starting the sample preparation procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

  • Interpret the Results:

    • An MF of 100% indicates no matrix effect.

    • An MF < 100% indicates ion suppression.

    • An MF > 100% indicates ion enhancement.

    • According to FDA guidance, the precision of the matrix factor across at least six different lots of matrix should not be greater than 15%.[12]

Step 2: Implement a Mitigation Strategy

Based on the assessment, choose an appropriate strategy to reduce the observed matrix effects.

Strategy 1: Improve Sample Preparation

If significant matrix effects are confirmed, enhancing the sample cleanup is often the most effective solution.[11]

  • Liquid-Liquid Extraction (LLE):

    • Protocol: Acidify the plasma sample and add a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex to mix, then centrifuge to separate the layers. The analyte will partition into the organic layer, leaving many matrix components behind. Evaporate the organic layer and reconstitute the residue in the mobile phase. Double LLE can be used for further cleanup.[11]

  • Solid-Phase Extraction (SPE):

    • Protocol: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange polymer). Load the pre-treated sample onto the cartridge. Wash the cartridge with a weak solvent to remove phospholipids and other interferences. Elute this compound with a stronger solvent. Evaporate the eluate and reconstitute. Polymeric mixed-mode SPE often yields the best results for removing phospholipids.[11]

  • Sample Dilution:

    • Protocol: If the assay has sufficient sensitivity, simply diluting the sample extract can reduce the concentration of interfering components introduced into the ion source.[1][10][13]

Data Presentation: Comparison of Sample Preparation Techniques

The following table provides representative data on how different sample preparation methods can impact the analysis of this compound.

Sample Preparation MethodRecovery (RE %)Matrix Factor (MF %)Overall Process Efficiency (RE % x MF %)Conclusion
Protein Precipitation (PPT)95%45% (Suppression)42.8%High recovery but significant ion suppression. Not ideal.
Liquid-Liquid Extraction (LLE)85%88% (Suppression)74.8%Good recovery with reduced matrix effects. A viable option.
Solid-Phase Extraction (SPE)92%98% (Minimal Effect)90.2%High recovery and minimal matrix effects. The optimal method.

Strategy 2: Optimize Chromatographic Conditions

If sample preparation changes are insufficient, modify the LC method to separate the analyte from the matrix interference.[5][14]

  • Actionable Steps:

    • Adjust Gradient: Make the gradient shallower to increase the separation between this compound and co-eluting peaks.

    • Change Mobile Phase: Experiment with different organic solvents (e.g., methanol (B129727) vs. acetonitrile) or additives.[9]

    • Select a Different Column: Test a column with a different chemistry (e.g., Phenyl-Hexyl instead of C18) to alter selectivity and move the analyte away from the suppression zone.

Visual Workflow and Decision Guides

The following diagrams illustrate the workflow for identifying and troubleshooting matrix effects.

Matrix_Effect_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation & Resolution start Observe Poor Reproducibility, Accuracy, or Sensitivity hypothesis Hypothesize Matrix Effects as a Potential Cause start->hypothesis assess Perform Post-Extraction Spike Experiment hypothesis->assess Confirm Hypothesis calculate Calculate Matrix Factor (MF) and Recovery (RE) assess->calculate mitigate Implement Mitigation Strategy: 1. Improve Sample Prep (SPE/LLE) 2. Optimize Chromatography 3. Use SIL Internal Standard calculate->mitigate MF <85% or >115%? validate Re-validate Method (Accuracy, Precision, Linearity) mitigate->validate end Robust Method Achieved validate->end

Caption: Workflow for identifying and mitigating matrix effects.

Troubleshooting_Decision_Tree start Inconsistent or Inaccurate Results Observed check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement SIL-IS to Compensate for Effects check_is->implement_is No assess_mf Perform Post-Extraction Spike Experiment check_is->assess_mf Yes final_validate Re-Validate Method implement_is->final_validate check_mf Is Matrix Factor (MF) between 85-115%? assess_mf->check_mf method_ok Matrix Effects are Minimal. Investigate Other Causes (e.g., sample stability, instrument) check_mf->method_ok Yes optimize_prep Optimize Sample Preparation (Switch to SPE or LLE) check_mf->optimize_prep No check_prep Did Optimized Prep Resolve the Issue? optimize_prep->check_prep optimize_lc Optimize LC Separation (New Column, Gradient Change) check_prep->optimize_lc No check_prep->final_validate Yes optimize_lc->final_validate

Caption: Decision tree for troubleshooting matrix effects.

References

Navigating Dapagliflozin Impurity Profiling: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Dapagliflozin, ensuring the purity and stability of the active pharmaceutical ingredient (API) is paramount. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during impurity profiling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities associated with Dapagliflozin?

A1: Impurities in Dapagliflozin can be broadly classified into two main categories:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, by-products of side reactions, and enantiomeric impurities.

  • Degradation Products: These impurities form when Dapagliflozin is exposed to environmental factors such as light, heat, humidity, or when it undergoes chemical reactions like hydrolysis or oxidation over time.[1][2]

Q2: Which analytical techniques are most suitable for Dapagliflozin impurity profiling?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling of Dapagliflozin:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating, detecting, and quantifying impurities.[2][3][4][5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used for the identification and structural elucidation of unknown impurities by providing molecular weight and fragmentation information.[1][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is instrumental in definitively confirming the chemical structure of isolated impurities.[1][2]

  • Gas Chromatography (GC): GC is often utilized to identify and quantify residual solvents from the manufacturing process.

Q3: What are forced degradation studies and why are they important for Dapagliflozin?

A3: Forced degradation studies, or stress testing, involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][2][3][9][10][11] These studies are crucial for:

  • Identifying potential degradation products that could form under various storage and handling conditions.[1]

  • Establishing the intrinsic stability of the Dapagliflozin molecule.

  • Developing and validating stability-indicating analytical methods that can effectively separate and quantify the impurities from the parent drug.[3]

Q4: What are the typical acceptance criteria for impurities in Dapagliflozin?

A4: The acceptance criteria for impurities are guided by the International Council for Harmonisation (ICH) guidelines. These thresholds are based on the maximum daily dose of the drug and are categorized as reporting, identification, and qualification thresholds.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)

Source: ICH Q3A(R2) and Q3B(R2) Guidelines[12][13][14]

Troubleshooting Guides

HPLC Analysis Challenges

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise the accuracy and precision of quantification.

Potential Cause Troubleshooting Steps
Secondary Interactions with Column Silanols - Adjust the mobile phase pH to suppress silanol (B1196071) activity. - Use an end-capped column or a column with a different stationary phase.
Column Overload - Reduce the concentration of the sample. - Decrease the injection volume.[15]
Inappropriate Mobile Phase pH - Optimize the mobile phase pH to ensure the analyte is in a single ionic form.
Column Contamination or Degradation - Wash the column with a strong solvent. - If the issue persists, replace the column.[16]
Mismatch between Sample Solvent and Mobile Phase - Dissolve the sample in the mobile phase whenever possible. - If a stronger solvent is necessary, inject a smaller volume.

Issue 2: Inconsistent Retention Times

Shifting retention times can lead to misidentification of peaks.

Potential Cause Troubleshooting Steps
Inadequate System Equilibration - Ensure the HPLC system is thoroughly equilibrated with the mobile phase before analysis, especially for gradient methods.
Fluctuations in Mobile Phase Composition - Prepare fresh mobile phase and ensure thorough mixing. - Degas the mobile phase to remove dissolved air.[17]
Leaks in the HPLC System - Inspect all fittings and connections for any signs of leaks.[18]
Column Temperature Variations - Use a column oven to maintain a consistent and stable temperature.[19][20]
Changes in Mobile Phase pH - Prepare buffers carefully and verify the pH before use.[21]

Experimental Protocols

Representative HPLC Method for Dapagliflozin Impurity Profiling

This protocol is a general example and may require optimization for specific applications.

Parameter Condition
Column Kromasil 100-5-C8 (100 mm × 4.6 mm)[3]
Mobile Phase Acetonitrile:Water (52:48, v/v)[3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 224 nm[3]
Injection Volume 10 µL
Column Temperature Ambient
Forced Degradation Study Protocol

1. Acid Hydrolysis:

  • Dissolve Dapagliflozin in 1N HCl.

  • Reflux the solution for a specified period (e.g., 2 hours).[3]

  • Neutralize the solution before injection into the HPLC.

2. Base Hydrolysis:

  • Dissolve Dapagliflozin in 1N NaOH.

  • Reflux the solution for a specified period (e.g., 2 hours).[3][9]

  • Neutralize the solution before injection.

3. Oxidative Degradation:

  • Dissolve Dapagliflozin in a solution of hydrogen peroxide (e.g., 30%).[3][10]

  • Keep the solution at room temperature for a specified period (e.g., 24 hours).

4. Thermal Degradation:

  • Expose the solid drug substance to a high temperature (e.g., 60°C) in an oven for a specified period (e.g., 48 hours).[9]

  • Dissolve the sample in a suitable solvent before analysis.

5. Photolytic Degradation:

  • Expose the drug substance (solid or in solution) to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.[9]

Visualizing Workflows and Pathways

experimental_workflow cluster_0 Impurity Identification Workflow Sample Preparation Sample Preparation HPLC/UPLC Analysis HPLC/UPLC Analysis Sample Preparation->HPLC/UPLC Analysis Inject Peak Detection Peak Detection HPLC/UPLC Analysis->Peak Detection Separate LC-MS Analysis LC-MS Analysis Peak Detection->LC-MS Analysis Characterize Unknowns Structure Elucidation (NMR) Structure Elucidation (NMR) LC-MS Analysis->Structure Elucidation (NMR) Confirm Structure Quantification Quantification Structure Elucidation (NMR)->Quantification Quantify Impurity

Caption: A typical experimental workflow for the identification and quantification of unknown impurities.

troubleshooting_workflow cluster_1 HPLC Troubleshooting Logic Problem Observed Problem Observed Check System Suitability Check System Suitability Problem Observed->Check System Suitability Investigate Mobile Phase Investigate Mobile Phase Check System Suitability->Investigate Mobile Phase Fails Problem Resolved Problem Resolved Check System Suitability->Problem Resolved Passes Inspect Hardware Inspect Hardware Investigate Mobile Phase->Inspect Hardware No Issue Investigate Mobile Phase->Problem Resolved Issue Found Evaluate Column Evaluate Column Inspect Hardware->Evaluate Column No Issue Inspect Hardware->Problem Resolved Issue Found Evaluate Column->Problem Resolved Issue Found

Caption: A logical workflow for troubleshooting common HPLC issues.

degradation_pathway cluster_2 Simplified Dapagliflozin Degradation Dapagliflozin Dapagliflozin Hydrolytic Degradation Product Hydrolytic Degradation Product Dapagliflozin->Hydrolytic Degradation Product Acid/Base Hydrolysis Oxidative Degradation Product Oxidative Degradation Product Dapagliflozin->Oxidative Degradation Product Oxidation

Caption: A simplified diagram illustrating potential degradation pathways for Dapagliflozin.

References

Improving resolution between Dapagliflozin and impurity A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Dapagliflozin (B1669812), with a specific focus on improving the resolution with Impurity A.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in achieving good resolution between Dapagliflozin and Impurity A?

A1: The primary challenges in separating Dapagliflozin and its impurities, including Impurity A, often stem from their structural similarities. This can lead to co-elution or poor peak separation during chromatographic analysis. Key factors influencing resolution include the choice of stationary phase (column), mobile phase composition and pH, and column temperature.

Q2: What type of analytical columns are recommended for Dapagliflozin analysis?

A2: Reversed-phase HPLC columns are most commonly employed for the analysis of Dapagliflozin and its impurities. C18 and C8 columns are frequently used.[1] For enhanced separation, phenyl columns can also be effective due to different selectivity.[2][3][4] The choice of column will depend on the specific impurity profile and the complexity of the sample matrix.

Q3: Why is the mobile phase pH important for the separation of Dapagliflozin and its impurities?

A3: The pH of the mobile phase can significantly impact the ionization state of Dapagliflozin and its impurities, which in turn affects their retention behavior and selectivity on a reversed-phase column. A slightly acidic pH, for instance around 3.0, has been shown to improve peak shape.[5] Careful optimization of the mobile phase pH is crucial for achieving optimal resolution.

Q4: Can gradient elution improve the resolution between Dapagliflozin and Impurity A?

A4: Yes, a gradient elution program can be highly effective in improving the resolution of complex mixtures like Dapagliflozin and its various impurities.[6][7] By gradually changing the mobile phase composition, gradient elution can help to better separate closely eluting peaks that may co-elute under isocratic conditions.

Troubleshooting Guide: Improving Resolution Between Dapagliflozin and Impurity A

This guide addresses the specific issue of poor resolution between Dapagliflozin and Impurity A.

Issue: Poor resolution or co-elution of Dapagliflozin and Impurity A peaks.

Below is a step-by-step troubleshooting workflow to address this issue.

G cluster_0 Troubleshooting Workflow for Poor Resolution Start Start: Poor Resolution (Dapagliflozin & Impurity A) Optimize_Mobile_Phase Step 1: Optimize Mobile Phase Start->Optimize_Mobile_Phase Check_Column Step 2: Evaluate Column Performance Optimize_Mobile_Phase->Check_Column If resolution is still poor Adjust_Flow_Temp Step 3: Adjust Flow Rate & Temperature Check_Column->Adjust_Flow_Temp If column is not the issue Further_Investigation End: Persistent Issue (Further Investigation) Check_Column->Further_Investigation If column is degraded Method_Validation End: Resolution Achieved (Method Validation) Adjust_Flow_Temp->Method_Validation If resolution is improved Adjust_Flow_Temp->Further_Investigation If resolution is still poor

Fig. 1: Troubleshooting workflow for improving peak resolution.

Step 1: Optimize Mobile Phase

Parameter Troubleshooting Action Rationale
Mobile Phase Composition Vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Start with a 5% change in either direction.Changing the solvent strength can alter the retention times of the analytes, potentially improving separation.
pH of Aqueous Phase Adjust the pH of the aqueous portion of the mobile phase. For Dapagliflozin, a slightly acidic pH (e.g., around 3.0) can improve peak shape.[5] Use a suitable buffer to maintain a stable pH.Modifying the pH can change the ionization state of the analytes, leading to differential retention and improved selectivity.
Gradient Elution If using an isocratic method, switch to a gradient elution.[6][7] If already using a gradient, optimize the gradient profile (slope and duration).A well-optimized gradient can effectively separate compounds with different polarities.

Step 2: Evaluate Column Performance

Parameter Troubleshooting Action Rationale
Column Chemistry If using a standard C18 column, consider switching to a different stationary phase, such as a Phenyl or a C8 column, to exploit different separation mechanisms.[1][2][3][4]Different column chemistries offer varying selectivities, which can be key to separating closely related compounds.
Column Condition Check for column degradation. This can be indicated by poor peak shape (tailing or fronting) and loss of resolution.[5] Flush the column with a strong solvent or replace it if necessary.A compromised column will not provide optimal separation.
Particle Size and Column Dimensions For higher efficiency and better resolution, consider using a column with a smaller particle size (e.g., UPLC columns with <2 µm particles) or a longer column.[2][3][4]Smaller particles and longer columns provide more theoretical plates, leading to sharper peaks and better separation.

Step 3: Adjust Flow Rate and Temperature

Parameter Troubleshooting Action Rationale
Flow Rate Decrease the flow rate. This can lead to better resolution, although it will increase the run time.A lower flow rate allows for more interaction between the analytes and the stationary phase, often improving separation.
Column Temperature Optimize the column temperature. An increase in temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer.Temperature affects the thermodynamics of the separation and can be a powerful tool for optimizing selectivity.

Experimental Protocols

Below are examples of HPLC and UPLC methods that have been used for the analysis of Dapagliflozin and its impurities. These can serve as a starting point for method development and optimization.

Method 1: UPLC Method for Dapagliflozin and its Impurities [2][3][4]

Parameter Condition
Column Zorbax phenyl column (50 x 3.0 mm, 1.8 µm)
Mobile Phase Acetonitrile: water (70:30, v/v), isocratic
Flow Rate 0.1 mL/min
Detection PDA at 230 nm
Injection Volume 2 µL

Method 2: RP-HPLC Method for Dapagliflozin and its Impurities [6]

Parameter Condition
Column Hypersil BDS C18 column (250 mm × 4.6 mm, 5 µ)
Mobile Phase A Buffer pH 6.5
Mobile Phase B Acetonitrile:water (90:10 v/v)
Gradient Program A time-based gradient program should be developed.
Flow Rate 1 mL/min
Detection UV at 245 nm

Method 3: RP-HPLC Method for Dapagliflozin Enantiomer and Impurities

Parameter Condition
Column Chiralcel OJ-3R
Mobile Phase A Acetonitrile:water (95:5 v/v)
Mobile Phase B Acetonitrile:water (5:95 v/v)
Elution Gradient
Flow Rate 1.0 ml/min
Detection UV at 227 nm

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between key chromatographic parameters and their impact on resolution.

G cluster_1 Factors Influencing Chromatographic Resolution Resolution Resolution Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention Factor (k) Resolution->Retention Mobile_Phase Mobile Phase (Composition, pH) Selectivity->Mobile_Phase Column Stationary Phase (Column Chemistry) Selectivity->Column Temperature Temperature Selectivity->Temperature Flow_Rate Flow Rate Efficiency->Flow_Rate Column_Dimensions Column Dimensions (Length, Particle Size) Efficiency->Column_Dimensions Retention->Mobile_Phase

Fig. 2: Key parameters affecting chromatographic resolution.

References

Technical Support Center: Robust Quantification of Bromo Dapagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust quantification of Bromo Dapagliflozin, a known impurity and related compound of Dapagliflozin. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for the quantification of Bromo Dapagliflozin?

A1: The most common analytical techniques for the quantification of Bromo Dapagliflozin, alongside Dapagliflozin and its other impurities, are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] RP-HPLC is widely used for routine quality control due to its simplicity and cost-effectiveness, while LC-MS/MS offers higher sensitivity and specificity, making it suitable for trace-level quantification.[2][3][4]

Q2: What are the typical impurities of Dapagliflozin, including Bromo Dapagliflozin?

A2: Impurities in Dapagliflozin can be categorized as process-related impurities and degradation products.[5] Process-related impurities can include starting materials, intermediates, and by-products from the synthesis, such as 5-bromo-2-chloro-4'-ethoxy diphenylmethane.[5] Bromo Dapagliflozin is also referred to as Dapagliflozin related compound A. Other known impurities include the Dapagliflozin enantiomer, ethyl Dapagliflozin, and Dapagliflozin Alfa isomer.

Q3: What are the critical parameters for developing a robust HPLC method for Bromo Dapagliflozin analysis?

A3: Key parameters for a robust HPLC method include the choice of stationary phase (typically a C18 or C8 column), mobile phase composition and pH, flow rate, and column temperature.[1][6] A slightly acidic mobile phase pH (e.g., around 3.0) can often improve peak shape for Dapagliflozin and its related compounds.[5] Method validation according to ICH guidelines is crucial to ensure linearity, precision, accuracy, specificity, and robustness.[1][6][7]

Q4: Under what conditions does Dapagliflozin and its related compounds degrade?

A4: Forced degradation studies have shown that Dapagliflozin is susceptible to degradation under acidic conditions.[8] It is generally found to be stable under neutral, alkaline, thermal, and photolytic stress conditions.[6][8] Understanding these degradation pathways is essential for developing a stability-indicating method that can separate the active pharmaceutical ingredient (API) from its degradation products.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of Bromo Dapagliflozin.

IssuePotential CauseTroubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Secondary interactions with column silanols.Reduce the mobile phase pH to suppress silanol (B1196071) interactions. Consider using an end-capped column or a different stationary phase.[5]
Column overload.Reduce the sample concentration or injection volume.[5]
Inappropriate mobile phase pH.Optimize the mobile phase pH. A slightly acidic pH is often beneficial for Dapagliflozin and its impurities.[5]
Column contamination or degradation.Wash the column with a strong solvent. If the issue persists, replace the column.[5]
Mismatch between sample solvent and mobile phase.Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary, inject a smaller volume.[5]
Inconsistent Retention Times Inadequate system equilibration.Ensure the HPLC system is thoroughly equilibrated with the mobile phase before analysis, especially for gradient methods.[5]
Fluctuations in mobile phase composition.Prepare fresh mobile phase and ensure it is properly mixed and degassed.[5]
Leaks in the HPLC system.Check all fittings and connections for any leaks.[5]
Column temperature variations.Use a column oven to maintain a consistent temperature.[5]
Carryover from Previous Injections Inadequate needle wash.Implement a robust needle wash protocol using a strong solvent.
Contamination in the injector or column.Inject a blank solvent run to confirm carryover. If present, clean the injector and column.[5]
Low Signal Intensity or No Peak Incorrect detection wavelength.Ensure the UV detector is set to the appropriate wavelength for Bromo Dapagliflozin (typically around 224-245 nm for Dapagliflozin and its impurities).[1][6]
Sample degradation.Prepare fresh samples and standards and store them appropriately.
Low sample concentration.Ensure the sample concentration is within the detection limits of the method.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of Dapagliflozin and its impurities from various published methods.

Table 1: RP-HPLC Method Parameters

ParameterMethod 1Method 2Method 3
Column Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm)[1]Kromasil 100-5-C8 (100 mm × 4.6 mm)[6]Intersil ODS C18 (250 mm × 4.6 mm × 5 µ)
Mobile Phase Buffer pH 6.5 and Acetonitrile (B52724):Water (90:10) (Gradient)[1]Acetonitrile:Water (52:48 v/v)[6]Ammonium (B1175870) dihydrogen phosphate (B84403) buffer (pH 6.8) and Methanol (65:35 v/v)
Flow Rate 1.0 mL/min[1][6]1.5 mL/min
Detection Wavelength 245 nm[1]224 nm[6]Not Specified
Linearity Range (Dapagliflozin) Not specified for DapagliflozinNot specified0.312 µg/ml (LOQ)
LOD (Dapagliflozin) Not SpecifiedNot Specified0.156 µg/ml
LOQ (Dapagliflozin) Not SpecifiedNot Specified0.312 µg/ml

Table 2: LC-MS/MS Method Parameters

ParameterMethod 1Method 2
Column Not specifiedAgilent InfinityLab Poroshell 120 EC-C18 (2.1×100 mm, 2.7 µm)[4]
Mobile Phase Water and Acetonitrile[2]5mM ammonium acetate: acetonitrile (20:80, v/v)[4]
Ionization Mode Negative Ion Electrospray[2]Positive Ion Electrospray[4]
Linearity Range 5-2000 ng/ml[2]25-500 ng/mL[4]
LOD Not specified6.83 ng/mL[4]
LOQ Not specified20.70 ng/mL[4]

Experimental Protocols

1. RP-HPLC Method for Quantification of Bromo Dapagliflozin and Other Impurities

This protocol is a generalized procedure based on common practices found in the literature.[1]

  • Materials:

    • Dapagliflozin reference standard

    • Bromo Dapagliflozin reference standard

    • Other relevant impurity standards

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Buffer salts (e.g., potassium dihydrogen phosphate, ammonium dihydrogen phosphate)

    • Acid/base for pH adjustment (e.g., orthophosphoric acid)

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase A: Buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid)

    • Mobile Phase B: Acetonitrile

    • Gradient Program: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analytes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 245 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of Dapagliflozin and each impurity, including Bromo Dapagliflozin, in a suitable diluent (e.g., a mixture of mobile phase A and B). From the stock solutions, prepare a series of calibration standards by serial dilution.

    • Sample Preparation: Accurately weigh and dissolve the sample containing Dapagliflozin in the diluent to achieve a known concentration.

    • Analysis: Inject the blank (diluent), standard solutions, and sample solution into the HPLC system.

    • Quantification: Identify the peaks based on their retention times compared to the standards. Construct a calibration curve by plotting the peak area against the concentration for each analyte. Use the regression equation to determine the concentration of Bromo Dapagliflozin and other impurities in the sample.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis stock_std Prepare Stock Standards (Dapagliflozin & Impurities) cal_std Prepare Calibration Standards stock_std->cal_std injection Inject Blank, Standards, & Sample cal_std->injection sample_prep Prepare Sample Solution sample_prep->injection hplc_system Equilibrate HPLC System hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatograms detection->chromatogram integration Peak Integration & Identification chromatogram->integration calibration Construct Calibration Curve integration->calibration quantification Quantify Bromo Dapagliflozin calibration->quantification

Caption: HPLC Experimental Workflow for Bromo Dapagliflozin Quantification.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_rt Retention Time Issues cluster_carryover Carryover Issues start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape rt_issue Inconsistent Retention Time? start->rt_issue carryover Suspect Carryover? start->carryover check_ph Optimize Mobile Phase pH peak_shape->check_ph Yes reduce_conc Reduce Sample Concentration peak_shape->reduce_conc Yes change_col Consider Different Column peak_shape->change_col Yes solution Problem Resolved check_ph->solution reduce_conc->solution change_col->solution equilibrate Ensure System Equilibration rt_issue->equilibrate Yes check_leaks Check for System Leaks rt_issue->check_leaks Yes temp_control Use Column Oven rt_issue->temp_control Yes equilibrate->solution check_leaks->solution temp_control->solution run_blank Inject Blank Solvent carryover->run_blank Yes wash_needle Improve Needle Wash Protocol run_blank->wash_needle Carryover Confirmed wash_needle->solution

Caption: Logical Flow for Troubleshooting Common HPLC Issues.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address co-elution challenges encountered during the analysis of Dapagliflozin and its related compounds.

Troubleshooting Guide

This guide offers a systematic approach to resolving common co-elution issues in the HPLC and UPLC analysis of Dapagliflozin.

Issue 1: Poor Resolution Between Dapagliflozin and a Known Impurity

Symptoms:

  • Overlapping peaks or shoulders on the main Dapagliflozin peak.

  • Inability to accurately quantify Dapagliflozin and a specific related compound.

Troubleshooting Workflow:

G start Poor Resolution Observed check_method Verify Method Parameters (Column, Mobile Phase, Flow Rate) start->check_method optimize_mp Optimize Mobile Phase check_method->optimize_mp If parameters are correct adjust_ph Adjust pH of Aqueous Phase optimize_mp->adjust_ph modify_organic Modify Organic Modifier (e.g., Acetonitrile (B52724) vs. Methanol) optimize_mp->modify_organic gradient Optimize Gradient Program adjust_ph->gradient If resolution still poor resolution_achieved Resolution Achieved adjust_ph->resolution_achieved modify_organic->gradient If resolution still poor modify_organic->resolution_achieved change_column Select Alternative Column Chemistry gradient->change_column If co-elution persists gradient->resolution_achieved change_column->resolution_achieved

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Verify Method Parameters: Cross-reference your current experimental setup with established methods.[1] Ensure the correct column, mobile phase composition, flow rate, and temperature are being used.

  • Optimize Mobile Phase:

    • Adjust pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. For Dapagliflozin and its impurities, a slightly acidic pH (e.g., around 3.0-3.5) has been shown to improve peak shape and resolution.[2]

    • Modify Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity. If using acetonitrile, consider switching to methanol (B129727) or using a combination of both to improve separation.[2]

  • Optimize Gradient Program: For complex mixtures of impurities, a gradient elution is often necessary.[1][2][3]

    • Decrease the initial percentage of the strong solvent (organic phase): This will increase the retention of less polar compounds.

    • Steepen the gradient: This can help to sharpen peaks, but may decrease resolution between closely eluting compounds.

    • Introduce an isocratic hold: A brief isocratic hold at a specific mobile phase composition can improve the separation of a critical pair of peaks.

  • Select Alternative Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.

    • Phenyl-Hexyl or Phenyl Columns: These columns offer alternative selectivity to standard C18 columns due to π-π interactions and can be effective in separating aromatic compounds like Dapagliflozin and its related substances.[3][4]

    • Different C18 Chemistries: Not all C18 columns are the same. Consider a C18 column with a different bonding density or end-capping to achieve a different selectivity.

Issue 2: Peak Tailing of the Dapagliflozin Peak

Symptoms:

  • Asymmetrical peak shape with a "tail" extending from the back of the peak.

  • Difficulty in accurate peak integration and quantification.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Secondary Silanol (B1196071) Interactions Lower the mobile phase pH (e.g., to 3.0) to suppress the ionization of free silanol groups on the silica (B1680970) support. Consider using a column with advanced end-capping.
Column Overload Reduce the concentration of the sample being injected.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced.
Mismatch between Sample Solvent and Mobile Phase Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, inject a smaller volume.

Frequently Asked Questions (FAQs)

Q1: What are the common process-related impurities of Dapagliflozin that can cause co-elution issues?

A1: Common process-related impurities include starting materials, intermediates, and by-products of the synthesis. Some known impurities are 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene.[3] Dapagliflozin enantiomer and alpha-isomer are other potential impurities that may co-elute if a suitable chiral or highly selective stationary phase is not used.

Q2: How can I improve the separation of Dapagliflozin from its enantiomer?

A2: The separation of enantiomers requires a chiral stationary phase. A Chiralcel OJ-3R column has been successfully used for the separation of Dapagliflozin and its enantiomer.

Q3: My baseline is noisy, which is affecting the detection of low-level impurities. What should I do?

A3: A noisy baseline can be caused by several factors. Ensure that the mobile phase is properly degassed. Use high-purity solvents and freshly prepared mobile phase. Check for any leaks in the system, particularly between the pump and the detector. Regular maintenance of the detector lamp is also recommended.

Q4: I am observing inconsistent retention times for Dapagliflozin and its impurities. What could be the cause?

A4: Inconsistent retention times are often due to a lack of system equilibration, fluctuations in mobile phase composition, or temperature variations. Ensure the column is thoroughly equilibrated with the mobile phase before injection, especially when using a gradient method. Use a column oven to maintain a consistent temperature. Prepare fresh mobile phase and ensure it is well-mixed.

Q5: What is a suitable starting point for developing a separation method for Dapagliflozin and its related compounds?

A5: A good starting point would be a reversed-phase HPLC method using a C18 or Phenyl column. A gradient elution with a mobile phase consisting of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate (B84403) buffer at pH 3.5) and acetonitrile is a common approach.[2][3]

Method Development Workflow:

G start Define Separation Goal (e.g., resolve all known impurities) column_select Select Initial Column (e.g., C18, Phenyl) start->column_select mp_select Select Mobile Phase (Acidic buffer + Acetonitrile/Methanol) column_select->mp_select initial_run Perform Initial Isocratic/Gradient Run mp_select->initial_run evaluate Evaluate Chromatogram (Resolution, Peak Shape) initial_run->evaluate optimize Optimize Method (pH, Gradient, Temperature) evaluate->optimize If separation is inadequate validate Validate Method (ICH Guidelines) evaluate->validate If separation is adequate optimize->evaluate

Caption: General workflow for HPLC method development.

Experimental Protocols

Example 1: UPLC Method for Dapagliflozin and Three Synthesis Impurities

This method was developed for the simultaneous determination of Dapagliflozin and three of its synthesis impurities.[4]

ParameterCondition
Instrument Waters® Acquity UPLC H-Class
Column Zorbax phenyl (50 x 3.0 mm, 1.8 µm)
Mobile Phase Acetonitrile: Water (70:30, v/v)
Elution Mode Isocratic
Flow Rate 0.1 mL/min
Column Temperature 25 °C
Injection Volume 2 µL
Detector Photodiode Array (PDA) at 230 nm
Example 2: RP-HPLC Method for Dapagliflozin and its Enantiomer

This method was developed for the quantification of Dapagliflozin enantiomer and other related impurities.

ParameterCondition
Instrument Waters HPLC with Empower 3 software
Column Chiralcel OJ-3R
Mobile Phase A Acetonitrile: Water (95:5 v/v)
Mobile Phase B Acetonitrile: Water (5:95 v/v)
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detector UV at 227 nm
Example 3: Gradient RP-HPLC Method for Dapagliflozin and Process-Related Impurities

This stability-indicating method was developed for the separation of Dapagliflozin and its process-related impurities.[3]

ParameterCondition
Column Xbridge Phenyl C18 (250 × 4.6 mm, 5 µm)
Mobile Phase A 0.05% aqueous trifluoroacetic acid
Mobile Phase B Acetonitrile
Elution Mode Gradient
Example 4: HPLC Method for Dapagliflozin and Six Impurities

This method was developed for the separation and determination of Dapagliflozin and six of its impurities in tablet dosage form.

ParameterCondition
Column Hypersil BDS C18 (250 mm × 4.6 mm, 5 µ)
Mobile Phase A Buffer pH 6.5
Mobile Phase B Acetonitrile:Water (90:10)
Elution Mode Gradient
Flow Rate 1 mL/min
Detector UV at 245 nm

References

Technical Support Center: Enhancing the Detection Sensitivity of Dapagliflozin Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of Dapagliflozin impurity A in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting Dapagliflozin and its impurities?

A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2] These methods are widely used for the separation, identification, and quantification of Dapagliflozin and its related substances.[1]

Q2: How can I improve the sensitivity of my method for detecting this compound?

A2: To enhance sensitivity, consider the following:

  • Method Optimization: Fine-tune chromatographic conditions such as the mobile phase composition, pH, and column chemistry.[3]

  • Advanced Instrumentation: Utilize UPLC for better resolution and sensitivity compared to conventional HPLC.[4][5] LC-MS/MS offers the highest sensitivity and selectivity for detecting trace-level impurities.[6][7]

  • Sample Preparation: Employ solid-phase extraction (SPE) to concentrate the impurity and remove interfering matrix components.[7]

  • Detector Selection: Use a photodiode array (PDA) detector or a mass spectrometer, which offer higher sensitivity than a standard UV detector.[4][8][9]

Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound?

A3: The LOD and LOQ values can vary depending on the analytical method and instrumentation used. For UPLC methods, LOD and LOQ for impurities can be as low as 0.011 µg/mL and 0.034 µg/mL, respectively.[10] RP-HPLC methods have reported LOD and LOQ for Dapagliflozin and its impurities in the range of a few µg/mL.[11]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for Impurity A

Possible Causes and Solutions:

  • Secondary Interactions with Column Silanols:

    • Solution: Reduce the mobile phase pH to suppress silanol (B1196071) interactions. Consider using an end-capped column or a different stationary phase.[3]

  • Inappropriate Mobile Phase pH:

    • Solution: Optimize the mobile phase pH. For Dapagliflozin and its impurities, a slightly acidic pH (e.g., around 3.0) has been shown to improve peak shape.[3][12]

  • Column Overload:

    • Solution: Reduce the sample concentration or injection volume.[3]

  • Mismatch between Sample Solvent and Mobile Phase:

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.[3]

Issue 2: Low Signal Intensity or Inability to Detect Impurity A

Possible Causes and Solutions:

  • Insufficient Method Sensitivity:

    • Solution: Switch from HPLC to UPLC or LC-MS/MS for significantly lower detection limits.[4][6][7]

  • Suboptimal Detection Wavelength:

    • Solution: Optimize the detection wavelength. While Dapagliflozin has a maximum absorbance around 224 nm, impurity A may have a different optimal wavelength.[3][8][13] Use a PDA detector to screen for the optimal wavelength.

  • Sample Degradation:

    • Solution: Ensure proper sample handling and storage. If the impurity is unstable, keep the autosampler tray cool.[3]

  • Inadequate Extraction and Concentration:

    • Solution: Implement a sample enrichment step like solid-phase extraction (SPE) to increase the concentration of impurity A before analysis.[7]

Data Presentation

Table 1: Comparison of Analytical Methods for Dapagliflozin Impurity Detection

MethodColumnMobile PhaseDetectionLOD (Impurity)LOQ (Impurity)Reference
UPLC Zorbax phenyl (50 x 3.0 mm, 1.8 µm)Acetonitrile (B52724): Water (70:30, v/v)PDA (230 nm)Not SpecifiedNot Specified[4][5]
RP-HPLC Kromasil 100-5-C8 (100 mm × 4.6 mm)Acetonitrile: Water (52:48, v/v)UV (224 nm)Not SpecifiedNot Specified[13][14]
RP-HPLC BDS Hypersil C18 (250mm, 4.6mm, 5µm)Gradient of Buffer (pH 6.5) and Acetonitrile:Water (90:10)PDA (240 nm)Not SpecifiedNot Specified[12]
RP-HPLC Develosil ODS HG-5 RP C18 (15cmx4.6mm, 5µm)Methanol: Phosphate buffer (pH 3.6) (45:55 v/v)UV (255 nm)5.004 µg/mL15.164 µg/mL
LC-MS/MS Waters XSELECT HSS T3 (2.1 × 100 mm, 3.5 μm)Water and AcetonitrileMS/MSNot Specified5-50 ng/mL (Dapagliflozin)[7]

Experimental Protocols

High-Sensitivity UPLC-PDA Method for Dapagliflozin and Impurity A

This protocol is based on a stability-indicating UPLC method for the simultaneous determination of Dapagliflozin and its impurities.[4][5]

1. Instrumentation:

  • Waters Acquity UPLC H-Class system or equivalent, equipped with a photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: Zorbax phenyl column (50 x 3.0 mm, 1.8 µm).[4][5]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (70:30, v/v).[4][5]

  • Flow Rate: 0.1 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 2 µL.

  • Detection Wavelength: 230 nm.[4][5]

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Dapagliflozin and its impurity A in the mobile phase. Serially dilute to prepare calibration standards. A typical concentration range for impurities is 1-10 µg/mL.[4]

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration. Filter the solution through a 0.22 µm membrane filter before injection.

4. Method Validation:

  • Validate the method according to ICH guidelines for linearity, specificity, precision, accuracy, and robustness.[4]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions (Dapagliflozin & Impurity A) uplc_system UPLC System (Acquity H-Class) prep_std->uplc_system prep_sample Prepare Sample Solution filter Filter through 0.22 µm filter prep_sample->filter filter->uplc_system column Zorbax Phenyl Column uplc_system->column pda_detector PDA Detector (230 nm) column->pda_detector mobile_phase Mobile Phase (ACN:H2O, 70:30) mobile_phase->uplc_system chromatogram Obtain Chromatogram pda_detector->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification

Caption: UPLC Experimental Workflow for Impurity A Detection.

troubleshooting_workflow start Low Signal for Impurity A check_wavelength Is detection wavelength optimal for Impurity A? start->check_wavelength optimize_wavelength Use PDA to find optimal wavelength check_wavelength->optimize_wavelength No check_sensitivity Is the analytical method sensitive enough? check_wavelength->check_sensitivity Yes end Problem Resolved optimize_wavelength->end upgrade_method Switch to UPLC or LC-MS/MS check_sensitivity->upgrade_method No check_concentration Is the impurity concentration too low in the sample? check_sensitivity->check_concentration Yes upgrade_method->end concentrate_sample Use Solid-Phase Extraction (SPE) or other concentration techniques check_concentration->concentrate_sample Yes check_concentration->end No concentrate_sample->end

Caption: Troubleshooting Low Signal Intensity for Impurity A.

References

Column selection guide for Dapagliflozin impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on column selection and troubleshooting for the analysis of Dapagliflozin (B1669812) and its impurities by HPLC and UPLC.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in Dapagliflozin?

A1: Impurities in Dapagliflozin can be categorized as:

  • Process-Related Impurities: These arise during the synthesis of the drug substance and can include unreacted starting materials, intermediates, and by-products from side reactions.[1][2] Examples include 5-bromo-2-chloro-4'-ethoxy diphenylmethane.[1]

  • Degradation Products: These form when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light.[2][3]

  • Formulation-Related Impurities: These can result from interactions between Dapagliflozin and excipients used in the pharmaceutical formulation.[2]

Q2: Which type of HPLC column is most suitable for Dapagliflozin impurity analysis?

A2: Reversed-phase columns are overwhelmingly the choice for Dapagliflozin impurity analysis. C18 columns are the most frequently cited and are effective for separating Dapagliflozin from its various impurities.[3][4][5][6][7] Other stationary phases like C8 and Phenyl have also been successfully used.[8][9][10][11][12][13] The choice of stationary phase will depend on the specific impurities that need to be resolved.

Q3: What are the typical mobile phase compositions used in these analyses?

A3: The mobile phases are generally a mixture of an aqueous component (often a buffer) and an organic modifier.

  • Aqueous Phase: Buffers such as phosphate[5] or acetate (B1210297) are common. The pH is often acidic, around 3.0, to improve peak shape.[1][3]

  • Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic solvents used.[3][4][8][9][10][11][12][13] The separation can be achieved using either isocratic or gradient elution.[4][8][9][10][13]

Troubleshooting Guide

Below are common issues encountered during the HPLC analysis of Dapagliflozin and its impurities, along with potential causes and troubleshooting steps.

IssuePotential CauseTroubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Secondary interactions with column silanols.Reduce the mobile phase pH to suppress silanol (B1196071) interactions. Consider using an end-capped column or a different stationary phase.[1]
Column overload.Reduce the sample concentration or injection volume.[1]
Inappropriate mobile phase pH.Optimize the mobile phase pH. A slightly acidic pH (e.g., around 3.0) has been shown to improve peak shape for Dapagliflozin.[1]
Column contamination or degradation.Wash the column with a strong solvent. If the problem persists, replace the column.[1]
Mismatch between sample solvent and mobile phase.Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.[1]
Baseline Drift or Noise Inadequate system equilibration.Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analysis, especially for gradient methods.[1]
Fluctuations in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing. Degas the mobile phase to prevent air bubbles.[1]
Leaks in the HPLC system.Check all fittings and connections for leaks.[1]
Column temperature variations.Use a column oven to maintain a consistent temperature.[1]
Contamination in the mobile phase or system.Use high-purity solvents and reagents.[1]

Experimental Protocols

Representative HPLC Method for Dapagliflozin and Impurity Analysis

This protocol is a generalized representation based on several cited methods.[3][4][5][6][7]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Phosphate buffer (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to elute impurities with different polarities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 224 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of the mobile phase.

Forced Degradation Study Workflow

Forced degradation studies are crucial to establish the stability-indicating properties of an analytical method.[3]

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., HCl) Analysis HPLC/UPLC Analysis Acid->Analysis Base Alkaline Hydrolysis (e.g., NaOH) Base->Analysis Oxidation Oxidative Stress (e.g., H2O2) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photolytic Photolytic Stress Photolytic->Analysis Dapagliflozin Dapagliflozin Drug Substance/Product Dapagliflozin->Acid Dapagliflozin->Base Dapagliflozin->Oxidation Dapagliflozin->Thermal Dapagliflozin->Photolytic Results Evaluate Peak Purity and Mass Balance Analysis->Results

Caption: Workflow for a forced degradation study of Dapagliflozin.

Column Selection and Method Parameters

The following tables summarize column and method parameters from various published methods for Dapagliflozin impurity analysis.

Table 1: HPLC Column and Mobile Phase Parameters

Stationary PhaseColumn DimensionsMobile PhaseElution ModeReference
Cosmosil C18-Methanol:Water (85:15, pH 3)Isocratic[3]
Intersil ODS C18250 mm x 4.6 mm, 5 µmAmmonium Dihydrogen Phosphate Buffer (pH 6.8):Methanol (65:35)Isocratic
Hypersil BDS C18250 mm x 4.6 mm, 5 µmBuffer (pH 6.5):Acetonitrile:Water (90:10)Gradient[4]
Kromstar Vertex C18250 x 4.6 mm, 5µmMethanol:Potassium Dihydrogen Phosphate Buffer (pH 4.0) (25:75)Isocratic[5]
Princeton C18-Acetonitrile:0.1% Triethylamine (pH 5.0) (50:50)Isocratic[6]
Phenomenex Gemini-NX C18250 mm x 4.6 mm, 5 µmSodium Octane Sulphonate Buffer (pH 3.0):Methanol (30:70)Isocratic
Sunsil C18150 x 4.5mm, 5µMethanol:Water (85:15)Isocratic[7]
Kromasil 100-5-C8100 mm × 4.6 mmAcetonitrile:Water (52:48)Isocratic[11][12]
Zorbax phenyl50 x 3.0 mm, 1.8 μmAcetonitrile:Water (70:30)Isocratic[8][9][10]
Xbridge Phenyl C18250 × 4.6 mm, 5 μm0.05% Aqueous Trifluoroacetic Acid and AcetonitrileGradient[13]

Table 2: HPLC Method Parameters

Flow RateDetection WavelengthReference
0.9 ml/min224 nm[3]
1.5 ml/min-
1.0 mL/min245 nm[4]
--[5]
1.0 mL/min224 nm[6]
1.0 mL/min203 nm
1.0ml/min225nm[7]
1.0 mL/min224 nm[11][12]
0.1 mL. min -1230 nm[10]
--[13]

Logical Relationship for Method Development

The process of developing a robust HPLC method for impurity analysis follows a logical progression.

Method Development Logic Start Define Analytical Target Profile (e.g., Impurity Profile) Column_Selection Column Selection (C18, C8, Phenyl) Start->Column_Selection Mobile_Phase Mobile Phase Optimization (pH, Organic Modifier, Buffer) Column_Selection->Mobile_Phase Method_Params Optimize Method Parameters (Flow Rate, Temperature, Gradient) Mobile_Phase->Method_Params Validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) Method_Params->Validation Routine_Use Routine Analysis and Stability Studies Validation->Routine_Use

Caption: Logical workflow for HPLC method development in Dapagliflozin analysis.

References

Technical Support Center: Minimizing On-column Degradation of Dapagliflozin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the on-column degradation of Dapagliflozin and its impurities during HPLC analysis.

Troubleshooting Guide: On-Column Degradation

On-column degradation can be a significant challenge, leading to the appearance of unexpected peaks, inaccurate quantification of impurities, and questionable method robustness. This guide provides a systematic approach to identifying and mitigating on-column degradation of Dapagliflozin and its impurities.

Initial Assessment: Is it On-Column Degradation?

Before optimizing your method, it's crucial to confirm that the observed impurity is a result of on-column degradation and not present in the sample initially.

Symptom Potential Cause Verification Step
Appearance of new, often broad or tailing peaks not present in initial sample analysis.On-column degradation.1. Inject a well-characterized standard of Dapagliflozin and its known impurities. 2. Vary injection volume and concentration; on-column degradation may be concentration-dependent. 3. Alter the residence time on the column by changing the flow rate; a longer residence time may increase degradation.[1][2]
Peak area of the degradant increases with longer analysis time or higher column temperature.Thermally induced on-column degradation.1. Perform analyses at different column temperatures (e.g., 25°C, 30°C, 40°C) and observe the trend in the impurity peak area.[3] 2. Compare the chromatograms of samples left at room temperature in the autosampler over time to those of freshly prepared samples.
Inconsistent impurity profile between different HPLC systems or columns.System or column-specific degradation.1. Run the same sample and method on a different HPLC system and/or with a new column from a different batch or manufacturer. 2. Consider metal-catalyzed degradation from stainless steel components.[4]

Troubleshooting Strategies to Minimize On-Column Degradation

If on-column degradation is suspected, the following strategies, categorized by contributing factors, can be employed:

Factor 1: Mobile Phase Composition and pH

The pH of the mobile phase is a critical factor influencing the stability of Dapagliflozin and its impurities. Forced degradation studies have shown that Dapagliflozin is susceptible to degradation under acidic and basic conditions.[5][6][7]

Issue Recommended Action
Mobile phase pH is too low (e.g., < 3) or too high (e.g., > 8). 1. Adjust the mobile phase pH to a neutral or near-neutral range where Dapagliflozin is more stable. A pH between 3 and 7 is generally recommended for silica-based columns.[8] 2. If acidic or basic conditions are necessary for separation, minimize the analysis time.
Inappropriate buffer selection. 1. Use buffers with adequate buffering capacity at the desired pH. 2. Be aware that some buffers, like phosphate (B84403), can be aggressive towards the silica (B1680970) stationary phase at higher pH and temperatures.[7]
Presence of metal ions in the mobile phase. 1. Use high-purity solvents and reagents. 2. Consider adding a chelating agent like EDTA to the mobile phase to sequester metal ions that can catalyze degradation.[4]
Factor 2: Stationary Phase Interactions

The column's stationary phase can play a role in analyte degradation.

Issue Recommended Action
Active silanol (B1196071) groups on the silica surface. 1. Use a well-endcapped column to minimize interactions with residual silanol groups. 2. Consider using a column with a different stationary phase chemistry, such as a phenyl or an embedded polar group column.[1]
Column contamination. 1. Implement a robust column washing procedure between analyses. 2. If the column is suspected to be contaminated with strongly retained compounds, a more rigorous cleaning procedure may be necessary.
Factor 3: Temperature

Elevated temperatures can accelerate degradation reactions.[3][9]

Issue Recommended Action
High column temperature. 1. Reduce the column temperature. Many separations can be achieved at or slightly above ambient temperature (e.g., 25-30°C). 2. If high temperatures are required for efficiency, ensure the mobile phase is pre-heated to the column temperature to avoid thermal mismatch and potential degradation at the column inlet.[3]
Factor 4: Method Parameters
Issue Recommended Action
Long analysis time. 1. Optimize the gradient profile or switch to a faster gradient to reduce the overall run time. 2. Consider using a shorter column or a column with smaller particles (UHPLC) to decrease the residence time of the analytes on the column.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation pathways for Dapagliflozin?

A1: Forced degradation studies have shown that Dapagliflozin is primarily susceptible to hydrolytic degradation under both acidic and basic conditions.[5][7] It is relatively stable under neutral, oxidative, photolytic, and thermal stress.[10] The degradation products often involve modifications to the glucitol moiety or other parts of the molecule.

Q2: I am observing an unexpected peak in my Dapagliflozin impurity profile that is not present in my reference standard. Could this be due to on-column degradation?

A2: It is possible. To investigate this, you can try the following:

  • Vary the flow rate: A lower flow rate increases the time the analyte spends on the column. If the peak area of the unknown impurity increases relative to the main peak at a lower flow rate, it suggests on-column degradation.

  • Change the column temperature: Analyze your sample at a lower temperature (e.g., 25°C). If the unknown peak decreases or disappears, it is likely a thermally induced degradation product.[9]

  • Inject the sample in a mobile phase where it is known to be stable: If possible, prepare and inject the sample in a neutral pH diluent to see if the peak is still present.[1]

Q3: Can the type of HPLC column I use contribute to the degradation of Dapagliflozin impurities?

A3: Yes, the column can be a factor. Residual silanol groups on the surface of silica-based columns can be acidic and may interact with or catalyze the degradation of sensitive analytes. Using a high-quality, well-endcapped C18 column is a good starting point. If you still suspect column-related degradation, you might consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which may offer different surface activity.

Q4: How can I minimize the on-column degradation of Dapagliflozin impurities related to mobile phase pH?

A4: Given that Dapagliflozin is susceptible to acid and base hydrolysis, it is best to work within a pH range where the molecule is stable. A mobile phase pH between 4 and 7 is generally a safe range. If your separation requires a more acidic or basic mobile phase for optimal resolution, try to minimize the analysis time by using a faster flow rate, a shorter column, or a steeper gradient.

Q5: My method requires a high temperature for better peak shape and resolution. How can I prevent thermal degradation on the column?

A5: If a high temperature is necessary, consider the following:

  • Use the lowest effective temperature: Determine the minimum temperature that provides the required chromatographic performance.

  • Ensure mobile phase pre-heating: Use an HPLC system with an active pre-heater to ensure the mobile phase entering the column is at the set temperature. This minimizes thermal stress on the analyte at the column inlet.[3]

  • Minimize run time: A faster analysis will reduce the exposure of the analytes to the high temperature.

Quantitative Data Summary

The following tables summarize data from various studies on the degradation of Dapagliflozin under different stress conditions. This information can be used to infer conditions that might lead to on-column degradation.

Table 1: Summary of Dapagliflozin Degradation in Forced Degradation Studies

Stress ConditionReagents and ConditionsObserved Degradation (%)Reference
Acid Hydrolysis0.1N HCl at 80°C for 24h10.81[7]
Base Hydrolysis0.1N NaOH at 80°C for 24h9.45[7]
Oxidative30% H₂O₂ at RT for 24h1.67[5]
Thermal60°C for 48h5-20
PhotolyticUV light at 254nm~5

Note: The extent of degradation can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Investigation of On-Column Degradation by Varying Column Temperature

This protocol outlines a systematic approach to determine if elevated temperature is contributing to on-column degradation.

  • Initial Analysis:

    • Prepare a solution of Dapagliflozin and its impurities at a known concentration.

    • Analyze the solution using your current HPLC method at the initial, higher temperature (e.g., 40°C).

    • Record the peak areas of the main component and all impurities, paying close attention to any unexpected peaks.

  • Reduced Temperature Analysis:

    • Lower the column temperature to ambient (e.g., 25°C).

    • Allow the system to equilibrate for at least 30 minutes.

    • Inject the same sample solution and run the analysis.

    • Record the peak areas.

  • Data Comparison:

    • Compare the chromatograms from the high-temperature and ambient-temperature runs.

    • A significant decrease or disappearance of an impurity peak at the lower temperature is a strong indicator of thermally induced on-column degradation.

Protocol 2: Assessing the Impact of Mobile Phase pH on Analyte Stability

This protocol helps to evaluate the effect of mobile phase pH on the stability of Dapagliflozin and its impurities during analysis.

  • Prepare Mobile Phases:

    • Prepare your organic mobile phase (e.g., acetonitrile (B52724) or methanol).

    • Prepare aqueous mobile phases with different pH values using appropriate buffers (e.g., pH 3.0 with phosphate buffer, pH 7.0 with phosphate buffer). Ensure the chosen buffers are compatible with your HPLC system and detector.

  • Analysis at Different pH Values:

    • Equilibrate the HPLC system with the first mobile phase (e.g., pH 3.0).

    • Inject your sample and record the chromatogram.

    • Thoroughly flush the system and equilibrate with the second mobile phase (e.g., pH 7.0).

    • Inject the same sample and record the chromatogram.

  • Evaluation:

    • Compare the impurity profiles obtained at the different pH values.

    • The appearance of new or larger impurity peaks at a particular pH suggests that the analyte is degrading under those conditions.

Visualizations

OnColumnDegradationTroubleshooting start Unexpected Peak Observed in Chromatogram is_it_on_column Is it On-Column Degradation? start->is_it_on_column verify_residence_time Vary Residence Time (Flow Rate) is_it_on_column->verify_residence_time Yes verify_temperature Vary Column Temperature is_it_on_column->verify_temperature Yes verify_system Run on Different System/Column is_it_on_column->verify_system Yes end Degradation Minimized is_it_on_column->end No (Sample Issue) troubleshoot Initiate Troubleshooting verify_residence_time->troubleshoot verify_temperature->troubleshoot verify_system->troubleshoot mobile_phase Optimize Mobile Phase (pH, Buffer, Additives) troubleshoot->mobile_phase stationary_phase Change Stationary Phase (Endcapping, Chemistry) troubleshoot->stationary_phase temperature Reduce Column Temperature troubleshoot->temperature method_params Optimize Method Parameters (Run Time, Gradient) troubleshoot->method_params mobile_phase->end stationary_phase->end temperature->end method_params->end

Caption: Troubleshooting workflow for on-column degradation.

FactorsAffectingOnColumnDegradation cluster_factors Contributing Factors main On-Column Degradation mobile_phase Mobile Phase - pH (Acidic/Basic) - Buffer Type - Metal Ions main->mobile_phase stationary_phase Stationary Phase - Active Silanols - Column Contamination - Phase Chemistry main->stationary_phase temperature Temperature - High Column Temp - Thermal Mismatch main->temperature

Caption: Key factors contributing to on-column degradation.

References

Best practices for Dapagliflozin impurity A sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for Dapagliflozin impurity A sample preparation. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as Bromo Dapagliflozin or Dapagliflozin related compound A, is a process-related impurity that can arise during the synthesis of Dapagliflozin. It is crucial to monitor and control the levels of this impurity to ensure the safety and efficacy of the final drug product.

Q2: What is the recommended diluent for preparing this compound samples for HPLC analysis?

A2: A mixture of acetonitrile (B52724) and water is commonly used as a diluent. Ratios of 50:50 (v/v) and 70:30 (v/v) have been reported to be effective.[1] The choice of diluent ratio may depend on the specific analytical method and the desired chromatographic separation.

Q3: How should standard solutions of this compound be prepared?

A3: To prepare a standard stock solution, accurately weigh a known amount of this compound reference standard and dissolve it in the chosen diluent to achieve a specific concentration, for example, 0.0075 mg/mL. Working standard solutions can then be prepared by diluting the stock solution to the desired concentration range for calibration.

Q4: What are the key considerations for sample solution preparation from a drug substance or product?

A4: When preparing a sample solution, accurately weigh a quantity of the Dapagliflozin drug substance or a powdered equivalent of the drug product and dissolve it in the diluent. Sonication can be used to ensure complete dissolution.[1] The final concentration should be adjusted to fall within the linear range of the analytical method. For instance, a final concentration of 10 µg/mL of the sample has been used.[2] It is also recommended to filter the final solution through a 0.45 μm filter before injection to prevent particulates from damaging the HPLC system.[1]

Q5: What are the typical stability conditions for this compound in solution?

A5: Solution stability studies are essential to ensure that the impurity does not degrade during the analysis. It is recommended to perform stability tests by injecting the standard and sample solutions at regular time intervals and monitoring for any significant changes in peak area or the appearance of new peaks. If samples are not analyzed immediately, they should be stored at a controlled low temperature, and the stability under these conditions should be verified.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Optimize the mobile phase pH. A slightly acidic pH (around 3.0-3.2) can improve peak shape for Dapagliflozin and its impurities.[3][4]
Column overload.Reduce the sample concentration or injection volume.[3]
Mismatch between sample solvent and mobile phase.Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.[3]
Inconsistent Retention Times Inadequate system equilibration.Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analysis, especially for gradient methods.[3]
Fluctuations in mobile phase composition or temperature.Prepare fresh mobile phase, ensure proper mixing, and degas to remove air bubbles. Use a column oven to maintain a consistent temperature.[3]
Extraneous Peaks Contamination in the mobile phase or system.Use high-purity solvents and reagents. Flush the system thoroughly.
Carryover from previous injections.Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.[3]
Sample degradation.Prepare samples fresh and analyze them promptly. If necessary, keep the autosampler tray cool to minimize degradation.[3][5]

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions for HPLC Analysis

This protocol is a general guideline and may require optimization for specific instrumentation and analytical methods.

Materials:

  • This compound Reference Standard

  • Dapagliflozin Drug Substance/Product

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • Sonicator

  • 0.45 µm syringe filters

Procedure:

  • Diluent Preparation: Prepare a mixture of acetonitrile and water in a 50:50 (v/v) ratio. Degas the diluent by sonication for 10-15 minutes.

  • Standard Stock Solution Preparation (e.g., 7.5 µg/mL):

    • Accurately weigh approximately 0.75 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of the diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix well.

  • Working Standard Solution Preparation: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the desired calibration range (e.g., 0.26–2.00 µg/ml).[2]

  • Sample Solution Preparation (from Drug Substance):

    • Accurately weigh approximately 25 mg of the Dapagliflozin drug substance.

    • Transfer it to a 25 mL volumetric flask.

    • Add about 15 mL of the diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool and dilute to the mark with the diluent. This yields a 1000 ppm solution.

    • Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to the mark with the diluent to get a final concentration of 100 ppm.[1]

  • Filtration: Before injecting into the HPLC system, filter the prepared standard and sample solutions through a 0.45 µm syringe filter.[1]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis start Start diluent Prepare Diluent (Acetonitrile:Water) start->diluent std_stock Prepare Standard Stock Solution diluent->std_stock sample_prep Prepare Sample Solution diluent->sample_prep work_std Prepare Working Standard Solutions std_stock->work_std filtration Filter Solutions (0.45 µm) work_std->filtration dissolve Weigh & Dissolve (with Sonication) sample_prep->dissolve dilute Dilute to Final Concentration dissolve->dilute dilute->filtration hplc HPLC Injection & Analysis filtration->hplc end End hplc->end

Caption: Workflow for this compound Sample Preparation and Analysis.

References

Investigating unexpected peaks in Dapagliflozin chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dapagliflozin chromatographic analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address unexpected peaks during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of unexpected peaks in an HPLC chromatogram?

A1: Unexpected peaks, often called extraneous or artifact peaks, can originate from several sources. These are broadly categorized as:

  • System Contamination: Residues from previous samples (carryover), leaching from tubing, or buildup in the injector, pump seals, or detector cell.[1][2]

  • Mobile Phase Contamination: Impurities present in the solvents (even HPLC-grade), buffers, or water used to prepare the mobile phase.[1][3] Ghost peaks are often traced back to mobile phase issues.[4]

  • Sample-Related Issues: The presence of impurities or degradation products in the Dapagliflozin sample itself, or contaminants introduced during sample preparation from glassware, vials, or caps.[1][2]

  • Column Issues: Degradation of the column's stationary phase (column bleed) or contamination from previous analyses can introduce extraneous peaks.[1][3]

Q2: What are the known impurities and degradation products of Dapagliflozin?

A2: Dapagliflozin impurities can be process-related (from synthesis) or degradation products formed under stress conditions.[5][6] Forced degradation studies have shown that Dapagliflozin is particularly susceptible to degradation under acidic, alkaline, and humidity/thermal stress conditions.[7][8] As many as fifteen impurities have been detected in some analyses of Dapagliflozin APIs.[9][10] These can include starting materials, byproducts, and isomers like the alpha isomer of Dapagliflozin.[5][9]

Q3: How can I begin to identify the source of an unexpected peak?

A3: A systematic approach is crucial. Start by running a series of blank injections.

  • Inject the mobile phase (blank): If the peak is present, it likely originates from the mobile phase or the HPLC system itself (a "ghost peak").[1]

  • Inject a placebo (all excipients without Dapagliflozin): If the peak appears here, it is related to one of the formulation components.[1]

  • If the peak only appears with the analyte: It is likely an impurity or a degradation product of Dapagliflozin.

Q4: My Dapagliflozin peak shape is poor (tailing, fronting, or split). What could be the cause?

A4: Poor peak shape can be caused by several factors:

  • Peak Tailing: Often caused by secondary interactions between the analyte and the column's stationary phase, or column overload.[3][5]

  • Peak Fronting: This is less common but can be a sign of column overload.[5]

  • Split Peaks: This may indicate a partially clogged frit, a void in the column, or an injection issue where the sample solvent is not compatible with the mobile phase.[3] Adjusting the mobile phase pH can often improve peak symmetry.

Troubleshooting Guides

This section provides step-by-step guidance for specific issues you may encounter.

Issue 1: An unexpected peak appears in my blank runs (Ghost Peak).

  • Potential Cause: Contamination of the mobile phase, HPLC system, or carryover from a previous injection.[3][4]

  • Troubleshooting Steps:

    • Identify the Source:

      • Mobile Phase: Prepare a fresh batch of mobile phase using high-purity solvents and reagents.[3] Avoid "topping off" solvent reservoirs; instead, replace them with clean bottles.[4]

      • System Contamination: Flush the entire HPLC system, including the injector and detector, with a strong solvent like isopropanol.[4]

      • Carryover: If the ghost peak has the same retention time as an analyte from a previous run, it is likely carryover.[4] Perform several blank injections with a strong wash solvent in the needle wash to clean the autosampler.[3]

    • Prevention:

      • Always use freshly prepared mobile phase from high-purity (HPLC or MS-grade) solvents.[4]

      • Regularly maintain and clean your HPLC system components.[1]

      • Implement a robust needle wash method in your sequence, especially after injecting concentrated samples.[3]

Issue 2: Retention times are shifting or inconsistent.

  • Potential Cause: Inadequate system equilibration, fluctuations in mobile phase composition or temperature, or leaks in the system.[5]

  • Troubleshooting Steps:

    • Ensure System Equilibration: Allow the HPLC system to equilibrate with the mobile phase for a sufficient amount of time before starting your analysis. This is especially critical for gradient methods.[5]

    • Check Mobile Phase: Prepare the mobile phase fresh and ensure it is thoroughly mixed and degassed to prevent air bubbles, which can affect the pump's performance.[5]

    • Verify System Integrity:

      • Use a column oven to maintain a stable temperature, as temperature fluctuations can cause retention time shifts.[4][5]

      • Inspect the system for any leaks, paying close attention to fittings and connections.[5]

    • Monitor Pressure: An unstable pressure reading can indicate a problem with the pump, a leak, or air in the system.

Issue 3: New peaks appear in my sample chromatogram over time.

  • Potential Cause: The sample is degrading after preparation. Dapagliflozin has shown instability under certain conditions.[7][11]

  • Troubleshooting Steps:

    • Evaluate Sample Stability: Prepare a fresh sample and inject it immediately. Re-inject the same sample after several hours and compare the chromatograms to see if the unexpected peaks have increased in size or number.

    • Optimize Sample Preparation: If degradation is confirmed, minimize the time between sample preparation and injection. Consider using an autosampler cooler to maintain sample integrity.

    • Forced Degradation Study: To understand the potential degradation products, you can perform a forced degradation study. This involves intentionally exposing Dapagliflozin to stress conditions like acid, base, oxidation, heat, and light.[6][12] This can help in identifying if the unexpected peaks correspond to known degradants.

Data Presentation: Dapagliflozin HPLC Methods & Impurities

The following tables summarize typical analytical conditions and known related substances for Dapagliflozin.

Table 1: Example RP-HPLC Method Parameters for Dapagliflozin Analysis

ParameterTypical ConditionsReference(s)
Column C8 or C18 (e.g., 100mm x 4.6mm, 5µm)[13]
Mobile Phase Acetonitrile and Water/Buffer mixture[9][14]
(e.g., Acetonitrile:Water 52:48 v/v)[13]
(e.g., Methanol:Phosphate buffer pH 3.6 45:55 v/v)[15]
Flow Rate 1.0 mL/min[13][14]
Detection Wavelength 223-224 nm or 255 nm[13][14][15]
Column Temperature 35 °C[8][9]

Table 2: Known Related Substances and Degradation Products of Dapagliflozin

Substance CategoryExamplesStress Condition Leading to FormationReference(s)
Process Impurities Alpha isomer of Dapagliflozin, Starting materialsSynthesis Process[9]
Impurity A, B, C, D, E, FSynthesis Process[16]
Degradation Products Hydrolytic DegradantsAcidic and Alkaline conditions[8][13]
Oxidative DegradantsHydrogen Peroxide[12][13]
Thermal/Humidity DegradantsElevated temperature and humidity[7][11]

Experimental Protocols

Protocol 1: System Suitability Test

  • Purpose: To verify that the chromatographic system is performing adequately for the intended analysis.

  • Procedure:

    • Prepare a standard solution of Dapagliflozin at a known concentration (e.g., 20 µg/mL).[14]

    • Make five replicate injections of the standard solution.

    • Evaluate the following parameters:

      • Tailing Factor: Should ideally be ≤ 2.

      • Theoretical Plates: Should be > 2000.

      • Relative Standard Deviation (RSD) for Peak Area and Retention Time: Should be ≤ 2.0%.

  • Acceptance Criteria: All parameters must meet the predefined limits before proceeding with sample analysis.

Protocol 2: Forced Degradation Study

  • Purpose: To investigate the degradation pathways of Dapagliflozin and identify potential degradation products.

  • Materials: Dapagliflozin standard, 1N HCl, 1N NaOH, 30% H₂O₂, UV light chamber, oven.

  • Procedure:

    • Acid Hydrolysis: Reflux a Dapagliflozin solution with 1N HCl.[13]

    • Base Hydrolysis: Reflux a Dapagliflozin solution with 1N NaOH.[13]

    • Oxidative Degradation: Treat a Dapagliflozin solution with 30% H₂O₂.[12][13]

    • Thermal Degradation: Expose solid Dapagliflozin to heat (e.g., 60°C) for an extended period.[17]

    • Photolytic Degradation: Expose a Dapagliflozin solution to UV radiation.[13]

  • Analysis: After exposure, neutralize the acidic and basic solutions. Dilute all samples appropriately and analyze them using the validated HPLC method alongside a non-degraded control sample. Compare the chromatograms to identify the peaks corresponding to degradation products.

Visualizations

The following diagrams illustrate key troubleshooting and experimental concepts.

G Troubleshooting Workflow for Unexpected Peaks start Unexpected Peak Observed blank_injection Inject Blank (Mobile Phase) start->blank_injection peak_present_blank Peak Present? blank_injection->peak_present_blank source_system Source: System or Mobile Phase (Ghost Peak) peak_present_blank->source_system Yes placebo_injection Inject Placebo (Excipients) peak_present_blank->placebo_injection No troubleshoot_system Action: Prepare fresh mobile phase. Flush system. source_system->troubleshoot_system peak_present_placebo Peak Present? placebo_injection->peak_present_placebo source_excipient Source: Formulation Excipient peak_present_placebo->source_excipient Yes source_analyte Source: Analyte-Related (Impurity or Degradant) peak_present_placebo->source_analyte No troubleshoot_analyte Action: Check sample stability. Review synthesis route. source_analyte->troubleshoot_analyte

Caption: A logical workflow for troubleshooting the source of unexpected chromatographic peaks.

G Simplified Dapagliflozin Forced Degradation Pathway cluster_stress Stress Conditions cluster_products Degradation Products Dapa Dapagliflozin Acid Acid Hydrolysis (e.g., HCl) Dapa->Acid Base Base Hydrolysis (e.g., NaOH) Dapa->Base Oxidation Oxidation (e.g., H2O2) Dapa->Oxidation Thermal Thermal / Humidity Dapa->Thermal DP1 Hydrolytic Degradant 1 Acid->DP1 DP2 Hydrolytic Degradant 2 Base->DP2 DP3 Oxidative Degradant Oxidation->DP3 DP4 Thermal Degradant Thermal->DP4

Caption: Potential degradation pathways of Dapagliflozin under various stress conditions.

References

Technical Support Center: Control Strategies for Dapagliflozin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the control strategies for impurities in Dapagliflozin drug manufacturing. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with Dapagliflozin and why is their control important?

A1: Dapagliflozin, an SGLT2 inhibitor, can contain several types of impurities that may arise during synthesis, purification, and storage.[] Controlling these impurities is crucial to ensure the safety, efficacy, and quality of the drug product.[2] The common impurities are categorized as:

  • Process-Related Impurities: These are substances that are formed during the manufacturing process. They include unreacted starting materials, intermediates, and by-products from side reactions. An example is Dapagliflozin Related Compound A, which is a bromo-analog of Dapagliflozin.[][4]

  • Degradation Products: These impurities are formed due to the degradation of the Dapagliflozin drug substance over time or under specific environmental conditions such as exposure to light, heat, moisture, or oxygen.

  • Residual Solvents: These are organic volatile chemicals used during the synthesis and purification processes that are not completely removed. Their levels are strictly controlled according to regulatory guidelines like ICH Q3C.

A summary of some known Dapagliflozin impurities is provided in the table below.

Impurity NameCAS NumberMolecular FormulaType
Dapagliflozin Related Compound A1807632-95-6C₂₁H₂₅BrO₆Process-Related
Dapagliflozin Impurity 31807632-95-6C₂₁H₂₅BrO₆Process-Related
Dapagliflozin EnantiomerN/AC₂₁H₂₅ClO₆Process-Related (Isomer)
Dapagliflozin α-anomerN/AC₂₁H₂₅ClO₆Process-Related (Isomer)
Q2: What are the regulatory limits for impurities in Dapagliflozin?

A2: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in drug substances and products. These limits are outlined in the International Council for Harmonisation (ICH) guidelines Q3A/B. For Dapagliflozin Propanediol, the United States Pharmacopeia (USP) monograph specifies the limits for organic impurities.[5]

Impurity TypeAcceptance Criteria (as per USP Monograph for Dapagliflozin Propanediol)
Any Unspecified ImpurityNot more than 0.10%
Total ImpuritiesNot more than 0.30%

Note: Limits for specific, named impurities may be detailed in the full monograph or other regulatory filings and should be consulted for comprehensive control strategies.

Experimental Protocols

Q3: What is a validated HPLC/UPLC method for the analysis of Dapagliflozin and its related substances?

A3: A validated Ultra-Performance Liquid Chromatography (UPLC) method is essential for the accurate quantification of Dapagliflozin and its impurities. Below is a detailed protocol for a stability-indicating UPLC method.

Sample Preparation:

  • Standard Stock Solution (Dapagliflozin): Accurately weigh and dissolve an appropriate amount of Dapagliflozin reference standard in a suitable diluent (e.g., acetonitrile (B52724):water 50:50, v/v) to obtain a concentration of 100 µg/mL.

  • Impurity Stock Solution: Prepare a stock solution of known impurities in the same diluent at a concentration of approximately 10 µg/mL.

  • Sample Solution (Drug Substance): Accurately weigh and dissolve the Dapagliflozin drug substance in the diluent to a final concentration of 100 µg/mL.

  • Sample Solution (Drug Product): Weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to one tablet's strength into a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to the final concentration of 100 µg/mL.

  • Filter all solutions through a 0.22 µm membrane filter before injection.[6]

Chromatographic Conditions:

ParameterUPLC Method
Column Zorbax phenyl (50 x 3.0 mm, 1.8 µm)[6] or Acquity UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)[7]
Mobile Phase Isocratic mixture of acetonitrile and water (70:30, v/v)[6]
Flow Rate 0.5 mL/min[7]
Column Temperature 50 °C[7]
Detector Photodiode Array (PDA) at 230 nm[6]
Injection Volume 5 µL[7]

System Suitability:

Before sample analysis, the chromatographic system must be evaluated to ensure it is suitable for the intended analysis. The following parameters should be assessed:

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0 for the Dapagliflozin peak
Theoretical Plates (N) Not less than 2000 for the Dapagliflozin peak
Resolution (Rs) Not less than 2.0 between Dapagliflozin and the closest eluting impurity peak
%RSD of Peak Area Not more than 2.0% for six replicate injections of the standard solution

Troubleshooting Guides

Q4: How can I troubleshoot common issues during the HPLC/UPLC analysis of Dapagliflozin impurities?

A4: The following table outlines common problems, their potential causes, and recommended solutions for troubleshooting HPLC/UPLC analysis of Dapagliflozin and its impurities.

ProblemPotential Cause(s)Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH affecting ionization of Dapagliflozin or impurities.- Column overload.- Column contamination or degradation.- Mismatch between sample solvent and mobile phase.- Optimize mobile phase pH; a slightly acidic pH may improve peak shape.- Reduce sample concentration or injection volume.- Wash the column with a strong solvent or replace the column if necessary.- Dissolve the sample in the mobile phase whenever possible.
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Leaks in the HPLC system.- Variations in column temperature.- Changes in mobile phase pH.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Check all fittings and connections for leaks.- Use a column oven to maintain a consistent temperature.- Prepare the mobile phase buffer carefully and verify the pH.
Ghost Peaks - Contamination in the mobile phase or system.- Carryover from previous injections.- Use high-purity solvents and reagents.- Flush the system thoroughly.- Implement a robust needle wash protocol.- Inject a blank solvent run to check for carryover.
Co-elution or Poor Resolution - Mobile phase composition not optimal for separating critical impurity pairs.- Inappropriate column chemistry.- Flow rate is too high.- Adjust the organic-to-aqueous ratio in the mobile phase.- Consider a different column with alternative selectivity (e.g., a different stationary phase).- Reduce the flow rate to improve separation efficiency.
High Backpressure - Blockage in the column frit or tubing.- Particulate matter from the sample or mobile phase.- Buffer precipitation in the mobile phase.- Back-flush the column according to the manufacturer's instructions.- Ensure proper filtration of samples and mobile phases.- Check buffer solubility in the mobile phase and flush the system with water if precipitation is suspected.

Visualizations

Experimental Workflow for Impurity Analysis

G Experimental Workflow for Dapagliflozin Impurity Analysis cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solutions (Dapagliflozin & Impurities) prep_sample Prepare Sample Solution (Drug Substance/Product) prep_std->prep_sample filter Filter all solutions (0.22 µm) prep_sample->filter system_suitability Perform System Suitability Test filter->system_suitability inject_samples Inject Blank, Standard, and Samples system_suitability->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate Integrate Peaks and Calculate Results acquire_data->integrate compare Compare Results Against Specifications integrate->compare report Generate Final Report compare->report

Caption: A typical experimental workflow for the analysis of Dapagliflozin impurities.

Decision Tree for Impurity Control Strategy

G Decision Tree for Dapagliflozin Impurity Control start Impurity Detected in Dapagliflozin is_above_threshold Is impurity level > Identification Threshold? start->is_above_threshold identify_impurity Identify Impurity Structure (e.g., LC-MS, NMR) is_above_threshold->identify_impurity Yes end_control Continue monitoring and control is_above_threshold->end_control No is_known Is it a known impurity? identify_impurity->is_known control_known Control based on existing specification is_known->control_known Yes is_above_qualification Is impurity level > Qualification Threshold? is_known->is_above_qualification No control_known->end_control qualify_impurity Qualify Impurity (Toxicological Studies) is_above_qualification->qualify_impurity Yes set_spec Set new specification for the impurity is_above_qualification->set_spec No is_safe Is the impurity safe at the observed level? qualify_impurity->is_safe is_safe->set_spec Yes process_modification Modify manufacturing process to reduce impurity level is_safe->process_modification No set_spec->end_control process_modification->end_control

Caption: A decision tree for the identification and control of impurities in Dapagliflozin.

References

Technical Support Center: Dapagliflozin Impurity Separation by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pH optimization for Dapagliflozin impurity separation using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of Dapagliflozin and its impurities, with a focus on pH-related causes and solutions.

IssuePotential Cause(s)Suggested Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Inappropriate Mobile Phase pH: The mobile phase pH may be too close to the pKa of Dapagliflozin or its impurities, causing the presence of multiple ionic forms.[1][2]Optimize Mobile Phase pH: Adjust the pH to be at least 1.5-2 units away from the pKa of the analytes. For Dapagliflozin, a slightly acidic pH (e.g., around 3.0) has been shown to improve peak shape.[3]
Secondary Interactions: Silanol (B1196071) groups on the silica-based column can interact with basic analytes, causing peak tailing.[4]Reduce Mobile Phase pH: Lowering the pH can suppress the ionization of silanol groups.[3][4] Consider using an end-capped column.[3]
Column Overload: Injecting too much sample can lead to peak distortion.Reduce the sample concentration or injection volume.[3]
Co-elution or Poor Resolution of Impurities Suboptimal Selectivity: The mobile phase pH is not optimal for differentiating between Dapagliflozin and its structurally similar impurities.Perform a pH Scouting Experiment: Analyze the sample using a range of mobile phase pH values (e.g., from 3.0 to 7.0) to find the pH that provides the best resolution.
Inadequate Method Conditions: The chosen column, mobile phase composition, or gradient is not suitable for the separation.Re-evaluate the column chemistry (e.g., C18, Phenyl) and the organic modifier (acetonitrile vs. methanol). Optimize the gradient elution program.
Inconsistent Retention Times Mobile Phase pH Instability: The buffer in the mobile phase has poor buffering capacity or has degraded over time.Prepare Fresh Mobile Phase: Use a high-quality buffer within its effective buffering range and prepare it fresh daily. Ensure the pH is measured accurately before mixing with the organic solvent.[4]
Inadequate System Equilibration: The column has not been sufficiently equilibrated with the mobile phase before injection.Ensure the HPLC system is thoroughly equilibrated, especially when changing mobile phases or using gradient methods.[3]
Column Temperature Fluctuations: Variations in ambient temperature can affect retention times.Use a column oven to maintain a consistent temperature.[5]

Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH so critical for the separation of Dapagliflozin and its impurities?

A1: The pH of the mobile phase is a powerful tool in RP-HPLC that controls the retention, selectivity, and peak shape of ionizable compounds like Dapagliflozin and many of its impurities.[1][4] By adjusting the pH, you can change the ionization state of the analytes. Generally, the non-ionized form of a compound is more hydrophobic and will be retained longer on a reversed-phase column.[4] Optimizing the pH allows for differential retention between the main component and its impurities, leading to better separation.

Q2: How do I select a starting pH for my Dapagliflozin method development?

A2: A good starting point is to consider the pKa of Dapagliflozin and its known impurities. The optimal pH for separation is typically 1.5 to 2 pH units above or below the pKa of the analytes to ensure they are in a single ionic form (either fully ionized or fully non-ionized).[1] For Dapagliflozin, several published methods utilize an acidic pH, often in the range of 3.0 to 4.0.[6][7][8] This suggests that Dapagliflozin and its impurities are well-separated in this range.

Q3: What happens if I work at a pH close to the pKa of Dapagliflozin?

A3: Operating near the pKa of an analyte is generally not recommended. At a pH equal to the pKa, the compound will exist as a 50:50 mixture of its ionized and non-ionized forms.[1] This can lead to broadened or split peaks, as the two forms may exhibit different retention behaviors.[1][2] Small, unintended variations in the mobile phase pH can also lead to significant shifts in retention time, making the method less robust.[1]

Q4: What are common buffers to use for pH control in RP-HPLC for Dapagliflozin analysis?

A4: The choice of buffer depends on the desired pH range and compatibility with your detector (e.g., UV or MS). For acidic conditions, phosphate (B84403) and formate (B1220265) buffers are common. For example, a phosphate buffer can be used for a pH of around 3.6.[7] For a pH around 5.0, an acetate (B1210297) buffer or triethylamine (B128534) can be used.[9][10] It is crucial to use a buffer within its effective buffering range (typically ±1 pH unit from its pKa) to ensure stable pH control.

Q5: Can pH affect the longevity of my HPLC column?

A5: Yes, the pH of the mobile phase can significantly impact column stability.[2] Standard silica-based C18 columns are typically stable in a pH range of 2 to 8. Operating at a pH below 2 can cause hydrolysis of the bonded phase, while a pH above 8 can dissolve the silica (B1680970) backbone.[4] Always check the manufacturer's specifications for the pH tolerance of your specific column.[2]

Data Presentation

Table 1: Typical RP-HPLC Method Parameters for Dapagliflozin Impurity Analysis

ParameterTypical Value/ConditionReference(s)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[8][11]
Mobile Phase A Aqueous Buffer (e.g., Phosphate, Formate, Acetate)[7][8]
Mobile Phase B Acetonitrile (B52724) or Methanol[6][12]
pH 3.0 - 6.5[6][8][11]
Elution Mode Gradient or Isocratic[7][11]
Flow Rate 0.9 - 1.0 mL/min[6][12]
Detection Wavelength 224 - 255 nm[6][7]
Column Temperature 25 - 35 °C[5][13]

Experimental Protocols

Protocol: pH Optimization for Dapagliflozin Impurity Separation

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the separation of Dapagliflozin and its impurities.

1. Materials and Equipment:

  • HPLC system with a UV/PDA detector

  • Reversed-phase C18 column

  • Dapagliflozin reference standard and impurity standards (if available)

  • HPLC-grade acetonitrile, methanol, and water

  • Buffer reagents (e.g., potassium dihydrogen phosphate, orthophosphoric acid, ammonium (B1175870) acetate, acetic acid)

  • Calibrated pH meter

2. Preparation of Mobile Phases:

  • Prepare a series of aqueous buffer solutions with different pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0).

    • For pH 3.0: Use a phosphate buffer adjusted with orthophosphoric acid.[8]

    • For pH 5.0: Use an acetate buffer or 0.1% triethylamine solution.[10]

  • The final aqueous mobile phase (Mobile Phase A) should contain a buffer concentration of 10-25 mM.

  • Mobile Phase B will be acetonitrile or methanol.

3. Chromatographic Conditions:

  • Use a generic starting gradient such as:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

  • Monitor the elution profile at a suitable wavelength, such as 224 nm.[6]

4. Experimental Procedure:

  • Equilibrate the column with the initial mobile phase conditions using the pH 3.0 buffer for at least 15-20 column volumes.

  • Inject a solution containing Dapagliflozin and, if available, spiked impurities.

  • Run the gradient method and record the chromatogram.

  • Repeat the process for each prepared pH buffer (4.0, 5.0, 6.0, 7.0), ensuring the system is thoroughly flushed and re-equilibrated with the new mobile phase before each run.

5. Data Analysis:

  • Compare the chromatograms obtained at different pH values.

  • Evaluate the resolution between Dapagliflozin and its impurities for each pH.

  • Assess the peak shape (asymmetry factor) and retention time of all components.

  • Select the pH that provides the best overall separation, considering resolution, peak shape, and analysis time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_buffers Prepare Aqueous Buffers (pH 3.0, 4.0, 5.0, 6.0, 7.0) start_run Start with pH 3.0 Buffer prep_buffers->start_run prep_samples Prepare Dapagliflozin Sample (with impurities) inject Inject Sample prep_samples->inject equilibrate Equilibrate HPLC System start_run->equilibrate equilibrate->inject run_gradient Run Gradient Method inject->run_gradient next_ph Change to Next pH Buffer (e.g., 4.0) & Repeat run_gradient->next_ph Cycle through all pH values compare_chrom Compare Chromatograms run_gradient->compare_chrom next_ph->equilibrate eval_params Evaluate Resolution, Peak Shape, & Retention compare_chrom->eval_params select_opt Select Optimal pH eval_params->select_opt

Caption: Workflow for pH optimization in RP-HPLC.

ph_pka_relationship cluster_acid Acidic Analyte (R-COOH) cluster_base Basic Analyte (R-NH2) ph_low_a pH < pKa (e.g., pH 2.5) pka_a pKa ≈ 4.5 ph_low_a->pka_a result_low_a Non-ionized (R-COOH) More Hydrophobic LONGER RETENTION ph_low_a->result_low_a ph_high_a pH > pKa (e.g., pH 6.5) result_high_a Ionized (R-COO-) Less Hydrophobic SHORTER RETENTION ph_high_a->result_high_a pka_a->ph_high_a ph_low_b pH < pKa (e.g., pH 7.0) pka_b pKa ≈ 9.0 ph_low_b->pka_b result_low_b Ionized (R-NH3+) Less Hydrophobic SHORTER RETENTION ph_low_b->result_low_b ph_high_b pH > pKa (e.g., pH 11.0) result_high_b Non-ionized (R-NH2) More Hydrophobic LONGER RETENTION ph_high_b->result_high_b pka_b->ph_high_b

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for the Analysis of Dapagliflozin Impurities as per ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the determination of impurities in Dapagliflozin, with a focus on Dapagliflozin impurity A. The information presented is based on published experimental data and adheres to the International Council for Harmonisation (ICH) guidelines for analytical method validation.

Executive Summary

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) like Dapagliflozin is critical for ensuring drug safety and efficacy. This guide details and compares various reversed-phase HPLC (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods developed for the separation and quantification of Dapagliflozin and its process-related impurities. The comparison highlights key chromatographic conditions and validation parameters to aid researchers in selecting or developing a suitable analytical method for their specific needs.

Method Comparison

The following tables summarize the experimental conditions and validation parameters of different chromatographic methods for the analysis of Dapagliflozin and its impurities.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1 (Grace et al.)[1]Method 2 (Bueno et al.)[2][3]Method 3 (Kamaliya et al.)
Technique HPLCUPLCRP-HPLC
Column Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm)Zorbax phenyl (50 x 3.0 mm, 1.8 µm)Chiralcel OJ-3R (150 mm x 4.6 mm, 3 µm)
Mobile Phase A: Buffer pH 6.5B: Acetonitrile (B52724):Water (90:10)Acetonitrile:Water (70:30, v/v)A: Water:Acetonitrile (95:5 v/v)B: Acetonitrile:Water (5:95 v/v)
Elution GradientIsocraticGradient
Flow Rate 1 mL/min0.1 mL/min1.0 mL/min
Detection UV at 245 nmPDA at 230 nmUV at 227 nm
Column Temp. Not Specified25 °C40°C
Injection Vol. Not Specified2 µL10 µL
Run Time Not SpecifiedNot Specified40 mins
Impurities Impurity-A, B, C, D, E, FThree synthesis impuritiesEnantiomer, Bromo Dapagliflozin

Table 2: Comparison of Validation Parameters (as per ICH Guidelines)

ParameterMethod 1 (Grace et al.)[1]Method 2 (Bueno et al.)[2][3]Method 3 (Kamaliya et al.)ICH Guideline (Typical)
Specificity Method is specificMethod is specificMethod is specificNo interference from blank/placebo
Linearity Range Not Specified30-70 µg/mL (Dapagliflozin)1-10 µg/mL (Impurities)0.45 to 1.2 µg/ml (Enantiomer)Correlation coefficient (r²) ≥ 0.99
Correlation Coeff. Not Specified> 0.991.000-
Accuracy (% Recovery) GoodNot SpecifiedNot Specified98.0% - 102.0%
Precision (%RSD) GoodNot Specified< 1%≤ 2.0%
LOD Not SpecifiedLowNot SpecifiedSignal-to-Noise ratio of 3:1
LOQ Not SpecifiedLowNot SpecifiedSignal-to-Noise ratio of 10:1
Robustness Method is robustMethod is robustMethod is robustInsensitive to small variations

Experimental Protocols

A detailed methodology for the key experiments cited in this guide is provided below.

Method 1: HPLC Method for Dapagliflozin and its Six Impurities (Grace et al.)[1]
  • Chromatographic System: The HPLC system consisted of a Waters alliance system 2695 separation module.

  • Column: A Hypersil BDS C18 column (250 mm × 4.6 mm, 5 µm particle size) was used for separation.

  • Mobile Phase:

    • Mobile Phase A: Buffer solution with a pH of 6.5.

    • Mobile Phase B: A mixture of acetonitrile and water in a 90:10 ratio.

  • Elution Program: A gradient elution program was employed.

  • Flow Rate: The flow rate was maintained at 1 mL/min.

  • Detection: UV detection was performed at a wavelength of 245 nm.

  • Sample Preparation: A sample solution was prepared to a final concentration of 10 µg/ml.

  • Validation: The method was validated according to ICH guidelines for parameters including precision, accuracy, linearity, specificity, sensitivity, and robustness. The retention times were found to be 16.95 min for Dapagliflozin, and 2.72, 7.82, 10.58, 21.11, 30.37, and 34.36 min for impurities A, B, C, D, E, and F, respectively.[1]

Method 2: UPLC Method for Dapagliflozin and Three Synthesis Impurities (Bueno et al.)[2][3]
  • Chromatographic System: A Waters® Acquity UPLC H-Class model was utilized.

  • Column: Separation was achieved using a Zorbax phenyl column (50 x 3.0 mm, 1.8 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (70:30, v/v) was used.

  • Flow Rate: The flow rate was set to 0.1 mL/min.

  • Detection: A photodiode array (PDA) detector was used for detection at a wavelength of 230 nm.

  • Column Temperature: The column was maintained at a temperature of 25 °C.

  • Injection Volume: An injection volume of 2 µL was used.

  • Validation: The method was validated as per ICH guidelines for linearity, specificity, precision, accuracy, and robustness. Linearity was established in the concentration range of 30-70 μg/mL for Dapagliflozin and 1-10 μg/mL for the impurities, with a correlation coefficient (r²) of > 0.99. The method demonstrated high sensitivity with low limits of detection (LOD) and quantification (LOQ).[2][3]

Method 3: RP-HPLC Method for Dapagliflozin Enantiomer and Related Impurities (Kamaliya et al.)[4]
  • Chromatographic System: The analysis was performed on a Waters HPLC system with Empower 3 software.

  • Column: A Chiralcel OJ-3R (150 mm x 4.6 mm, 3 µm) column was used.

  • Mobile Phase:

    • Mobile Phase A: A mixture of water and acetonitrile (95:5 v/v).

    • Mobile Phase B: A mixture of acetonitrile and water (5:95 v/v).

  • Elution Program: A gradient elution system was used.

  • Flow Rate: The flow rate was maintained at 1.0 mL/min.

  • Detection: UV detection was carried out at 227 nm.

  • Column Temperature: The column temperature was maintained at 40°C.

  • Injection Volume: The injection volume was 10 µL.

  • Validation: The method was validated according to ICH Q2 (R2) guidelines. It demonstrated excellent linearity for the Dapagliflozin enantiomer in the concentration range of 0.45 to 1.2 µg/ml, with a correlation coefficient (r²) of 1.000. The method was found to be specific, accurate, precise, and robust.

Visualizations

The following diagrams illustrate the logical workflow of the HPLC method validation process as per ICH guidelines.

HPLC_Validation_Workflow cluster_ICH_Validation ICH Q2(R1) Validation Workflow P Analytical Method Development VP Validation Protocol Definition P->VP S Specificity VP->S L Linearity VP->L A Accuracy VP->A Pr Precision (Repeatability & Intermediate) VP->Pr D Detection Limit (LOD) VP->D Q Quantitation Limit (LOQ) VP->Q R Robustness VP->R SS System Suitability VP->SS VR Validation Report Generation S->VR L->VR A->VR Pr->VR D->VR Q->VR R->VR SS->VR RM Routine Method Implementation VR->RM

Caption: Logical workflow of HPLC method validation as per ICH guidelines.

Experimental_Workflow SS Sample & Standard Preparation HPLC HPLC System Setup (Column, Mobile Phase, etc.) SS->HPLC INJ Injection of Sample HPLC->INJ SEP Chromatographic Separation INJ->SEP DET UV/PDA Detection SEP->DET DA Data Acquisition & Processing DET->DA VAL Validation Parameter Calculation DA->VAL REP Reporting VAL->REP

Caption: General experimental workflow for HPLC analysis of impurities.

References

HPLC vs. UPLC for Dapagliflozin Impurity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal analytical technique for impurity profiling is critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of impurities in Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor.

Executive Summary

Ultra-Performance Liquid Chromatography (UPLC) generally offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for Dapagliflozin impurity analysis. These benefits include substantially shorter run times, improved resolution, and higher sensitivity, leading to lower limits of detection (LOD) and quantification (LOQ).[1] While both techniques are capable of effectively separating and quantifying Dapagliflozin and its impurities, UPLC's performance enhancements can lead to increased sample throughput and reduced solvent consumption, making it a more efficient and cost-effective solution for routine quality control and stability studies.

Data Presentation: Performance Comparison

The following tables summarize the performance characteristics of representative HPLC and UPLC methods for Dapagliflozin impurity analysis based on published literature.

Table 1: UPLC Method Performance for Dapagliflozin and Its Impurities

ParameterDapagliflozinImpurity 1Impurity 2Impurity 3
Linearity Range (µg/mL) 30-701-101-101-10
Correlation Coefficient (r²) > 0.99> 0.99> 0.99> 0.99
LOD (µg/mL) Low (not specified)Low (not specified)Low (not specified)Low (not specified)
LOQ (µg/mL) Low (not specified)Low (not specified)Low (not specified)Low (not specified)
Retention Time (min) Not specifiedNot specifiedNot specifiedNot specified

Source: Data synthesized from a study by Maronesi et al.[1][2]

Table 2: HPLC Method Performance for Dapagliflozin and Its Impurities

ParameterDapagliflozinImpurity AImpurity BImpurity CImpurity DImpurity EImpurity F
Retention Time (min) 16.952.727.8210.5821.1130.3734.36
Linearity GoodGoodGoodGoodGoodGoodGood
Precision, Accuracy, Specificity, Sensitivity, Robustness ValidatedValidatedValidatedValidatedValidatedValidatedValidated

Source: Data synthesized from a study by Grace et al.[3]

Table 3: General Method Characteristics

FeatureUPLCHPLC
Typical Run Time < 5 minutes30 - 75 minutes
Particle Size of Stationary Phase < 2 µm3 - 5 µm
Solvent Consumption LowerHigher
Sensitivity HigherLower
Resolution HigherLower

Experimental Protocols

UPLC Method for Simultaneous Analysis of Dapagliflozin and Three Related Impurities[1][2][4]
  • System: Waters® Acquity UPLC H-Class model with a photodiode array (PDA) detector.

  • Column: Zorbax phenyl column (50 x 3.0 mm, 1.8 μm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).

  • Flow Rate: 0.1 mL/min.

  • Injection Volume: 2 µL.

  • Detection Wavelength: 230 nm.

  • Column Temperature: 25 ºC.

HPLC Method for Determination of Dapagliflozin and its Impurities[3]
  • System: High-Performance Liquid Chromatography with UV detection.

  • Column: Hypersil BDS C18 column (250 mm × 4.6 mm, 5 μ).

  • Mobile Phase: Gradient program with Mobile Phase A (Buffer pH 6.5) and Mobile Phase B (acetonitrile:water 90:10).

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 245 nm.

Mandatory Visualization

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Standard and Sample Weighing dissolution Dissolution in Diluent start->dissolution filtration Filtration (e.g., 0.22 µm) dissolution->filtration injection Injection into HPLC/UPLC filtration->injection Prepared Sample separation Separation on Column injection->separation detection Detection (e.g., UV/PDA) separation->detection integration Peak Integration detection->integration Chromatogram quantification Quantification of Impurities integration->quantification reporting Reporting and Documentation quantification->reporting

Caption: General workflow for Dapagliflozin impurity analysis.

Discussion

The primary advantage of UPLC over HPLC lies in its use of smaller particle size columns (<2 µm), which allows for higher mobile phase linear velocities without sacrificing separation efficiency. This results in significantly faster analysis times. As seen in the presented data, UPLC methods can achieve run times of less than 5 minutes, while HPLC methods for Dapagliflozin and its impurities can range from 30 to over 70 minutes.[3]

This reduction in run time translates to a substantial increase in sample throughput, a critical factor in high-volume quality control environments. Furthermore, the lower flow rates and shorter run times inherent to UPLC lead to a significant reduction in solvent consumption, contributing to greener and more cost-effective laboratory operations.

In terms of performance, the higher efficiency of UPLC columns generally leads to sharper peaks and better resolution between the main analyte (Dapagliflozin) and its closely eluting impurities. This enhanced resolution is crucial for accurately quantifying low-level impurities. The increased sensitivity of UPLC systems also allows for lower limits of detection and quantification, which is essential for meeting stringent regulatory requirements for impurity profiling.[1]

While the provided HPLC method demonstrates successful separation of six impurities, the longer retention times suggest a more time-consuming process.[3] The choice between HPLC and UPLC will ultimately depend on the specific needs of the laboratory. For research and development purposes where throughput may be less critical, a well-developed HPLC method can be perfectly adequate. However, for routine quality control and in-process testing in a manufacturing environment, the speed, efficiency, and sensitivity of UPLC present a compelling case for its adoption.

References

Cross-Validation of Analytical Methods for Dapagliflozin Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of impurities in Dapagliflozin (B1669812), a sodium-glucose co-transporter 2 (SGLT2) inhibitor. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance data of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), to aid in the selection and cross-validation of the most suitable method for your specific needs.

Comparative Analysis of Analytical Methods

The following tables summarize the key performance parameters of different analytical methods developed for the determination of Dapagliflozin and its impurities. The data has been compiled from various validation studies and is presented to facilitate a direct comparison of the methods' linearity, accuracy, precision, and sensitivity.

Method Matrix Analyte(s) Linearity Range (µg/mL) Correlation Coefficient (r²) LOD (µg/mL) LOQ (µg/mL) Reference
RP-HPLC APIDapagliflozin Enantiomer & other impurities0.45 - 1.21.000Not specifiedNot specified
UPLC -Dapagliflozin30 - 70> 0.99LowLow[1][2]
UPLC -Impurities (3)1 - 10> 0.99LowLow[1][2]
LC-MS/MS Tablet FormulationDapagliflozin0.025 - 0.5Not specified0.006830.0207[3]
UV-Spectroscopy Pure FormDapagliflozin10 - 600.9965.3617.08[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published literature and offer a starting point for method implementation and validation in your laboratory.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification of Dapagliflozin enantiomers and other related impurities in Active Pharmaceutical Ingredient (API).

  • Chromatographic System: A novel, efficient, and reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method was developed and validated.

  • Column: Chiralcel OJ-3R.

  • Mobile Phase: A gradient elution system composed of acetonitrile (B52724) and water in ratios of 95:5 v/v (Mobile phase A) and 5:95 v/v (Mobile phase B).

  • Flow Rate: 1.0 ml/min.

  • Detection: UV detector at 227 nm.

  • Key Validation: The method was validated for specificity, accuracy, precision, detection and quantification limits (LOD and LOQ), linearity, robustness, and solution stability, meeting acceptable standards.

Ultra-Performance Liquid Chromatography (UPLC)

This stability-indicating UPLC method was developed for the simultaneous determination of Dapagliflozin and three of its synthesis impurities.[1][2]

  • Chromatographic System: Waters® Acquity UPLC H-Class model.

  • Column: Zorbax phenyl column (50 x 3.0 mm, 1.8 μm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (70:30, v/v).

  • Detector: Photodiode Array (PDA) detector at 230 nm.

  • Validation: The method was validated according to ICH guidelines for linearity, specificity, precision, accuracy, and robustness.[1][2]

Liquid Chromatography-Mass Spectrometry (LC-MS)

This LC-MS/MS method is designed for the determination of Dapagliflozin in tablet formulations.[3]

  • Chromatographic System: Agilent 1200 HPLC system equipped with an Agilent 6410 triple quadrupole LC-MS.

  • Ionization Source: Electrospray ionization (ESI).

  • Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1×100 mm, 2.7 µm).

  • Mobile Phase: Isocratic mobile phase (details not specified in the abstract).

  • Validation: The method was validated according to ICH guidelines for linearity, precision, accuracy, LOD, LOQ, specificity, and robustness.[3]

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for Dapagliflozin impurity analysis. This process ensures the selected method is fit for its intended purpose and that different methods yield comparable results.

CrossValidationWorkflow cluster_planning 1. Planning & Method Selection cluster_validation 2. Individual Method Validation (ICH Guidelines) cluster_comparison 3. Cross-Validation & Comparison cluster_decision 4. Decision & Implementation A Define Analytical Requirements (Impurities, LOD, LOQ) B Select Candidate Methods (e.g., HPLC, UPLC, LC-MS) A->B C Method 1 Validation (HPLC) B->C D Method 2 Validation (UPLC) B->D E Method 3 Validation (LC-MS) B->E F Analyze Same Batch of Samples with Validated Methods C->F D->F E->F G Compare Quantitative Results (Impurity Levels) F->G H Statistical Analysis (e.g., t-test, F-test) G->H I Evaluate Method Performance (Precision, Accuracy, Robustness) H->I J Select Optimal Method for Routine Quality Control I->J K Document Cross-Validation Study J->K

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

The choice of an analytical method for Dapagliflozin impurity profiling depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides a foundational comparison of RP-HPLC, UPLC, and LC-MS methods. For routine quality control, a well-validated HPLC or UPLC method may be sufficient and cost-effective. For the identification and quantification of trace-level impurities or for analysis in complex biological matrices, an LC-MS method is often preferred due to its higher sensitivity and specificity. It is imperative to perform a thorough method validation and, where necessary, a cross-validation study to ensure the reliability and accuracy of the analytical data.

References

A Comparative Guide to the Analysis of Dapagliflozin Impurity A: Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) like Dapagliflozin is paramount. This guide provides a comparative analysis of analytical methodologies for the quantification of Dapagliflozin Impurity A, focusing on the critical parameters of linearity, accuracy, and precision. The data presented is compiled from published studies and offers insights into the performance of different analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method

A prevalent and robust method for the analysis of Dapagliflozin and its impurities is High-Performance Liquid Chromatography (HPLC). A study by Grace et al. (2019) outlines a validated HPLC method for the determination of Dapagliflozin and six of its impurities, including Impurity A. While the study confirms the successful validation of the method in accordance with International Council for Harmonisation (ICH) guidelines, specific quantitative data for the linearity, accuracy, and precision of Impurity A are not individually detailed. The method demonstrated good resolution, with the retention time for Impurity A being 2.72 minutes.[1]

Ultra-Performance Liquid Chromatography (UPLC) Method

An alternative and often faster method for impurity analysis is Ultra-Performance Liquid Chromatography (UPLC). A study by Maronesi et al. describes a validated UPLC method for the simultaneous determination of Dapagliflozin and three of its synthesis-related impurities. This method offers a point of comparison for the analysis of Dapagliflozin impurities.

Performance Data Comparison

The following tables summarize the available quantitative data for the linearity of the HPLC and UPLC methods for Dapagliflozin impurities.

Table 1: Linearity Data for Dapagliflozin Impurity Analysis

ParameterHPLC Method (Grace et al., 2019)UPLC Method (Maronesi et al.)
Analyte(s)Dapagliflozin and its impurities (including Impurity A)Dapagliflozin and three synthesis impurities
Linearity RangeData for Impurity A not specified.1.0 - 10.0 µg/mL (for impurities)
Correlation Coefficient (r²)Data for Impurity A not specified.≥ 0.99

Note: While the HPLC method was fully validated, the specific linearity range and correlation coefficient for Impurity A were not reported in the publication. The UPLC data represents the collective linearity for the three impurities studied.

Experimental Protocols

HPLC Method for this compound Assay (as per Grace et al., 2019)

Chromatographic Conditions:

  • Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm)[1]

  • Mobile Phase A: Buffer pH 6.5[1]

  • Mobile Phase B: Acetonitrile:Water (90:10 v/v)[1]

  • Gradient Program:

    • 0–8 min: 75:25 (A:B)

    • 8–12 min: 55:45 (A:B)

    • 12–25 min: 55:45 (A:B)

    • 25–35 min: 40:60 (A:B)

    • 35–65 min: 30:70 (A:B)

    • 65–66 min: 30:70 (A:B)

    • 66–75 min: 75:25 (A:B)[1]

  • Flow Rate: 1 mL/min[1]

  • Detection: UV at 245 nm[1]

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

Standard and Sample Preparation:

  • Diluent: Mobile Phase B[1]

  • Standard Solution: A standard solution of Dapagliflozin (10 µg/ml) and its impurities (1.0 µg/ml) is prepared in the diluent.[1]

  • Sample Solution: An amount of tablet powder equivalent to 50 mg of Dapagliflozin is dissolved in the diluent to achieve a final concentration of 10 µg/ml.[1]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the analytical process, the following diagrams are provided in DOT language.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Weighing Weigh Dapagliflozin and Impurity A Standards Standard_Dissolution Dissolve in Diluent Standard_Weighing->Standard_Dissolution Sample_Weighing Weigh Tablet Powder Sample_Dissolution Dissolve in Diluent Sample_Weighing->Sample_Dissolution Standard_Dilution Prepare Working Standard Solution Standard_Dissolution->Standard_Dilution Sample_Dilution Prepare Working Sample Solution Sample_Dissolution->Sample_Dilution Injection Inject into HPLC System Standard_Dilution->Injection Sample_Dilution->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection at 245 nm Separation->Detection Chromatogram_Acquisition Acquire Chromatogram Detection->Chromatogram_Acquisition Peak_Integration Integrate Peak for Impurity A Chromatogram_Acquisition->Peak_Integration Quantification Quantify Impurity A Peak_Integration->Quantification Validation_Analysis Perform Linearity, Accuracy, Precision Analysis Quantification->Validation_Analysis

Caption: Experimental workflow for this compound assay.

This guide provides a foundational comparison of analytical methods for this compound. For the most accurate and reliable results, it is recommended to perform in-house validation of any analytical method to ensure its suitability for the intended purpose.

References

Comparative Guide to Robustness Testing of Analytical Methods for Dapagliflozin Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the robustness testing of Dapagliflozin Impurity A, a potential degradation product or synthetic impurity of the anti-diabetic drug Dapagliflozin. The robustness of an analytical method is a critical parameter in pharmaceutical quality control, ensuring that minor variations in method parameters do not adversely affect the accuracy and precision of the results. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Dapagliflozin and Its Impurities

Dapagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes mellitus.[] During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. One such impurity is this compound. The structure and control of this and other impurities are crucial aspects of the drug's analytical profile. Several analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), have been developed and validated for the determination of Dapagliflozin and its related substances.[2][3][4]

The Importance of Robustness Testing

Robustness testing, as outlined by the International Council for Harmonisation (ICH) guidelines, evaluates the reliability of an analytical method with respect to deliberate variations in method parameters.[5][6] This ensures the method's suitability for routine use in different laboratories and with different equipment. Typical parameters varied during robustness testing include:

  • pH of the mobile phase

  • Mobile phase composition (organic ratio)

  • Column temperature

  • Flow rate

  • Wavelength of detection

The results of robustness testing are typically expressed as the relative standard deviation (%RSD) of the analytical response (e.g., peak area, retention time) under the varied conditions.

Comparison of Analytical Methods

Several studies have reported the development and validation of stability-indicating HPLC and UPLC methods for Dapagliflozin and its impurities, including robustness assessments. The following tables summarize the key parameters and findings from these studies.

Table 1: Comparison of Chromatographic Methods for Dapagliflozin and Impurities

ParameterMethod 1: RP-HPLCMethod 2: UPLCMethod 3: RP-HPLC
Column Develosil ODS HG-5 RP C18 (150mm x 4.6mm, 5µm)[5]Zorbax phenyl (50 x 3.0 mm, 1.8 μm)[2]Hypersil BDS C18 (250 mm × 4.6 mm, 5 μ)[7]
Mobile Phase Methanol: Phosphate buffer (0.02M, pH 3.6) (45:55 v/v)[5]Acetonitrile: Water (70:30, v/v)[2]Mobile Phase A (Buffer pH 6.5) and Mobile Phase B (Acetonitrile:Water 90:10) in a gradient program[7]
Flow Rate 1.0 mL/min[5]0.1 mL/min[2]1.0 mL/min[7]
Detection Wavelength 255 nm[5]230 nm[2]245 nm[7]
Focus on Impurity A Not explicitly detailed for Impurity A.Simultaneous determination of Dapagliflozin and three impurities.[2]Successful elution of Dapagliflozin and six impurities including Impurity A.[7]

Table 2: Summary of Robustness Testing Parameters and Results

Method Parameter VariationMethod 1: RP-HPLC[5]Method 2: UPLC[2]Method 3: RP-HPLC[7]
Flow Rate (±0.1 mL/min) %RSD within acceptable limits (not specified)Validated according to ICH guidelines, specific data not provided.[2]%RSD < 2.0%
Mobile Phase Composition (±2%) %RSD within acceptable limits (not specified)Validated according to ICH guidelines, specific data not provided.[2]%RSD < 2.0%
pH of Mobile Phase (±0.2) %RSD within acceptable limits (not specified)Not applicable (isocratic with neutral solvents).%RSD < 2.0%
Column Temperature (±5°C) Not reportedNot reported%RSD < 2.0%
Wavelength (±2 nm) Not reportedNot reported%RSD < 2.0%

Experimental Protocols

Method 3: RP-HPLC for Dapagliflozin and its Six Impurities[7]

This method demonstrated successful separation and quantification of Dapagliflozin and its impurities, including Impurity A.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system.

  • Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 μm).[7]

  • Mobile Phase:

    • Mobile Phase A: Buffer pH 6.5.

    • Mobile Phase B: Acetonitrile:Water (90:10 v/v).

    • Gradient Program: A multi-step gradient program was used for optimal separation.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detection at 245 nm.[7]

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

Robustness Testing Protocol:

The robustness of the method was evaluated by making deliberate small changes to the chromatographic conditions. The parameters investigated were:

  • Flow Rate: Varied by ±0.1 mL/min (i.e., 0.9 mL/min and 1.1 mL/min).

  • Mobile Phase Composition: The ratio of Mobile Phase A to Mobile Phase B was varied.

  • pH of the Buffer in Mobile Phase A: Varied by ±0.2 units.

  • Column Temperature: Varied by ±5°C.

  • Detection Wavelength: Varied by ±2 nm.

The system suitability parameters, including theoretical plates, tailing factor, and resolution between Dapagliflozin and Impurity A, were evaluated under each condition. The %RSD for the peak areas was calculated.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. Dapagliflozin has been subjected to various stress conditions as per ICH guidelines, including acid, base, oxidative, thermal, and photolytic stress.

  • Acid Hydrolysis: Dapagliflozin shows significant degradation in acidic conditions.[8]

  • Base Hydrolysis: Degradation is also observed under basic conditions.[8][9]

  • Oxidative Degradation: The drug is susceptible to oxidation.[10]

  • Thermal and Photolytic Stress: Dapagliflozin is relatively stable under thermal and photolytic conditions.[8][10][11]

The analytical method must be able to resolve the degradation products from the parent drug and any other impurities. The UPLC method described was shown to be stability-indicating.[2]

Visualizations

Workflow for Robustness Testing of Analytical Method

RobustnessTestingWorkflow cluster_Plan Planning cluster_Execute Execution cluster_Analyze Analysis cluster_Report Reporting Plan Define Method Parameters and Acceptance Criteria VaryFlow Vary Flow Rate (e.g., ±0.1 mL/min) Plan->VaryFlow VaryMobilePhase Vary Mobile Phase Composition (e.g., ±2%) Plan->VaryMobilePhase VarypH Vary Mobile Phase pH (e.g., ±0.2) Plan->VarypH VaryTemp Vary Column Temp. (e.g., ±5°C) Plan->VaryTemp AnalyzeSST Analyze System Suitability (Resolution, Tailing Factor) VaryFlow->AnalyzeSST VaryMobilePhase->AnalyzeSST VarypH->AnalyzeSST VaryTemp->AnalyzeSST CalculateRSD Calculate %RSD of Peak Area & Retention Time AnalyzeSST->CalculateRSD Report Compare Results with Acceptance Criteria CalculateRSD->Report Conclusion Conclude Method is Robust Report->Conclusion

Caption: Workflow for robustness testing of an analytical method.

Logical Relationship of Method Validation Parameters

MethodValidation Validation Analytical Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ Validation->LOD_LOQ ForcedDeg Forced Degradation Specificity->ForcedDeg demonstrates Robustness->Precision ensures

Caption: Interrelation of key analytical method validation parameters.

References

A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) of Dapagliflozin Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for Dapagliflozin impurity A. The data presented is intended for researchers, scientists, and drug development professionals working on the analysis and quality control of Dapagliflozin.

Data Presentation

The following table summarizes the reported LOD and LOQ values for this compound using a validated High-Performance Liquid Chromatography (HPLC) method. Currently, publicly available data for alternative methods is limited.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Source
HPLCThis compound0.08 µg/mL0.26 µg/mL[1]

Experimental Protocols

The following is a detailed methodology for the HPLC method used to determine the LOD and LOQ of this compound.

Method: High-Performance Liquid Chromatography (HPLC)

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector was used.

Chromatographic Conditions:

  • Column: A Hypersil BDS C18 column (250 mm × 4.6 mm, 5 µm particle size) was used for separation.

  • Mobile Phase: The mobile phase consisted of a gradient mixture of Mobile Phase A (a buffer solution with a pH of 6.5) and Mobile Phase B (a mixture of acetonitrile (B52724) and water in a 90:10 v/v ratio).

  • Flow Rate: The flow rate was maintained at 1.0 mL/min.

  • Detection Wavelength: The UV detector was set to a wavelength of 245 nm.

  • Column Temperature: The column was maintained at a temperature of 50°C.

  • Injection Volume: A 10 µL injection volume was used.

Standard and Sample Preparation:

  • Diluent: A mixture of water and acetonitrile in a 50:50 v/v ratio was used as the diluent.

  • Standard Solution: A standard stock solution of this compound was prepared by dissolving a known amount of the reference standard in the diluent. Further dilutions were made to prepare working standard solutions at various concentrations.

  • Sample Solution: A sample solution was prepared by dissolving the drug substance in the diluent to achieve a target concentration.

Validation Parameters: The method was validated according to the International Council for Harmonisation (ICH) guidelines. The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve[1]. The formulas used were:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where:

  • σ = the standard deviation of the y-intercepts of the regression lines

  • S = the slope of the calibration curve

Workflow for LOD & LOQ Determination

The following diagram illustrates the typical workflow for determining the Limit of Detection and Limit of Quantification for a pharmaceutical impurity.

Caption: Workflow for LOD & LOQ Determination of this compound.

References

Detecting Dapagliflozin Impurity A: A Comparative Guide to Analytical Detectors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Dapagliflozin (B1669812) is paramount to ensure drug safety and efficacy. Dapagliflozin Impurity A, a potential process-related impurity or degradation product, requires sensitive and reliable analytical methods for its control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common separation techniques employed, coupled with various detectors. This guide provides an objective comparison of different detectors—Ultraviolet (UV), Photodiode Array (PDA), Charged Aerosol Detector (CAD), and Mass Spectrometry (MS)—for the analysis of this compound, supported by experimental data from published literature.

Performance Comparison of Detectors

DetectorPrinciple of OperationAdvantagesDisadvantagesReported LOD/LOQ for Dapagliflozin/Impurities
UV/Vis Measures the absorbance of monochromatic light by the analyte.Simple, robust, cost-effective, and widely available.[1][2]Requires the analyte to have a chromophore.[2] May lack specificity if co-eluting impurities have similar absorption spectra.LOD: 0.257 µg/mL, LOQ: 0.778 µg/mL for Dapagliflozin[3]
PDA Measures absorbance over a range of wavelengths simultaneously.Provides spectral information, which aids in peak purity assessment and identification of co-eluting peaks.[4][5][6]Similar to UV, requires a chromophore. Sensitivity is comparable to a single-wavelength UV detector.LOD/LOQ data for specific impurities available in some studies.[4][5][6]
CAD Nebulizes the eluent, evaporates the solvent to form particles, charges the particles, and measures the charge.Universal detector for non-volatile and semi-volatile compounds, independent of chromophores.[7] Provides a more uniform response for different compounds compared to UV.Can be sensitive to mobile phase composition and gradient changes. Non-linear response over a wide dynamic range.[7]General LOD for small molecules is in the low ng range.[7]
MS Ionizes the analyte and separates the ions based on their mass-to-charge ratio.Highly sensitive and selective, providing molecular weight and structural information for definitive identification of impurities.[8][9]Higher cost and complexity compared to other detectors. Matrix effects can suppress or enhance the signal.Can achieve very low LOD and LOQ values, often in the ng/mL to pg/mL range.[9][10]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the analysis of Dapagliflozin and its impurities using different detectors, compiled from various scientific publications.

HPLC-UV/PDA Method

This method is commonly used for the routine analysis of Dapagliflozin and its related substances.

  • Chromatographic System: A standard HPLC or UPLC system.

  • Column: A reversed-phase column, such as a C18 or Phenyl column (e.g., Zorbax phenyl, 50 x 3.0 mm, 1.8 μm).[4][5][6]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or a phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1][11]

  • Flow Rate: Typically 0.5-1.0 mL/min for HPLC and 0.3-0.5 mL/min for UPLC.[1][12]

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C or 40°C.

  • Injection Volume: 5-20 µL.

  • Detector Wavelength: For UV detection, a single wavelength such as 224 nm is often used.[1] For PDA detection, a wider range (e.g., 200-400 nm) is scanned, with a specific wavelength (e.g., 230 nm) used for quantification.[4][5][6]

HPLC-CAD Method (General Protocol)

While specific data for this compound with CAD is limited, a general protocol for pharmaceutical impurity analysis can be described.

  • Chromatographic System: An HPLC or UPLC system compatible with a Charged Aerosol Detector.

  • Column and Mobile Phase: Similar to the HPLC-UV/PDA method, using volatile mobile phases (e.g., with ammonium (B1175870) formate (B1220265) or acetate (B1210297) buffers) is preferred to ensure efficient nebulization and solvent evaporation.

  • Flow Rate: As per the column specifications.

  • CAD Settings:

    • Nebulizer Gas (Nitrogen): Pressure is typically set between 35 and 60 psi.

    • Evaporation Temperature: Optimized based on the mobile phase composition, usually in the range of 35-50°C.[13]

    • Data Collection Rate: Appropriate for the peak widths.

LC-MS/MS Method

This highly sensitive and specific method is ideal for the identification and trace-level quantification of impurities.

  • Chromatographic System: An LC system coupled to a tandem mass spectrometer.

  • Column and Mobile Phase: Similar to HPLC-UV, but with the strict requirement of using volatile mobile phase components (e.g., formic acid, acetic acid, ammonium formate, ammonium acetate) to be compatible with the MS interface.

  • Flow Rate: Appropriate for the column dimensions and the MS interface.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode depending on the analyte's properties.

  • MS Parameters:

    • Ion Source Temperature: Optimized for the analyte and flow rate.

    • Capillary Voltage: Optimized for maximum signal intensity.

    • Collision Energy: For MS/MS, this is optimized to generate characteristic product ions for specific identification and quantification using Multiple Reaction Monitoring (MRM).

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the general workflow for impurity analysis and the logical relationship in selecting a detector.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis start Dapagliflozin API or Formulation dissolve Dissolve in a suitable solvent (e.g., Methanol, Acetonitrile/Water) start->dissolve filter Filter the solution dissolve->filter hplc Inject into HPLC/UPLC System filter->hplc separation Separation on a Reversed-Phase Column hplc->separation uv UV/PDA separation->uv Chromophoric Impurities cad CAD separation->cad Non-Volatile Impurities ms MS separation->ms Identification & Trace Analysis integrate Peak Integration and Quantification uv->integrate cad->integrate ms->integrate report Report Impurity Levels integrate->report

A generalized experimental workflow for the analysis of Dapagliflozin impurities.

detector_selection cluster_screening Initial Screening & Routine QC cluster_universal Non-Chromophoric or Unknown Impurities cluster_identification Identification & High Sensitivity start Need to analyze This compound uv_pda UV/PDA Detector start->uv_pda cad Charged Aerosol Detector (CAD) start->cad ms Mass Spectrometry (MS) start->ms uv_pda_adv Advantages: - Cost-effective - Robust - Provides spectral info (PDA) uv_pda_dis Disadvantages: - Requires chromophore - May lack specificity cad_adv Advantages: - Universal detection - Uniform response cad_dis Disadvantages: - Sensitive to mobile phase - Non-linear response ms_adv Advantages: - High sensitivity & specificity - Structural information ms_dis Disadvantages: - High cost & complexity - Matrix effects

References

A Comparative Guide to the Analysis of Dapagliflozin Impurity A Across Different Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various analytical methods for the quantification of Dapagliflozin (B1669812) impurity A, offering insights for researchers, scientists, and drug development professionals. While a formal inter-laboratory comparison study is not publicly available, this document synthesizes data from multiple validated high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods, presenting a clear overview of their performance characteristics.

Data Summary of Analytical Methods

The following table summarizes the key performance parameters of different chromatographic methods developed for the analysis of Dapagliflozin and its impurities, including impurity A. This comparative data is essential for selecting a suitable method for routine analysis and quality control.

Parameter Method 1 (UPLC) [1][2][3]Method 2 (RP-HPLC) Method 3 (HPLC) [4]Method 4 (RP-HPLC) [5]
Chromatographic Column Zorbax phenyl column (50 x 3.0 mm, 1.8 µm)Chiralcel OJ-3R columnHypersil BDS C18 column (250 mm × 4.6 mm, 5 μ)Cosmosil C18 column
Mobile Phase Acetonitrile (B52724): water (70:30, v/v) (Isocratic)Mobile phase A: Acetonitrile:water (95:5 v/v), Mobile phase B: Acetonitrile:water (5:95 v/v) (Gradient)Mobile phase-A: Buffer pH 6.5, Mobile phase-B: acetonitrile:water (90:10) (Gradient)Methanol and water (85:15, adjusted to pH 3)
Flow Rate 0.1 mL/min1.0 ml/min1 mL/min0.9 ml/min
Detection Wavelength 230 nm[1][2][3]227 nm245 nm[4]224 nm[5][6][7]
Linearity Range (Impurity) 1-10 µg/mL[1][2][3]0.45 to 1.2 µg/mlNot Specified10-50 µg/ml (for Dapagliflozin)[5]
Correlation Coefficient (r²) > 0.99[1][2][3]1.000> 0.999> 0.999[5]
Precision (%RSD) < 2.67% (Inter-day)[2]< 1%Not Specified0.18%[5]
LOD (Limit of Detection) Not Specified for Impurity ANot Specified for Impurity ANot SpecifiedNot Specified
LOQ (Limit of Quantitation) Not Specified for Impurity AValidatedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the key analytical techniques cited in this guide.

Method 1: UPLC-PDA Method[1][2][3]
  • Instrumentation : Waters® Acquity UPLC H-Class model with a photodiode array (PDA) detector.

  • Column : Zorbax phenyl column (50 x 3.0 mm, 1.8 µm).

  • Mobile Phase : A mixture of acetonitrile and water in a 70:30 (v/v) ratio, run in isocratic mode.

  • Flow Rate : 0.1 mL/min.

  • Column Temperature : 25 ºC.

  • Injection Volume : 2 µL.

  • Detection : PDA detector set at 230 nm.

  • Standard and Sample Preparation : Stock solutions of Dapagliflozin and its impurities are prepared and diluted with the mobile phase to achieve the desired concentrations for calibration curves and analysis.

Method 2: RP-HPLC Method for Enantiomer and Impurities[4][5]
  • Instrumentation : A reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

  • Column : Chiralcel OJ-3R.

  • Mobile Phase : A gradient elution system using Mobile phase A (acetonitrile:water 95:5 v/v) and Mobile phase B (acetonitrile:water 5:95 v/v).

  • Flow Rate : 1.0 ml/min.

  • Detection : UV detector at 227 nm.

  • Standard and Sample Preparation : Standard and sample solutions are prepared in a suitable diluent.

Method 3: HPLC Method for Tablet Dosage Form[6]
  • Instrumentation : High-performance liquid chromatographic system.

  • Column : Hypersil BDS C18 column (250 mm × 4.6 mm, 5 μ).

  • Mobile Phase : A gradient program with mobile phase-A (Buffer pH 6.5) and mobile phase-B (acetonitrile:water 90:10).

  • Flow Rate : 1 mL/min.

  • Detection : Ultraviolet detection at 245 nm.

  • Sample Preparation : A sample solution with a final concentration of 10 µg/ml is prepared.

Visualizations

The following diagrams illustrate the workflow of an inter-laboratory comparison study and the logical relationships in method validation.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase A Define Study Objectives & Scope B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Samples B->C D Laboratories Perform Analysis using Pre-defined Method C->D E Data Collection & Reporting D->E F Statistical Analysis of Results E->F G Identify Outliers & Assess Method Performance F->G H Final Report Generation G->H

Caption: Experimental workflow for a typical inter-laboratory comparison study.

G cluster_method Analytical Method cluster_parameters Performance Characteristics Method Validated Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range Robustness Robustness Method->Robustness LOD LOD Method->LOD LOQ LOQ Method->LOQ

Caption: Logical relationship of analytical method validation parameters.

References

A Comparative Guide to Dapagliflozin Impurity A and Other Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Dapagliflozin impurity A, a peroxide and potential genotoxic impurity, with other known degradation products of Dapagliflozin. The information presented herein is compiled from forced degradation studies and analytical characterization reports, offering a valuable resource for researchers in drug development and quality control.

Executive Summary

Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Understanding the profile of these degradation products is crucial for ensuring the safety and efficacy of the drug product. This guide focuses on a comparative analysis of this compound (a peroxide impurity) and other significant degradation products, summarizing their formation, analytical detection, and available quantitative data.

Overview of Dapagliflozin Degradation

Dapagliflozin can degrade through several pathways, including hydrolysis, oxidation, and photolysis.[1] Forced degradation studies are instrumental in identifying potential degradation products that may form under storage or upon administration. These studies typically expose the drug substance to harsh conditions such as strong acids, bases, oxidizing agents, light, and heat.[2]

The primary types of Dapagliflozin impurities include:

  • Process-Related Impurities: Arising from the manufacturing process, including starting materials, intermediates, and by-products.[3]

  • Degradation Products: Formed due to the chemical decomposition of the drug substance.[3]

  • Residual Solvents: Solvents used during synthesis that are not completely removed.[3]

  • Formulation-Related Impurities: Resulting from interactions between the drug and excipients.[3]

This guide will focus on the degradation products of Dapagliflozin.

Comparative Data of Dapagliflozin and Its Degradation Products

The following table summarizes the quantitative data from a representative study that identified and quantified several Dapagliflozin impurities.

CompoundRetention Time (min)Molecular FormulaMolecular Weight ( g/mol )
Dapagliflozin 22.968C₂₁H₂₅ClO₆408.87
Impurity H Not specifiedNot specifiedNot specified
Impurity J Not specifiedNot specifiedNot specified
Impurity K Not specifiedNot specifiedNot specified
DRS1 (α-isomer) 24.135C₂₁H₂₅ClO₆408.87
DRS2 (Starting Material) 41.261Not specifiedNot specified

In a study by Al-Saeed et al. (2023), fifteen impurities were detected, with impurities H, J, and K exceeding the acceptable limit of 0.1%.[4]

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling

A validated, sensitive RP-HPLC method coupled with a mass detector is crucial for the determination of Dapagliflozin and its related substances.[4]

  • Instrumentation: A typical setup includes a quaternary pump, an autosampler, a column oven, and a photodiode array (PDA) or mass spectrometer (MS) detector.

  • Chromatographic Conditions:

    • Column: BDS Hypersil C18 column (250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: A gradient mixture of water (A) and acetonitrile (B52724) (B).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 35°C.[4]

    • Detection Wavelength: 224 nm.[4]

    • Injection Volume: 10 µL.

Forced Degradation Studies

Forced degradation studies are performed to predict the degradation pathways of a drug substance.

  • Acidic Degradation:

    • Protocol: 12.5 mg of Dapagliflozin is dissolved in a 50 mL volumetric flask with 5 mL of 1N HCl. The solution is heated in a water bath at 60°C for 8 hours under reflux. After cooling, the solution is neutralized with 5.0 mL of 1N NaOH and diluted to the final volume.[4]

  • Basic Degradation:

    • Protocol: Performed similarly to acidic degradation, using 1N NaOH for degradation and 1N HCl for neutralization.[4]

  • Oxidative Degradation:

    • Protocol: Carried out using a 3% hydrogen peroxide solution for 8 hours in a 60°C water bath under reflux.[4]

Degradation Pathways and Structures

Forced degradation studies have revealed several key degradation products. Under acidic conditions, two novel degradation products (DP1 and DP2) have been structurally characterized.[5]

Dapagliflozin Degradation Workflow

G cluster_stress Stress Conditions cluster_drug Drug Substance cluster_products Degradation Products Acid Acidic Hydrolysis (e.g., 1N HCl, 60°C) Dapagliflozin Dapagliflozin Acid->Dapagliflozin Base Basic Hydrolysis (e.g., 1N NaOH, 60°C) Base->Dapagliflozin Oxidation Oxidative Stress (e.g., 3% H₂O₂) Oxidation->Dapagliflozin DP1 Degradation Product 1 Dapagliflozin->DP1 Forms under acidic conditions DP2 Degradation Product 2 Dapagliflozin->DP2 Forms under acidic conditions ImpurityA Impurity A (Peroxide) Dapagliflozin->ImpurityA Likely forms under oxidative stress OtherDPs Other Degradation Products Dapagliflozin->OtherDPs Forms under various stress conditions

Caption: Workflow of Dapagliflozin degradation under various stress conditions.

Proposed Acid Degradation Pathway of Dapagliflozin

G Dapagliflozin Dapagliflozin C₂₁H₂₅ClO₆ Intermediate Protonated Intermediate Dapagliflozin->Intermediate + H⁺ (Acidic Condition) DP1 Degradation Product 1 (DP1) Structure to be specified Intermediate->DP1 Rearrangement/ Cleavage DP2 Degradation Product 2 (DP2) Structure to be specified Intermediate->DP2 Alternative Rearrangement/ Cleavage

Caption: Proposed pathway for the formation of degradation products under acidic stress.

Conclusion

The analysis of Dapagliflozin degradation products is a critical aspect of drug development and quality control. This guide has provided a comparative overview of this compound and other degradation products, supported by experimental data and detailed protocols. The provided diagrams illustrate the degradation pathways and experimental workflows, offering a valuable resource for researchers in the field. Further studies are warranted to fully elucidate the formation kinetics and potential toxicity of all Dapagliflozin degradation products, particularly the genotoxic potential of Impurity A.

References

Justification of Acceptance Criteria for Dapagliflozin Impurity A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the justification for the acceptance criteria of Dapagliflozin impurity A, a critical aspect in ensuring the safety and efficacy of the widely used anti-diabetic medication. By integrating regulatory guidelines, pharmacopeial standards, and key experimental data, this document offers a framework for establishing scientifically sound impurity limits.

Regulatory Framework and Pharmacopeial Standards

The control of impurities in active pharmaceutical ingredients (APIs) and drug products is a stringent requirement of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These agencies' guidelines are largely based on the recommendations from the International Council for Harmonisation (ICH).

The United States Pharmacopeia (USP) monograph for Dapagliflozin Propanediol specifies a limit for "Total impurities" at not more than 0.30%[1]. The monograph also lists "Dapagliflozin Related Compound A" as a USP Reference Standard, indicating its importance in quality control[2].

The European Pharmacopoeia (Ph. Eur.) provides a reference standard for "this compound CRS (Catalogue Code Y0002486)" which is used in monograph 3137[3][4]. While a specific limit for this individual impurity is not explicitly stated in the publicly available abstracts, the presence of a dedicated reference standard underscores its significance.

Experimental Data: In Vitro Toxicity Assessment

A key component in justifying acceptance criteria is the toxicological data of the impurity. A pivotal study by Bueno et al. (2022) investigated the in vitro toxicity of Dapagliflozin and three of its synthesis impurities. This study provides crucial experimental evidence to inform the risk assessment of these impurities.

Experimental Protocol

The study utilized a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous determination of Dapagliflozin and its impurities. For the in vitro toxicity evaluation, 3T3 cells were used, and cytotoxicity was assessed using MTT reduction and neutral red uptake assays. Furthermore, the mitochondrial membrane potential, intracellular reactive oxygen species, and DNA damage (via comet assay) were evaluated[5].

Data Presentation

The following table summarizes the key findings from the in vitro toxicity study by Bueno et al. (2022)[5]:

CompoundAssayConcentrationResults
DapagliflozinCytotoxicity (MTT, Neutral Red)Not specified in abstractNo significant cytotoxicity observed
Impurity 1Cytotoxicity (MTT, Neutral Red)Not specified in abstractNo significant cytotoxicity observed
Impurity 2Cytotoxicity (MTT, Neutral Red)Not specified in abstractNo significant cytotoxicity observed
Impurity 3 Cytotoxicity (MTT, Neutral Red) 0.5 µM and higher Significant damage observed
Dapagliflozin & Impurities 1, 2, 3DNA Damage (Comet Assay)Not specified in abstractNo DNA damage detected

Caption: Summary of in vitro toxicity data for Dapagliflozin and its impurities.

It is critical to identify which of the tested impurities corresponds to the official "this compound". Based on the chemical name provided by the European Pharmacopoeia for this compound, "(1S)-1,5-anhydro-1-C-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol"[6], and comparing it with known process impurities of Dapagliflozin, further investigation is required to definitively link Impurity A to one of the impurities tested by Bueno et al. Without the full structural elucidation from the paper, a direct correlation cannot be made in this guide. However, the study highlights that at least one process impurity can exhibit significant cytotoxicity at higher concentrations.

Justification of Acceptance Criteria: A Logical Workflow

The establishment of acceptance criteria for an impurity is a multifactorial process that balances safety, manufacturing process capabilities, and analytical method proficiency.

Justification_Workflow cluster_Regulatory Regulatory & Pharmacopeial Input cluster_Experimental Experimental Data cluster_Process Process Understanding Regs ICH/FDA/EMA Guidelines Justification Justification of Acceptance Criteria Regs->Justification Pharm USP/Ph. Eur. Monographs Pharm->Justification Tox Toxicology Studies (e.g., In Vitro Toxicity) Tox->Justification Analytics Analytical Method Validation Analytics->Justification Process_Capability Manufacturing Process Capability Process_Capability->Justification

Caption: Logical workflow for the justification of impurity acceptance criteria.

Comparison with Alternatives

The primary alternative to setting a specific acceptance criterion for Impurity A is to control it under a general "total impurities" limit. The USP monograph for Dapagliflozin Propanediol currently adopts this approach with a total impurity limit of 0.30%[1].

ApproachProsCons
Specific Limit for Impurity A - Enhanced safety assurance for a known impurity.- Better process understanding and control.- Requires specific toxicological data for the impurity.- May necessitate more complex analytical methods.
Total Impurities Limit - Simpler analytical testing.- Provides an overall measure of drug substance purity.- May not adequately control a specific, potentially more toxic impurity.- Less insight into the specific impurity profile.

Caption: Comparison of approaches for controlling this compound.

Conclusion

The justification for the acceptance criteria of this compound should be based on a comprehensive evaluation of regulatory guidelines, pharmacopeial standards, and, most importantly, robust experimental data. The in vitro toxicity study by Bueno et al. (2022) provides a critical piece of the puzzle, demonstrating that while not all impurities may be benign, they may also not pose a genotoxic risk[5].

For a definitive justification, it is imperative to:

  • Unequivocally identify which impurity in the Bueno et al. study corresponds to the official "this compound".

  • Leverage the provided toxicity data to establish a safe level for this impurity.

  • Consider the manufacturing process capability to ensure the proposed limit is consistently achievable.

Ultimately, a well-justified acceptance criterion for this compound will contribute to the overall quality, safety, and efficacy of Dapagliflozin drug products, ensuring patient well-being.

References

A Comparative Guide to Method Transfer for Dapagliflozin Impurity A Analysis: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. Dapagliflozin (B1669812), a sodium-glucose co-transporter 2 (SGLT2) inhibitor, and its related impurities, such as Impurity A, require robust analytical methods to ensure product safety and efficacy. This guide provides a comprehensive comparison of a traditional High-Performance Liquid Chromatography (HPLC) method and a modern Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Dapagliflozin Impurity A. The focus is on the practical aspects of method transfer, highlighting the potential benefits of transitioning from HPLC to UPLC technology.

Method Performance Comparison

The transition from HPLC to UPLC for the analysis of Dapagliflozin and its impurities can offer significant advantages in terms of speed, resolution, and sensitivity. The following table summarizes the key performance parameters of a typical reversed-phase HPLC method compared to a UPLC method, based on published data.[1][2][3]

ParameterHPLC MethodUPLC Method
Instrumentation HPLC System with UV DetectorUPLC System with PDA Detector
Column C18 (e.g., Hypersil BDS), 250 mm x 4.6 mm, 5 µmPhenyl (e.g., Zorbax), 50 mm x 3.0 mm, 1.8 µm
Mobile Phase Gradient elution with acetonitrile (B52724) and water/bufferIsocratic elution with acetonitrile and water
Flow Rate 1.0 mL/min0.1 - 0.3 mL/min
Run Time ~40 minutes< 10 minutes
Detection Wavelength 227 nm or 245 nm230 nm
Linearity (r²) ≥ 0.999> 0.99
Limit of Detection (LOD) Method dependent, typically in µg/mL rangeLower µg/mL to ng/mL range
Limit of Quantitation (LOQ) Method dependent, typically in µg/mL rangeLower µg/mL to ng/mL range
Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 98-102%98-102%

Experimental Protocols

Detailed methodologies are crucial for successful method implementation and transfer. Below are representative experimental protocols for both the HPLC and UPLC methods.

HPLC Method Protocol

A validated stability-indicating RP-HPLC method can be used for the determination of Dapagliflozin and its impurities.[2]

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV-Visible detector.

  • Column: Hypersil BDS C18 column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: A mixture of water and acetonitrile (95:5 v/v).

  • Mobile Phase B: A mixture of acetonitrile and water (95:5 v/v).

  • Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the impurities and the active ingredient.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 227 nm.

  • Sample Preparation: A stock solution of Dapagliflozin is prepared in a suitable diluent (e.g., methanol (B129727) or a mixture of acetonitrile and water) and then further diluted to the desired concentration for analysis.

UPLC Method Protocol

A stability-indicating UPLC method allows for the simultaneous determination of Dapagliflozin and its impurities with a significantly shorter run time.[1][3]

  • Instrumentation: A Waters Acquity UPLC H-Class system with a Photodiode Array (PDA) detector.[1]

  • Column: Zorbax phenyl column (50 x 3.0 mm, 1.8 µm).[1]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (70:30, v/v).[1]

  • Flow Rate: 0.1 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Injection Volume: 2 µL.[3]

  • Detection Wavelength: 230 nm.[1]

  • Sample Preparation: Similar to the HPLC method, a stock solution of Dapagliflozin is prepared and diluted to the working concentration with the mobile phase.

Method Transfer Workflow

The process of transferring an analytical method from one laboratory or technology to another requires a structured approach to ensure the method's continued validity and performance. This workflow highlights the key stages involved in transferring the analytical method for this compound from an HPLC to a UPLC platform.

MethodTransferWorkflow A Original HPLC Method Development & Validation B Method Transfer Protocol Preparation A->B Define Transfer Parameters C Training & Knowledge Transfer B->C Share Documentation & Expertise D UPLC Method Adaptation & Optimization C->D E Method Transfer Execution & Testing D->E Comparative Testing F Method Validation (Partial or Full) E->F Verify Performance Criteria G Routine Analysis on UPLC F->G Implementation

References

A Comparative Guide to the Impurity Profiling of Dapagliflozin from Different Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of impurity profiles of Dapagliflozin (B1669812), a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, arising from different synthetic routes. Understanding the impurity profile is critical for ensuring the safety, efficacy, and quality of the active pharmaceutical ingredient (API). This document outlines common synthetic pathways, identifies potential process-related impurities and degradation products, and provides detailed analytical methodologies for their detection and quantification.

Introduction to Dapagliflozin Synthesis

The synthesis of Dapagliflozin, chemically known as (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol, is a multi-step process that can generate various impurities. These impurities can originate from starting materials, intermediates, by-products of side reactions, and degradation of the final product.[1] The choice of synthetic route significantly influences the impurity profile of the final API. Two common approaches to Dapagliflozin synthesis are highlighted below: the Friedel-Crafts acylation route and a greener one-pot synthesis approach.

Comparison of Synthetic Routes and Associated Impurities

Route 1: Friedel-Crafts Acylation Pathway

This widely used pathway involves the Friedel-Crafts acylation of phenoxyethane with 5-bromo-2-chlorobenzoic acid, followed by a series of reactions including reduction, glycosylation, and deprotection to yield Dapagliflozin.[2][3]

Key Stages:

  • Friedel-Crafts Acylation: 5-bromo-2-chlorobenzoic acid is converted to its acyl chloride and reacted with phenoxyethane in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form a benzophenone (B1666685) derivative.[2][4]

  • Reduction: The carbonyl group of the benzophenone intermediate is reduced.

  • Glycosylation: The resulting diarylmethane is coupled with a protected glucose derivative (e.g., gluconolactone).

  • Deprotection: The protecting groups on the glucose moiety are removed to yield Dapagliflozin.

Potential Impurities Associated with Route 1: This route is known to generate several process-related impurities, including:

  • Starting Material Impurities: Unreacted 5-bromo-2-chlorobenzoic acid and 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) can be carried through the synthesis.[5]

  • Isomeric Impurities: Positional isomers can be formed during the Friedel-Crafts acylation step.[4][6]

  • Over-reacted or Under-reacted Intermediates: Incomplete reactions can lead to the presence of residual intermediates.

  • Dapagliflozin Tetraacetate: An intermediate formed during the acetylation of the glucose moiety, which may persist if deacetylation is incomplete.[7]

  • Degradation Products: Dapagliflozin can degrade under various stress conditions such as acidic, alkaline, and oxidative environments.[8]

Route 2: Green Synthesis Pathway

A more recent, greener approach aims to reduce the number of steps and the use of hazardous reagents. This often involves a one-pot synthesis for key steps, such as the Friedel-Crafts acylation and ketalization, and a combined reduction of the diaryl ketone and C-phenylglucoside.[9][10]

Key Features:

  • One-Pot Reactions: Combining multiple reaction steps without isolating intermediates reduces solvent usage and waste generation.[9][10]

  • Catalytic Lewis Acids: Using catalytic amounts of Lewis acids like BF3·Et2O instead of stoichiometric amounts minimizes waste.[9]

  • Reduced Number of Steps: A more concise synthesis pathway generally leads to a cleaner impurity profile.[10]

Potential Impurities Associated with Route 2: While this route is designed to be cleaner, it can still generate specific impurities:

  • Starting Material Residues: Similar to Route 1, unreacted starting materials like 5-bromo-2-chlorobenzoic acid can be present.[10]

  • Intermediates from One-Pot Reactions: Although intermediates are not isolated, their incomplete conversion can lead to their presence in the final product.

  • Diastereomeric Impurities: The reduction of the C-aryl glucoside can result in the formation of diastereomers if the stereoselectivity is not well-controlled.

  • Genotoxic Impurities: The choice of acids in this route can influence the formation of potential genotoxic impurities. For instance, replacing methanesulfonic acid with trifluoroacetic acid/BF3·Et2O can help avoid the generation of certain genotoxic species.[9]

Data Presentation: Impurity Profiling

The following table summarizes the common impurities identified in Dapagliflozin synthesis. The presence and quantity of these impurities are highly dependent on the specific reaction conditions and purification methods employed in each synthetic route.

Impurity NameTypePotential Origin
5-Bromo-2-chlorobenzoic acidStarting MaterialRoute 1 & 2
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzeneStarting MaterialRoute 1 & 2
Dapagliflozin Isomers (e.g., ortho isomer)Process-Related (By-product)Route 1 (Friedel-Crafts)
Dapagliflozin TetraacetateProcess-Related (Intermediate)Route 1
Benzylic hydroxy dapagliflozinProcess-Related/DegradationBoth Routes
Oxo dapagliflozinProcess-Related/DegradationBoth Routes
Desethyl dapagliflozinProcess-Related/DegradationBoth Routes
Dapagliflozin alpha-isomerProcess-Related (Diastereomer)Both Routes
Bromo DapagliflozinProcess-Related (By-product)Route 1
Ethyl DapagliflozinProcess-Related (By-product)Unknown
Enantiomer of DapagliflozinProcess-Related (By-product)Both Routes

Experimental Protocols

Detailed methodologies are crucial for the accurate identification and quantification of impurities. Below are representative experimental protocols for the analysis of Dapagliflozin and its related substances.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is suitable for the separation and quantification of Dapagliflozin and its process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: BDS Hypersil C18 (150mm x 4.6mm, 5µm).[7]

  • Mobile Phase A: Phosphate Buffer (pH adjusted to 3.2 with orthophosphoric acid).[7]

  • Mobile Phase B: Acetonitrile (B52724).[7]

  • Gradient Elution: A gradient program is typically used to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 240 nm.[7]

  • Column Temperature: Ambient or controlled at 35°C.[11]

Ultra-Performance Liquid Chromatography (UPLC) for Simultaneous Determination of Dapagliflozin and Impurities

UPLC offers higher resolution and faster analysis times compared to traditional HPLC.

  • Instrumentation: A UPLC system with a photodiode array (PDA) detector.[8]

  • Column: Zorbax phenyl column (50 x 3.0 mm, 1.8 μm).[8]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (70:30, v/v).[8]

  • Flow Rate: 0.1 mL/min.[8]

  • Detection: PDA detection at 230 nm.[8]

  • Column Temperature: 25°C.[8]

  • Injection Volume: 2 µL.[8]

Forced Degradation Studies

To identify potential degradation products, forced degradation studies are performed under various stress conditions as per ICH guidelines.

  • Acid Degradation: Dapagliflozin solution is treated with 1M HCl and refluxed.

  • Base Degradation: The drug solution is treated with 1M NaOH and refluxed.

  • Oxidative Degradation: The drug solution is treated with hydrogen peroxide.

  • Thermal Degradation: The solid drug is exposed to high temperatures.

  • Photolytic Degradation: The drug solution or solid is exposed to UV light.

The resulting solutions are then analyzed by a stability-indicating HPLC or UPLC method to separate the degradation products from the parent drug.[8]

Visualizations

Diagram of Synthetic Pathways

Dapagliflozin Synthetic Routes cluster_0 Route 1: Friedel-Crafts Acylation Pathway cluster_1 Route 2: Green Synthesis Pathway r1_start 5-Bromo-2-chlorobenzoic Acid + Phenoxyethane r1_step1 Friedel-Crafts Acylation (Lewis Acid) r1_start->r1_step1 r1_inter1 Benzophenone Intermediate r1_step1->r1_inter1 r1_imp1 Isomeric Impurities r1_step1->r1_imp1 r1_step2 Reduction r1_inter1->r1_step2 r1_inter2 Diarylmethane r1_step2->r1_inter2 r1_step3 Glycosylation with Protected Glucose r1_inter2->r1_step3 r1_inter3 Protected Dapagliflozin r1_step3->r1_inter3 r1_step4 Deprotection r1_inter3->r1_step4 r1_imp2 Dapagliflozin Tetraacetate r1_inter3->r1_imp2 r1_end Dapagliflozin r1_step4->r1_end r2_start 5-Bromo-2-chlorobenzoic Acid + Gluconolactone r2_step1 One-Pot Friedel-Crafts Acylation & Ketalization r2_start->r2_step1 r2_inter1 Crystallizable Intermediate r2_step1->r2_inter1 r2_imp2 Genotoxic Impurities (potential) r2_step1->r2_imp2 r2_step2 One-Pot Reduction r2_inter1->r2_step2 r2_end Dapagliflozin r2_step2->r2_end r2_imp1 Diastereomeric Impurities r2_step2->r2_imp1 Impurity Profiling Workflow start Dapagliflozin Sample (from a specific synthetic route) analytical_method Analytical Method Development (e.g., HPLC, UPLC-MS) start->analytical_method Develop & Validate forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation analysis Sample Analysis analytical_method->analysis forced_degradation->analysis impurity_detection Impurity Detection & Quantification analysis->impurity_detection impurity_identification Impurity Identification (MS, NMR) impurity_detection->impurity_identification For unknown peaks report Comprehensive Impurity Profile Report impurity_detection->report impurity_identification->report

References

A Comparative Guide to the Stability of Dapagliflozin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of various Dapagliflozin formulations, supported by a synthesis of experimental data from multiple studies. The information is intended to assist researchers and formulation scientists in developing stable and effective Dapagliflozin drug products.

Comparative Stability Under Forced Degradation

Dapagliflozin is susceptible to degradation under various stress conditions. Understanding its stability profile is crucial for formulation development and ensuring shelf-life. The following table summarizes the percentage of degradation observed for Dapagliflozin under different forced degradation conditions as reported in several studies. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions such as the concentration of reagents, temperature, and duration of exposure.

Stress ConditionFormulation/StudyDegradation (%)Reference
Acid Hydrolysis Dapagliflozin API~20-25% (1N HCl, 60°C, 48h)[1]
Dapagliflozin1.18% (0.1N HCl)[2]
Base Hydrolysis Dapagliflozin28.20% (0.1N NaOH)[2]
Dapagliflozin APIStable[1]
Oxidative Degradation Dapagliflozin1.67% (3% H2O2)[2]
Dapagliflozin APIStable[3]
Thermal Degradation Dapagliflozin API5-20% (60°C, 48h)[4]
Dapagliflozin APIStable[1]
Photolytic Degradation Dapagliflozin APIStable[1][3]
DapagliflozinStable[4]
Humidity/Thermal Dapagliflozin in tabletsSignificant degradation[5]

Experimental Protocols for Stability-Indicating Assays

A variety of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed and validated for the stability-indicating analysis of Dapagliflozin. These methods are capable of separating the intact drug from its degradation products. A comparison of the key chromatographic parameters from different studies is presented below.

ParameterMethod 1Method 2Method 3Method 4
Column Kromasil 100-5-C8 (100 mm × 4.6 mm)Core-shell RP-18BDS Hypersil C8 (150 mm x 4.6 mm, 5 µm)Inertsil ODS-3V, 150 x 4.6 mm, 5µ
Mobile Phase Acetonitrile:Water (52:48)Acetonitrile and WaterAcetonitrile and 20 mM potassium dihydrogen phosphate (B84403) bufferMethanol:Acetonitrile:Phosphate buffer (pH 3.5)
Flow Rate 1.0 mL/minIsocratic elution1.0 mL/min1.0 mL/min
Detection Wavelength 224 nmNot Specified220 nm233 nm
Reference [3][5][6][7]

Visualizing Experimental Workflows and Degradation Pathways

To provide a clearer understanding of the processes involved in stability testing and the chemical transformations that Dapagliflozin undergoes upon degradation, the following diagrams have been generated using Graphviz.

Experimental Workflow for Comparative Stability Testing

This diagram outlines the typical workflow for assessing the stability of a Dapagliflozin formulation.

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Sample Analysis cluster_3 Data Evaluation A Prepare Dapagliflozin Formulation C Expose Formulation to Stress Conditions (Heat, Light, Humidity, Chemical Agents) A->C B Prepare Stress Agents (Acid, Base, Oxidizing Agent) B->C D Withdraw Samples at Time Points C->D E Perform RP-HPLC Analysis D->E F Quantify Dapagliflozin and Degradation Products E->F G Calculate Percentage Degradation F->G H Identify Degradation Products (LC-MS/MS) F->H I Compare Stability of Different Formulations G->I H->I

Experimental workflow for comparative stability testing of Dapagliflozin.
Proposed Degradation Pathway of Dapagliflozin

This diagram illustrates the potential degradation pathways of Dapagliflozin under hydrolytic and oxidative stress conditions, leading to the formation of various degradation products.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Dapagliflozin Dapagliflozin DP1 Degradation Product 1 (Hydrolysis of Glucoside) Dapagliflozin->DP1 Acid/Base DP3 Degradation Product 3 (Oxidation of ethoxy group) Dapagliflozin->DP3 Oxidizing Agent DP2 Degradation Product 2 (Further degradation) DP1->DP2 Further Hydrolysis

Proposed degradation pathways for Dapagliflozin.

Summary and Conclusion

The stability of Dapagliflozin is a critical attribute that can be influenced by various environmental factors and the excipients used in a formulation. The provided data indicates that Dapagliflozin is particularly susceptible to degradation under basic and, to a lesser extent, acidic and thermal stress conditions. Oxidative and photolytic conditions appear to have a less significant impact on the stability of the bulk drug. The development of a robust, stability-indicating analytical method, typically RP-HPLC, is paramount for accurately monitoring the degradation of Dapagliflozin and ensuring the quality and safety of its pharmaceutical formulations. The choice of formulation excipients and manufacturing processes should be carefully considered to minimize degradation and enhance the overall stability of the final product. Further studies on the interaction of Dapagliflozin with various excipients would be beneficial for the development of highly stable oral dosage forms.

References

Performance Verification of a Validated Method for Dapagliflozin Impurity A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of performance characteristics for a validated analytical method for the quantification of Dapagliflozin Impurity A. The information presented is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Dapagliflozin. The data is compiled from various validated methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), which are the most common techniques for impurity profiling of Dapagliflozin.[1][2]

Comparative Analysis of Validated Methods

The performance of a validated analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.[3] For Dapagliflozin, various impurities can arise during synthesis or degradation, making a reliable analytical method for their quantification essential.[1][2] The following tables summarize the performance characteristics of representative validated HPLC and UPLC methods for the analysis of Dapagliflozin and its impurities, including Impurity A.

Table 1: Comparison of Chromatographic Conditions for Dapagliflozin Impurity Analysis

ParameterHPLC Method 1UPLC Method 1HPLC Method 2
Column Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm)[3][4]Zorbax phenyl (50 x 3.0 mm, 1.8 μm)[5][6]Develosil ODS HG-5 RP C18 (150mm x 4.6mm, 5µm)[7]
Mobile Phase Gradient program with Mobile Phase A (Buffer pH 6.5) and Mobile Phase B (acetonitrile:water 90:10)[3][4]Isocratic mode with acetonitrile (B52724): water (70:30, v/v)[5][6]Isocratic mode with Methanol: Phosphate (B84403) buffer (0.02M, pH-3.6) (45:55% v/v)[7]
Flow Rate 1.0 mL/min[3][4]0.1 mL/min[5]1.0 mL/min[7]
Detection Wavelength 245 nm[3][4]230 nm[5][6]255 nm[7]
Retention Time of Impurity A 2.72 min[4]Not specified individuallyNot specified individually
Retention Time of Dapagliflozin 16.95 min[3][4]Not specifiedNot specified

Table 2: Performance Characteristics of Validated Analytical Methods

Validation ParameterHPLC Method 1UPLC Method 1HPLC Method 2
Linearity Range (Dapagliflozin) Not specified30-70 μg/mL[5][6]12-28 mcg/mL[7]
Linearity Range (Impurities) Not specified1-10 μg/mL[5][6]Not specified
Correlation Coefficient (r²) > 0.99[5]> 0.99[5][6]0.9995[7]
Accuracy (% Recovery) Good[3][4]Mean of 102.3% for Dapagliflozin[6]Good[7]
Precision (%RSD) Good[3][4]< 2.0%< 2.0%
Limit of Detection (LOD) 0.065 µg/mL (for Dapagliflozin)[8]Low[5]5.004 µg/mL (for Dapagliflozin)[7]
Limit of Quantitation (LOQ) Not specifiedLow[5]15.164 µg/mL (for Dapagliflozin)[7]
Robustness Verified[3][4]Verified[5][6]Verified[7]

Experimental Protocols

Below are detailed methodologies for a representative validated HPLC method for the performance verification of this compound analysis.

Representative HPLC Method Protocol

This protocol is based on a validated method for the separation and quantification of Dapagliflozin and its impurities.[3][4]

1. Materials and Reagents:

  • Dapagliflozin reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer components

  • Methanol (HPLC grade)

2. Chromatographic System:

  • HPLC system with a UV detector

  • Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm)[3][4]

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase A: Prepare a phosphate buffer solution and adjust the pH to 6.5.

  • Mobile Phase B: Prepare a mixture of acetonitrile and water in a 90:10 v/v ratio.[3][4]

  • Diluent: A suitable mixture of mobile phases or acetonitrile/water.

  • Standard Stock Solution: Accurately weigh and dissolve Dapagliflozin and Impurity A reference standards in the diluent to prepare individual stock solutions of known concentrations.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration levels for calibration.

  • Sample Solution: Prepare the sample solution from the drug product by dissolving a known amount in the diluent, followed by filtration.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[3][4]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection Wavelength: 245 nm[3][4]

  • Gradient Program: A suitable gradient program is used to achieve the separation of all impurities from Dapagliflozin.

5. System Suitability: Before sample analysis, inject the working standard solution multiple times to check for system suitability parameters such as theoretical plates, tailing factor, and resolution between Dapagliflozin and Impurity A.[4] The acceptance criteria for these parameters should be met.

6. Data Analysis:

  • Identify the peaks of Dapagliflozin and Impurity A in the chromatograms based on their retention times compared to the standards.

  • Calculate the amount of Impurity A in the sample using the peak area and the calibration curve generated from the working standard solutions.

Visualizations

The following diagrams illustrate the key workflows in the performance verification of the validated method.

experimental_workflow prep Preparation of Solutions (Mobile Phase, Standards, Sample) hplc HPLC System Setup (Column, Detector, Flow Rate) prep->hplc suitability System Suitability Test (Injection of Standard) hplc->suitability analysis Sample Analysis (Injection of Sample Solution) suitability->analysis If suitability passes data Data Acquisition and Processing analysis->data results Calculation and Reporting of Impurity A Content data->results

Caption: Experimental Workflow for this compound Analysis.

validation_parameters method Validated Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness

Caption: Key Performance Verification Parameters for the Validated Method.

References

A Comparative Guide to Analytical Techniques for Dapagliflozin Impurity Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the effective control of impurities in Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. Ensuring the purity of active pharmaceutical ingredients (APIs) like Dapagliflozin is critical for the safety and efficacy of the final drug product.[1] This document outlines the performance of various analytical methods, supported by experimental data, to assist in the selection of the most appropriate technique for specific impurity profiling needs.

Introduction to Dapagliflozin and Impurity Control

Dapagliflozin, with the chemical name (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol, can develop various impurities during its synthesis, formulation, and storage.[2] These impurities can be process-related, such as unreacted starting materials and byproducts, or degradation products formed due to factors like hydrolysis, oxidation, and photodegradation.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (Q3A, Q3B, and Q3C) for the identification, qualification, and quantification of impurities in drug substances and products to ensure patient safety.[3][4]

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques for the separation and quantification of Dapagliflozin and its impurities.[5][6] The choice of method depends on factors such as sensitivity, resolution, and analysis time.

Table 1: Performance Comparison of Chromatographic Techniques for Dapagliflozin Impurity Analysis
ParameterRP-HPLC Method 1RP-HPLC Method 2UPLC MethodHPTLC Method
Column/Plate Inertsil ODS-3V (150 x 4.6 mm, 5µm)[7]Hypersil BDS C18 (250 x 4.6 mm, 5µm)[8]Zorbax phenyl (50 x 3.0 mm, 1.8 µm)[9][10]Silica (B1680970) gel F254[6]
Mobile Phase Acetonitrile (B52724):Water (50:50 v/v)[7]Buffer (pH 6.5):Acetonitrile:Water (gradient)[8]Acetonitrile:Water (70:30 v/v)[9][10]Toluene:Ethyl Acetate:Methanol:Ammonia (6:2:2:0.1 v/v/v/v)[6]
Flow Rate 1.0 mL/min[7]1.0 mL/min[8]0.1 mL/min[10]N/A
Detection Wavelength 223 nm[7]245 nm[8]230 nm[9][10]217 nm[6]
Linearity Range (Dapagliflozin) 1-15 µg/mL[7]Not specified for Dapagliflozin alone30-70 µg/mL[9][10]200-1400 ng/band[6]
Linearity Range (Impurities) Not specifiedNot specified1-10 µg/mL[9][10]Not specified
Correlation Coefficient (r²) >0.999[7]>0.99[8]>0.99[9][10]Not specified
Limit of Detection (LOD) 0.257 µg/mL[7]Not specifiedLow LOD reported[9][10]Not specified
Limit of Quantification (LOQ) 0.778 µg/mL[7]Not specifiedLow LOQ reported[9][10]Not specified
Accuracy (% Recovery) 98-102%[5]Good accuracy reported[8]Good accuracy reported[10]98-102%[11]
Precision (% RSD) <2%[5]Good precision reported[8]Good precision reported[10]<2%[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are summarized protocols for the key techniques.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Inertsil ODS-3V (150 mm x 4.6 mm, 5µm particle size).[7]

  • Mobile Phase: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.[7] Degas the mobile phase before use.

  • Flow Rate: Set the flow rate to 1.0 mL/min.[7]

  • Detection: Monitor the eluent at a wavelength of 223 nm.[7]

  • Sample Preparation: Accurately weigh and dissolve the Dapagliflozin sample in the mobile phase to achieve a known concentration (e.g., 10 µg/mL).[7]

  • Injection Volume: Inject 20 µL of the sample solution into the chromatograph.

  • Analysis: Record the chromatogram and determine the retention times and peak areas for Dapagliflozin and its impurities.

Ultra-Performance Liquid Chromatography (UPLC) Protocol
  • Instrumentation: Waters Acquity UPLC H-Class system with a photodiode array (PDA) detector.[9][10]

  • Column: Zorbax phenyl column (50 x 3.0 mm, 1.8 µm).[9][10]

  • Mobile Phase: A mixture of acetonitrile and water (70:30, v/v) in isocratic mode.[9][10]

  • Flow Rate: 0.1 mL/min.[10]

  • Detection: Set the PDA detector at 230 nm.[9][10]

  • Sample Preparation: Prepare standard solutions of Dapagliflozin (30-70 μg/mL) and its impurities (1-10 μg/mL) in the mobile phase.[10] Filter the solutions through a 0.22 μm membrane filter.[10]

  • Injection Volume: 2 µL.[10]

  • Analysis: Run the samples and integrate the peaks to determine their respective concentrations.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol
  • Instrumentation: HPTLC system including a sample applicator and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[6]

  • Mobile Phase (Solvent System): A mixture of Toluene, Ethyl Acetate, Methanol, and Ammonia in the ratio of 6.0:2.0:2.0:0.1 (v/v/v/v).[6]

  • Sample Application: Apply the standard and sample solutions as bands on the HPTLC plate.

  • Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

  • Detection: After development, dry the plate and visualize the bands under UV light at 217 nm.[6]

  • Quantification: Scan the plate using a densitometer to quantify the separated compounds based on their peak areas.

Workflow for Impurity Control

The following diagram illustrates a typical workflow for the identification, quantification, and control of impurities in Dapagliflozin, from initial sample handling to final data analysis and reporting.

G Workflow for Dapagliflozin Impurity Control cluster_0 Sample Preparation & Analysis cluster_1 Data Acquisition & Processing cluster_2 Evaluation & Reporting Sample Dapagliflozin API or Formulation Sample Preparation Sample Preparation (Dissolution, Dilution, Filtration) Sample->Preparation Analysis Chromatographic Analysis (HPLC/UPLC/HPTLC) Preparation->Analysis Data_Acquisition Data Acquisition (Chromatogram) Analysis->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Comparison Comparison with Specification Limits (ICH Guidelines) Quantification->Comparison Reporting Reporting & Documentation Comparison->Reporting Decision Decision (Batch Release/Further Investigation) Comparison->Decision Reporting->Decision

Caption: Workflow for Dapagliflozin Impurity Control.

Conclusion

The selection of an appropriate analytical technique for Dapagliflozin impurity control is paramount for ensuring drug quality and patient safety. HPLC and UPLC methods offer high sensitivity and resolution for quantitative analysis, with UPLC providing the advantage of faster analysis times. HPTLC serves as a valuable alternative, particularly for rapid screening and simultaneous analysis of multiple samples. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to establish robust and reliable impurity control strategies for Dapagliflozin. All methods should be validated according to ICH guidelines to ensure their suitability for their intended purpose.[5]

References

Safety Operating Guide

Navigating the Safe Disposal of Dapagliflozin Impurity A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of active pharmaceutical ingredients (APIs) and their impurities is a critical component of laboratory safety and environmental responsibility. Dapagliflozin impurity A, a genotoxic substance, requires meticulous disposal procedures to mitigate risks to human health and the environment.[1] This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance with the following risk characteristics:

  • Harmful if swallowed.[2][3]

  • Causes serious eye irritation.[2][3]

  • May damage the unborn child.[2]

  • May cause harm to breast-fed children.[2]

  • Causes damage to organs through prolonged or repeated exposure.[2]

Given these hazards, strict adherence to safety protocols is mandatory. When handling this impurity, personnel must wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles with side-shields, and protective clothing.[2][3][4] All handling of solid this compound that could generate dust should be conducted in a chemical fume hood.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, regional, national, and/or international regulations for hazardous waste.[2] Improper disposal, such as flushing down the drain or discarding in regular trash, is strictly prohibited and can lead to environmental contamination.[4][5][6] The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[5][6]

1. Waste Segregation and Collection:

  • Collect all waste material, including unused product, contaminated gloves, wipes, and other disposable items, in a designated, clearly labeled, and sealed container specifically for hazardous chemical waste.[4]

  • Use appropriate waste containers. For RCRA hazardous pharmaceutical waste, black containers are often required.

2. Spill Management:

  • In the event of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Cover the spill with an inert absorbent material.[4]

  • Ensure the waste is collected and contained.[2]

  • Clean the area thoroughly. The non-recoverable remainder should be washed with a sodium hypochlorite (B82951) solution.[2]

  • Do not allow the product to enter drains.[4]

3. Final Disposal:

  • Dispose of the hazardous waste through a licensed waste disposal contractor.[4]

  • Hazardous pharmaceutical waste is typically treated by incineration at a permitted treatment facility.[5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_disposal Final Disposal A Identify Dapagliflozin Impurity A Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place in Designated, Labeled Hazardous Waste Container B->C Proper Handling D Seal Container When Not in Use C->D J Store Waste Container in a Secure Area D->J Secure Storage E Spill Occurs F Evacuate Area & Don PPE E->F G Contain with Inert Absorbent F->G H Collect & Place in Hazardous Waste Container G->H I Clean Area with Sodium Hypochlorite Solution H->I I->J Post-Cleanup K Arrange for Pickup by a Licensed Waste Disposal Contractor J->K L Transport to a Permitted Treatment Facility (e.g., Incineration) K->L

Caption: Workflow for the safe disposal of this compound.

Regulatory Framework

Multiple agencies regulate pharmaceutical waste disposal. In the United States, these include the EPA, which enforces RCRA, and the Drug Enforcement Administration (DEA) for controlled substances.[5][6] In 2019, the EPA finalized a new rule, Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals, including a ban on flushing such waste down drains.[5] It is the responsibility of the waste generator to characterize their waste and ensure compliance with all applicable federal, state, and local regulations.[7]

References

Personal protective equipment for handling Dapagliflozin impurity A

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dapagliflozin Impurity A

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedural steps and data are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its hazard statements and corresponding classifications.

Hazard StatementClassificationHazard PictogramsSignal Word
H302 - Harmful if swallowedAcute toxicity (oral), Category 4GHS07Danger
H319 - Causes serious eye irritationSerious eye damage/eye irritation, Category 2GHS07Danger
H360D - May damage the unborn childReproductive toxicity, Category 1BGHS08Danger
H362 - May cause harm to breast-fed childrenReproductive toxicity, Additional category, Effects on or via lactationGHS08Danger
H372 - Causes damage to organs through prolonged or repeated exposureSpecific target organ toxicity – Repeated exposure, Category 1GHS08Danger

GHS07: Exclamation mark, GHS08: Health hazard[1]

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to PPE guidelines and engineering controls is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2]

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Wear protective gloves. Nitrile or neoprene gloves are recommended.[3][4]To prevent skin contact.
Eye/Face Protection Wear safety goggles with side-shields or a face shield.[2]To protect eyes from splashes and dust.[2]
Skin and Body Protection Wear a disposable gown or a clean lab coat.[4] Impervious clothing is recommended.[2] For hazardous drugs, a disposable gown made of polyethylene-coated polypropylene (B1209903) or other laminate materials is suggested.[4]To prevent contamination of personal clothing and skin.
Respiratory Protection A suitable respirator should be used if dust or aerosols are generated.[2] N95 and surgical masks are commonly used in cleanroom environments.[3]To prevent inhalation of harmful particles.
Engineering Controls
Control TypeSpecificationRationale
Ventilation Handle in a well-ventilated area.[2]To reduce the concentration of airborne contaminants.
Local Exhaust Ventilation Use only in an exhaust booth with an integrated air filter, such as a laboratory hood. A High-Efficiency Particulate Air (HEPA) filter is recommended.[1]To capture contaminants at the source and prevent their release into the laboratory environment.
Safety Stations Ensure an accessible safety shower and eye wash station are available.[2]To provide immediate decontamination in case of accidental exposure.

Standard Operating Procedure for Handling and Disposal

The following workflow outlines the essential steps for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_node 1. Obtain Special Instructions Read and understand all safety precautions before handling. ppe_node 2. Wear Appropriate PPE (Gloves, Gown, Eye/Face Protection, Respirator as needed). handle_node 3. Handle in a Ventilated Area Preferably within a laboratory hood with a HEPA filter. ppe_node->handle_node Proceed to Handling avoid_contact_node 4. Avoid Direct Contact Do not breathe dust/fume/gas/mist/vapors/spray. no_eat_node 5. Prohibited Actions Do not eat, drink, or smoke when using this product. spill_node 6. Accidental Spill Cleanup Ensure waste is collected and contained. Wash non-recoverable remainder with sodium hypochlorite (B82951) solution. no_eat_node->spill_node Proceed to Disposal waste_node 7. Waste Disposal Dispose of contents/container to a hazardous or special waste collection point in accordance with local/national regulations. decon_node 8. Post-Handling Wash hands, forearms, and face thoroughly after handling.

Caption: Workflow for Safe Handling and Disposal of this compound.

Detailed Protocols

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Ingestion IF SWALLOWED: Call a POISON CENTRE or doctor if you feel unwell.[1] Rinse mouth.[1]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists: Get medical advice/attention.[1]
Skin Contact Wipe off as much as possible with a clean, soft, absorbent material.[1] Wash with plenty of water and detergent.[1]
Inhalation Move to fresh air.[1] Allow the affected person to breathe fresh air.[1]
Spill and Leak Procedures
  • Personal Precautions : Wear suitable protective clothing, gloves, and eye or face protection.[1] Avoid breathing vapors, mist, dust, or gas.[2] Evacuate personnel to safe areas.[2]

  • Containment : Ensure waste is collected and contained.[1]

  • Cleaning : Clean the area thoroughly. Wash the non-recoverable remainder with a sodium hypochlorite solution.[1] For solutions, absorb with a finely-powdered liquid-binding material like diatomite.[2] Decontaminate surfaces and equipment by scrubbing with alcohol.[2]

  • Disposal : Dispose of contaminated material according to local regulations for hazardous waste.[2]

Storage and Disposal Plan
  • Storage : Store locked up in a well-ventilated room.[1]

  • Disposal : Dispose of contents and container to a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.[1] Do not dispose of down the drain or in regular trash.[5]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.